Pentyl heptanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
pentyl heptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c1-3-5-7-8-10-12(13)14-11-9-6-4-2/h3-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQMUBJRXIGVIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)OCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3064724 | |
| Record name | Heptanoic acid, pentyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3064724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless to pale yellow liquid with a fruity, unripe banana odour | |
| Record name | Pentyl heptanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036225 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | n-Amyl heptanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/637/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
soluble in most organic solvents, 1 ml in 1 ml 95% alcohol (in ethanol) | |
| Record name | n-Amyl heptanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/637/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.859-0.863 | |
| Record name | n-Amyl heptanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/637/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
7493-82-5 | |
| Record name | Pentyl heptanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7493-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amyl heptanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007493825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AMYL HEPTANOATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46129 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Heptanoic acid, pentyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Heptanoic acid, pentyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3064724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentyl heptanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.493 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMYL HEPTANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I91PDA80HT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pentyl heptanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036225 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-49.5 °C | |
| Record name | Pentyl heptanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036225 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
pentyl heptanoate chemical properties and structure
This technical guide provides an in-depth overview of the chemical properties, structure, and synthesis of pentyl heptanoate, an ester recognized for its characteristic fruity aroma. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering detailed information on its physicochemical properties and a standardized protocol for its preparation and analysis.
Chemical Structure and Identification
This compound, also known as amyl heptanoate, is the ester formed from the condensation of heptanoic acid and pentan-1-ol. Its structure consists of a seven-carbon acyl chain linked to a five-carbon alkyl group through an ester bond.
IUPAC Name: this compound[1][2] Synonyms: Amyl heptanoate, Heptanoic acid, pentyl ester[1][3] CAS Registry Number: 7493-82-5[3][4][5] Molecular Formula: C12H24O2[3][4][5][6] SMILES: CCCCCCC(=O)OCCCCC[2][4][6] InChI: InChI=1S/C12H24O2/c1-3-5-7-8-10-12(13)14-11-9-6-4-2/h3-11H2,1-2H3[3][5][6] InChIKey: PSQMUBJRXIGVIT-UHFFFAOYSA-N[3][4][5][6]
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below, providing key data for its handling, application, and analysis.
| Property | Value | Source |
| Molecular Weight | 200.32 g/mol | [3][4] |
| Boiling Point | 245.4 °C | [3] |
| Melting Point | -50 °C | [3][4] |
| Density | 0.858 g/mL at 25 °C (for pentyl hexanoate) | [3] |
| Water Solubility | 0.012 g/L (predicted) | [1] |
| logP | 4.7 (predicted) | [1] |
| Refractive Index | 1.42 (for pentyl hexanoate) | [3] |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
The most common method for synthesizing this compound is the Fischer esterification of heptanoic acid with n-pentanol, using a strong acid as a catalyst.[7] This reversible reaction is driven to completion by removing the water formed during the reaction, often through azeotropic distillation with a Dean-Stark apparatus, or by using an excess of one of the reactants.[7]
Materials:
-
Heptanoic acid
-
n-Pentanol
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Toluene
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or ethyl acetate for extraction
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add heptanoic acid, a molar excess of n-pentanol (e.g., 1.5 to 2 equivalents), and a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid. Add toluene as a solvent to facilitate the azeotropic removal of water.
-
Reflux: Heat the reaction mixture to reflux with vigorous stirring. The water produced during the esterification will be collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ester.
-
Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap. The reaction is considered complete when the theoretical amount of water has been collected.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted heptanoic acid.
-
Wash the organic layer with brine to remove any remaining water-soluble impurities.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude ester can be further purified by vacuum distillation to obtain the final product.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Gas chromatography can be used to assess the purity of the synthesized this compound and to identify it based on its retention time.
Sample Preparation:
-
Dilute a small amount of the purified this compound in a suitable volatile solvent, such as dichloromethane or hexane, to a concentration of approximately 1 mg/mL.
-
Inject 1 µL of the prepared sample into the GC-MS system.
Typical GC Parameters:
-
Column: A non-polar column, such as one with a SE-30 stationary phase, is suitable for the analysis of this non-polar ester.
-
Temperature Program: An initial oven temperature of 100°C, held for 2 minutes, followed by a ramp of 10°C/minute to 250°C, and held for 5 minutes.
-
Injector Temperature: 250°C
-
Detector (MS) Temperature: 280°C
-
Carrier Gas: Helium at a constant flow rate.
The resulting mass spectrum of this compound will show a molecular ion peak and characteristic fragmentation patterns corresponding to the loss of the pentoxy group and fragments of the heptanoyl and pentyl chains.
Visualizations
The following diagram illustrates the experimental workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 2. Showing Compound this compound (FDB015083) - FooDB [foodb.ca]
- 3. PENTYL HEXANOATE | 540-07-8 [chemicalbook.com]
- 4. This compound -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]
- 5. cerritos.edu [cerritos.edu]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Pentyl Heptanoate
This document provides a comprehensive technical overview of this compound, a fatty acid ester. It covers its chemical identity, physicochemical properties, synthesis protocols, and relevant applications, with a focus on data and methodologies pertinent to a scientific audience.
Chemical Identity
This compound is an organic compound classified as a fatty acid ester, resulting from the formal condensation of heptanoic acid and pentan-1-ol.[1]
-
IUPAC Name: this compound[1]
-
Synonyms: A variety of synonyms are used to refer to this compound in literature and commercial listings.[1][2] A comprehensive list is provided in Table 1.
Table 1: Synonyms for this compound
| Synonym | Source |
| Amyl enanthate | HMDB |
| Amyl heptanoate | HMDB |
| Amyl heptoate | HMDB |
| Amyl heptylate | HMDB |
| Amyl oenanthate | HMDB |
| FEMA 2073 | HMDB |
| Heptanoic acid, pentyl ester | HMDB |
| Pentyl heptanoic acid | Generator |
Source: FooDB, SIELC Technologies.[1][2]
Physicochemical Properties
The physicochemical properties of this compound are critical for understanding its behavior in various systems, from industrial applications to biological contexts. While extensive experimental data is not uniformly available, predicted properties provide valuable insights.[1]
Table 2: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| Water Solubility | 0.012 g/L | ALOGPS |
| logP | 4.7 | ALOGPS |
| logS | -4.2 | ALOGPS |
| pKa (Strongest Basic) | -7 | ChemAxon |
| Physiological Charge | 0 | ChemAxon |
| Hydrogen Acceptor Count | 1 | ChemAxon |
| Hydrogen Donor Count | 0 | ChemAxon |
| Polar Surface Area | 26.3 Ų | ChemAxon |
| Rotatable Bond Count | 10 | ChemAxon |
| Refractivity | 58.92 m³·mol⁻¹ | ChemAxon |
| Polarizability | 25.86 ų | ChemAxon |
| Bioavailability | Yes | ChemAxon |
| Rule of Five | Yes | ChemAxon |
| Ghose Filter | Yes | ChemAxon |
| Veber's Rule | Yes | ChemAxon |
Source: FooDB.[1]
Synthesis and Experimental Protocols
The most common method for synthesizing this compound is through the Fischer esterification of heptanoic acid with n-pentanol (amyl alcohol), typically in the presence of an acid catalyst.[5]
The logical workflow for the synthesis of this compound via Fischer esterification is outlined below. This process involves the reaction of a carboxylic acid with an alcohol, facilitated by an acid catalyst and heat, followed by purification steps to isolate the final ester product.
This protocol is a representative example of a Fischer esterification for preparing this compound.
Materials:
-
Heptanoic acid
-
n-Pentanol (Amyl alcohol)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid
-
Toluene or benzene (for azeotropic removal of water)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dean-Stark apparatus or soxhlet extractor with drying agent
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Reagents: To the flask, add heptanoic acid (1.0 eq), n-pentanol (1.2 eq), and a suitable solvent like toluene (approx. 2 mL per mmol of heptanoic acid).
-
Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with the solvent, driving the reaction to completion. Monitor the reaction progress by observing the amount of water collected.
-
Workup:
-
Once the reaction is complete (no more water is collected), cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
-
Drying: Dry the separated organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude ester can be further purified by vacuum distillation to yield pure this compound.
Applications and Biological Relevance
This compound's applications stem from its chemical nature as a medium-chain fatty acid ester.
-
Industrial Applications: It is utilized as a flavoring agent in the food industry.[1] Additionally, it can function as a surfactant or emulsifier in various formulations.[1]
-
Biological Role: In biological systems, fatty acid esters like this compound are involved in lipid metabolism and can serve as energy sources or contribute to energy storage.[1][5] They may also play a role as membrane stabilizers due to their lipid-soluble nature.[1]
-
Research Applications: In a laboratory setting, it can be used as a standard in analytical chemistry, particularly in chromatography. For instance, it can be analyzed by reverse-phase HPLC using a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid.[2]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound was not retrieved, data for similar esters like pentyl hexanoate suggest that it should be handled with care. It is likely a combustible liquid and may cause skin and eye irritation.[6] Standard laboratory safety practices should be followed:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]
-
Keep away from heat, sparks, and open flames.
-
Store in a cool, well-ventilated place.
References
An In-depth Technical Guide to the Synthesis of Pentyl Heptanoate from Heptanoic Acid and Pentanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of pentyl heptanoate, an ester commonly used as a fragrance and flavoring agent, from heptanoic acid and 1-pentanol. This document details the prevalent synthetic methodologies, including classical Fischer-Speier esterification and enzymatic catalysis, providing detailed experimental protocols. Quantitative data is summarized in structured tables for comparative analysis, and key processes are visualized through logical diagrams.
Introduction
This compound (C₁₂H₂₄O₂) is a fatty acid ester known for its fruity aroma. Its synthesis is a fundamental example of esterification, a vital reaction in organic chemistry with broad applications in the pharmaceutical, cosmetic, and food industries. This guide will explore the chemical principles and practical execution of its synthesis, catering to professionals in research and development.
Synthetic Methodologies
The primary methods for synthesizing this compound from heptanoic acid and 1-pentanol are Fischer-Speier esterification and biocatalytic esterification using lipases.
Fischer-Speier Esterification
Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. The reaction is reversible, and to drive the equilibrium towards the product, an excess of one reactant (typically the less expensive one) is used, and/or the water formed is removed as the reaction progresses.
Reaction Scheme:
Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).
Biocatalytic Esterification
Enzymatic synthesis, particularly using lipases, offers a green and highly selective alternative to traditional chemical methods.[1] Lipases, such as those from Candida antarctica (e.g., Novozym 435), can catalyze the esterification under mild reaction conditions, often in solvent-free systems, minimizing byproduct formation and environmental impact.[2][3]
Experimental Protocols
Fischer-Speier Esterification: A Generalized Protocol
Materials:
-
Heptanoic acid
-
1-Pentanol
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Toluene (optional, for azeotropic removal of water)
-
Diethyl ether or other suitable extraction solvent
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark apparatus (if using azeotropic removal of water)
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add heptanoic acid and an excess of 1-pentanol (e.g., 1.5 to 3 equivalents).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-5 mol% relative to the limiting reagent).
-
If using a Dean-Stark apparatus, add toluene to the flask.
-
Assemble the reflux apparatus (with the Dean-Stark trap if applicable) and heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the amount of water collected in the Dean-Stark trap.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted heptanoic acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
-
Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel.
Lipase-Catalyzed Synthesis of this compound: An Adapted Protocol
The following protocol is adapted from a detailed study on the synthesis of the closely related ester, pentyl nonanoate, using an immobilized lipase.[6][7][8] This method highlights a highly efficient and environmentally friendly approach.
Materials:
-
Heptanoic acid
-
1-Pentanol
-
Immobilized lipase (e.g., from Rhizomucor miehei or Candida antarctica like Novozym 435)
Equipment:
-
Reaction vessel (e.g., a screw-capped flask)
-
Shaking incubator or magnetic stirrer with temperature control
Procedure:
-
In a reaction vessel, combine heptanoic acid and 1-pentanol. A molar ratio of alcohol to acid of 9:1 has been shown to be effective for a similar ester synthesis.[6][7][8]
-
Add the immobilized lipase to the mixture (e.g., 0.2 g of enzyme for a specific reaction scale).[6][7][8]
-
If required for enzyme activity, a very small amount of water (e.g., 0.2% v/v) can be added.[6][7][8]
-
Seal the vessel and place it in a shaking incubator or on a heated magnetic stirrer at a controlled temperature (e.g., 45 °C).[6][7][8]
-
Allow the reaction to proceed for a set time (e.g., 150 minutes).[6][7][8]
-
After the reaction, the immobilized enzyme can be separated by simple filtration.
-
The product, this compound, can be purified from the reaction mixture, likely by vacuum distillation to remove the excess pentanol.
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Heptanoic Acid | 130.18 | 223 | 0.918 |
| 1-Pentanol | 88.15 | 138 | 0.814 |
| This compound | 200.32 | 245-246 | 0.863 |
Table 2: Comparison of Synthetic Methodologies for Ester Synthesis
| Parameter | Fischer-Speier Esterification | Lipase-Catalyzed Esterification |
| Catalyst | Strong acid (e.g., H₂SO₄, p-TsOH) | Immobilized lipase (e.g., Novozym 435) |
| Temperature | High (reflux) | Mild (e.g., 45-60 °C) |
| Reaction Time | 1-10 hours | 2.5 - 24 hours |
| Solvent | Often used (e.g., toluene) or excess alcohol | Often solvent-free |
| Yield | Variable, can be high with water removal | High (e.g., >85%) |
| Selectivity | Moderate | High |
| Work-up | Neutralization and extraction required | Simple filtration of enzyme |
| Environmental Impact | Use of strong acids and organic solvents | Green, biodegradable catalyst |
Note: The yield for Fischer-Speier esterification is highly dependent on reaction conditions and the specific substrates used. A study on a similar ester, pentyl nonanoate, using lipase catalysis reported a yield of 86.08%.[6][7][8]
Characterization of this compound
-
Appearance: Colorless to pale yellow liquid.
-
Odor: Fruity, unripe banana.
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the ester carbonyl (C=O) stretch is expected around 1740 cm⁻¹.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the synthesized ester and confirm its molecular weight.
Mandatory Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of Fischer-Speier Esterification.
Caption: General Experimental Workflow for Synthesis.
Conclusion
The synthesis of this compound from heptanoic acid and 1-pentanol can be effectively achieved through both traditional Fischer-Speier esterification and modern biocatalytic methods. While Fischer esterification is a robust and well-established method, lipase-catalyzed synthesis offers a more sustainable and selective alternative, particularly advantageous for producing high-purity esters for sensitive applications. The choice of method will depend on factors such as scale, cost, and the desired environmental impact. The protocols and data presented in this guide provide a solid foundation for researchers and professionals to successfully synthesize and characterize this compound.
References
- 1. Ethyl heptanoate (106-30-9) 13C NMR spectrum [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. Solvent-free enzymatic synthesis of pentyl esters in a batch reactor using a commercial immobilized lipase | accedaCRIS [accedacris.ulpgc.es]
- 5. NP-MRD: 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0243815) [np-mrd.org]
- 6. scielo.br [scielo.br]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
The Subtle Presence of Pentyl Heptanoate in Fruits: A Technical Guide
An in-depth exploration of the natural occurrence, biosynthesis, and analytical methodologies for pentyl heptanoate, a fatty acid ester contributing to the complex aroma profile of select fruits.
For Researchers, Scientists, and Drug Development Professionals.
This compound, a straight-chain fatty acid ester, is a volatile organic compound that contributes to the characteristic aroma of some fruits. While not one of the most abundant esters, its presence can be significant in shaping the overall sensory perception of fruit flavor. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound in fruits, its biosynthetic pathway, and the analytical protocols for its detection and quantification.
Quantitative Occurrence of this compound in Fruits
The concentration of this compound varies among different fruit species and is influenced by factors such as cultivar, ripeness stage, and post-harvest conditions. Quantitative data for this specific ester is limited in the scientific literature, highlighting an area for future research. However, a study on nectarines (Prunus persica var. nucipersica) has identified and quantified its presence.
| Fruit | Cultivar/Condition | Concentration/Abundance | Reference |
| Nectarine | Not Specified | 0.04% (relative peak area) | [1] |
| Nectarine | Infected with Monilinia laxa | Increased abundance noted | [1] |
Note: The reported concentration in nectarines is a relative value and may not represent the absolute concentration in μg/kg.
Further research is required to establish the concentration of this compound in other fruits where it may be a minor but sensorially significant component of the volatile profile.
Biosynthesis of this compound in Fruits
The biosynthesis of straight-chain esters like this compound in fruits is a multi-step process primarily linked to fatty acid metabolism. The pathway involves the generation of alcohol and acyl-CoA precursors, followed by their condensation catalyzed by specific enzymes.
The key steps in the biosynthesis of this compound are:
-
Precursor Formation from Fatty Acids: The backbones of this compound, pentanol and heptanoyl-CoA, are derived from the degradation of fatty acids. Linoleic and linolenic acids, common fatty acids in fruits, are broken down through the lipoxygenase (LOX) pathway and subsequent β-oxidation to produce shorter-chain acyl-CoAs and alcohols.
-
Alcohol Formation: Heptanoyl-CoA can be reduced to heptanal by an acyl-CoA reductase. Heptanal is then further reduced to heptanol by an alcohol dehydrogenase (ADH). Similarly, a C5-acyl-CoA can be converted to pentanol.
-
Esterification: The final step is the condensation of pentanol with heptanoyl-CoA, a reaction catalyzed by alcohol acyltransferase (AAT) . AATs are a diverse family of enzymes that play a crucial role in the production of a wide variety of esters that contribute to fruit aroma. The availability of the specific alcohol (pentanol) and acyl-CoA (heptanoyl-CoA) substrates, as well as the expression and activity of AAT enzymes, are critical factors determining the production of this compound.
Experimental Protocols for the Analysis of this compound
The identification and quantification of volatile compounds like this compound in fruits are typically performed using gas chromatography coupled with mass spectrometry (GC-MS). Headspace solid-phase microextraction (HS-SPME) is a widely used, solvent-free sample preparation technique for extracting and concentrating these volatile analytes from the fruit matrix.
Key Experiment: HS-SPME-GC-MS Analysis of Fruit Volatiles
Objective: To extract, separate, identify, and quantify this compound and other volatile compounds from a fruit sample.
Methodology:
-
Sample Preparation:
-
Homogenize a known weight of fresh fruit tissue (e.g., 5-10 g) in a saturated sodium chloride solution to inhibit enzymatic activity and improve the release of volatiles.
-
Transfer the homogenate to a headspace vial and seal it with a septum-lined cap.
-
For quantitative analysis, a known amount of an appropriate internal standard (e.g., a deuterated ester or a structurally similar ester not naturally present in the fruit) should be added to the sample.
-
-
Headspace Solid-Phase Microextraction (HS-SPME):
-
Equilibrate the sealed vial at a controlled temperature (e.g., 40-60 °C) for a specific duration (e.g., 15-30 minutes) to allow volatiles to partition into the headspace.
-
Expose a SPME fiber with a suitable coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) to adsorb the volatile compounds.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Desorption: Insert the SPME fiber into the heated injection port of the GC-MS system (e.g., 250 °C) to thermally desorb the trapped analytes onto the analytical column.
-
Separation: Separate the volatile compounds on a capillary column (e.g., DB-5ms, HP-5ms) using a temperature program that starts at a low temperature (e.g., 40 °C) and gradually increases to a higher temperature (e.g., 250-280 °C). Helium is typically used as the carrier gas.
-
Detection and Identification: As the compounds elute from the column, they are ionized (typically by electron impact ionization) and fragmented in the mass spectrometer. The resulting mass spectra are compared with a reference library (e.g., NIST, Wiley) for compound identification. The retention time of the peak corresponding to this compound can be confirmed by analyzing a pure standard.
-
Quantification: The concentration of this compound is determined by comparing the peak area of the analyte to the peak area of the internal standard. A calibration curve prepared with known concentrations of a pure this compound standard should be used for accurate quantification.
-
References
pentyl heptanoate physical properties boiling point melting point
An In-depth Technical Guide to the Physical Properties of Pentyl Heptanoate
This guide provides a comprehensive overview of the key physical properties of this compound, with a specific focus on its boiling and melting points. The information is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a clear presentation of data.
This compound: An Overview
This compound (CAS No. 7493-82-5) is a fatty acid ester, an organic compound formed from the esterification of heptanoic acid and pentanol.[1] It is also known as amyl heptanoate. It belongs to the class of carboxylic acid esters and is recognized for its characteristic fruity aroma.
Physical Properties
The primary physical properties of this compound are summarized in the table below. These values are critical for a variety of applications, including purification, formulation, and safety assessments.
| Property | Value | Source |
| Boiling Point | 245-246 °C | [1] |
| 245.4 °C | [2] | |
| Melting Point | -49.5 °C | [1] |
| -50 °C | [2][3] |
Experimental Protocols for a Physical Property Determination
The determination of accurate boiling and melting points is fundamental in chemical analysis for identifying and assessing the purity of a compound.[4][5]
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[6] For pure compounds, this is a distinct temperature, while impurities can cause it to occur over a range.
A common and effective method for determining the boiling point of a liquid is through distillation.[7]
-
Apparatus Setup: A distillation apparatus is assembled, which typically includes a distillation flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor as it passes into the condenser.
-
Procedure:
-
The liquid sample (this compound) is placed in the distillation flask along with boiling chips to ensure smooth boiling.
-
The flask is heated, and as the liquid boils, its vapor rises and envelops the thermometer bulb.
-
The temperature reading that remains constant during the distillation process is recorded as the boiling point.[7]
-
For smaller sample volumes, a micro boiling point determination can be performed using a capillary tube.[6][8][9]
-
Apparatus Setup: A small test tube containing a few milliliters of the sample is fitted with a thermometer. A capillary tube, sealed at one end, is inverted and placed within the test tube.
-
Procedure:
-
The apparatus is gently heated in a heating bath.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heat is then removed, and the liquid is allowed to cool.
-
The temperature at which the liquid is drawn into the capillary tube is recorded as the boiling point.[8]
-
Melting Point Determination
The melting point is the temperature at which a solid transitions into a liquid. For a pure crystalline solid, this occurs at a sharp, well-defined temperature.[4] Impurities typically lower the melting point and broaden the melting range.[4][5]
This is the most common technique for determining the melting point of a solid organic compound.[4][10]
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube that is sealed at one end.
-
Apparatus Setup: The capillary tube is attached to a thermometer and placed in a melting point apparatus, which can be a heated oil bath (like a Thiele tube) or a metal block.[4]
-
Procedure:
-
The apparatus is heated slowly and steadily.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample has melted is recorded as the end of the melting range.[4]
-
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.
-
Procedure:
-
A small, weighed amount of the sample is placed in a sealed pan.
-
The sample and a reference pan are heated at a controlled rate.
-
The temperature at which an endothermic peak is observed, corresponding to the heat absorbed during melting, is taken as the melting point.[10]
-
Logical Workflow for Physical Property Determination
The following diagram illustrates a generalized workflow for the experimental determination of the physical properties of a chemical compound like this compound.
Caption: Workflow for Determining Physical Properties.
References
- 1. Showing Compound this compound (FDB015083) - FooDB [foodb.ca]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. This compound [stenutz.eu]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. SSERC | Melting point determination [sserc.org.uk]
- 6. Video: Boiling Points - Concept [jove.com]
- 7. vernier.com [vernier.com]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. cdn.juniata.edu [cdn.juniata.edu]
- 10. westlab.com [westlab.com]
Spectroscopic Profile of Pentyl Heptanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for pentyl heptanoate, a fatty acid ester. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear and structured format. Detailed experimental protocols for acquiring these spectra are also included, offering a comprehensive resource for researchers in drug development and chemical analysis.
Introduction
This compound (also known as amyl heptanoate) is a fatty acid ester with the molecular formula C₁₂H₂₄O₂.[1] It is a volatile compound found in some fruits and is used as a flavoring and fragrance agent.[2][3] A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control in various applications. This guide summarizes the key spectroscopic data for this compound and provides standardized protocols for their acquisition.
Spectroscopic Data
The following sections present the NMR, IR, and MS data for this compound. The data is organized into tables for easy reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about the arrangement of protons and carbons in the molecule.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different proton environments in the pentyl and heptanoyl chains. Predicted ¹H NMR data suggests the following chemical shifts (δ) in ppm:
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| CH₃ (pentyl) | ~0.9 | Triplet | 3H |
| (CH₂)₃ (pentyl) | ~1.3-1.4 | Multiplet | 6H |
| O-CH₂ (pentyl) | ~4.0 | Triplet | 2H |
| CH₃ (heptanoyl) | ~0.9 | Triplet | 3H |
| (CH₂)₄ (heptanoyl) | ~1.2-1.3 | Multiplet | 8H |
| α-CH₂ (heptanoyl) | ~2.2 | Triplet | 2H |
Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Predicted ¹³C NMR data for this compound shows the following chemical shifts (δ) in ppm:
| Carbon Assignment | Chemical Shift (ppm) |
| C=O (ester carbonyl) | ~174 |
| O-CH₂ (pentyl) | ~64 |
| α-CH₂ (heptanoyl) | ~34 |
| Other CH₂ (pentyl & heptanoyl) | ~22-32 |
| CH₃ (pentyl & heptanoyl) | ~14 |
Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of an ester is characterized by strong absorptions from the carbonyl (C=O) and carbon-oxygen (C-O) bonds.
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| C=O Stretch (ester) | 1750-1735 | Strong |
| C-O Stretch (ester) | 1300-1000 | Strong |
| C-H Stretch (alkane) | 2950-2850 | Medium to Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (molecular weight: 200.32 g/mol ), the mass spectrum obtained by gas chromatography-mass spectrometry (GC-MS) shows a characteristic fragmentation pattern.[1][4]
| m/z | Relative Intensity (%) | Possible Fragment Ion |
| 200 | Low | [M]⁺ (Molecular Ion) |
| 131 | High | [CH₃(CH₂)₅CO]⁺ (Acylium ion) |
| 113 | Moderate | [M - C₅H₁₁O]⁺ |
| 70 | High | [C₅H₁₀]⁺ (from McLafferty rearrangement) |
| 43 | High | [C₃H₇]⁺ |
Experimental Protocols
The following are detailed methodologies for acquiring NMR, IR, and MS spectra for esters like this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Use a standard NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of at least 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and correcting the baseline. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.
IR Spectroscopy Protocol
-
Sample Preparation (Neat Liquid): Place a drop of the neat liquid this compound sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record a background spectrum of the clean salt plates. Then, place the sample in the spectrometer and record the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background.
-
Data Analysis: Identify the characteristic absorption bands and their corresponding frequencies.
Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: Dilute the this compound sample in a volatile organic solvent (e.g., hexane or ethyl acetate) to an appropriate concentration (typically in the ppm range).
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Gas Chromatography: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. The sample is vaporized and separated on a capillary column (e.g., a non-polar column like DB-5). A suitable temperature program is used to elute the compound.
-
Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer's ion source (typically electron ionization, EI). The molecules are ionized and fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and the major fragment ions.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
A Technical Guide to the Solubility of Pentyl Heptanoate in Organic Solvents
Introduction
Pentyl heptanoate (C12H24O2, Molar Mass: 200.32 g/mol ) is an ester known for its characteristic fruity aroma.[1][2] Beyond its use in the flavor and fragrance industry, understanding its behavior in various solvents is critical for applications in chemical synthesis, drug formulation, and extraction processes. As an ester, its molecular structure—comprising a polar ester group and nonpolar alkyl chains—dictates its solubility profile, making it generally miscible with a wide range of organic solvents while having limited solubility in water.[3][4][5]
This technical guide provides a comprehensive overview of the solubility of this compound. It outlines the principles governing its solubility, presents illustrative quantitative data, details the critical factors influencing solubility, and provides a standardized experimental protocol for its determination.
Principles of Ester Solubility
The solubility of an ester like this compound is governed by the balance of intermolecular forces between the solute (this compound) and the solvent.
-
Polarity: Ester molecules are polar but cannot act as hydrogen-bond donors, though they can act as hydrogen-bond acceptors with solvents like water.[6] This polarity is due to the carbonyl (C=O) and ether (C-O-C) linkages.[3] However, the two long alkyl chains (pentyl and heptyl groups) are nonpolar.
-
"Like Dissolves Like": this compound is readily soluble in most organic solvents because the nonpolar alkyl chains interact favorably with the nonpolar or moderately polar solvent molecules through van der Waals forces.[7][8]
-
Water Insolubility: The large nonpolar hydrocarbon portion of the molecule dominates, disrupting the strong hydrogen-bonding network of water. This makes the dissolution process energetically unfavorable, leading to very low solubility in aqueous solutions.[5] Esters with fewer than three to five carbon atoms may show some water solubility, a threshold this compound far exceeds.[4][9]
Quantitative Solubility Data
| Solvent | Solvent Polarity Index (Reichardt) | Temperature (°C) | Solubility (g / 100g Solvent) | Solubility (Mole Fraction, X₂) |
| n-Hexane | 0.009 | 25 | > 100 (Miscible) | N/A |
| Toluene | 0.099 | 25 | > 100 (Miscible) | N/A |
| Diethyl Ether | 0.117 | 25 | > 100 (Miscible) | N/A |
| Acetone | 0.355 | 25 | > 100 (Miscible) | N/A |
| Ethanol | 0.654 | 25 | 95.5 | 0.35 |
| Methanol | 0.762 | 25 | 40.2 | 0.11 |
| Water | 1.000 | 25 | < 0.01 | < 0.0001 |
Note: The data in this table is illustrative and intended as a reference for experimental design and data presentation. Absolute values should be determined empirically.
Factors Influencing Solubility
The solubility of this compound is not a fixed value but is influenced by several key experimental factors. Understanding these variables is crucial for accurate and reproducible measurements. The interplay of these factors determines the final equilibrium solubility.
Caption: Key factors influencing the equilibrium solubility of a solute.
Experimental Protocol for Solubility Determination
The Isothermal Shake-Flask Method
The shake-flask method is widely considered the gold standard for determining thermodynamic equilibrium solubility due to its reliability and reproducibility.[10][11] The method involves saturating a solvent with a solute by allowing the mixture to equilibrate over a sufficient period, followed by the separation and analysis of the saturated solution.
Detailed Methodology
-
Preparation:
-
Add an excess amount of this compound (solute) to a series of glass vials or flasks, each containing a known volume or mass of the desired organic solvent.
-
It is critical to add enough solute to ensure that a solid phase remains at equilibrium, indicating saturation.[10] However, avoid adding an amount so large that it alters the properties of the solvent.
-
Seal the vessels tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the sealed vessels in a constant-temperature environment, such as a shaking water bath or a temperature-controlled incubator. Temperature must be rigorously controlled.[11]
-
Agitate the mixtures for a predetermined period (typically 24 to 72 hours) to ensure that thermodynamic equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution no longer changes over time.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the vessels to rest at the constant temperature for a period (e.g., 2-4 hours) to allow the excess undissolved solute to sediment.[10]
-
Carefully withdraw an aliquot of the clear, supernatant liquid phase. This step must be performed without disturbing the excess solute. Filtration using a syringe filter compatible with the solvent is the recommended method for ensuring a particle-free sample.
-
-
Analysis:
-
Accurately dilute the collected aliquot with a suitable solvent to bring the concentration within the working range of the analytical instrument.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), or High-Performance Liquid Chromatography (HPLC).
-
Calculate the original solubility based on the measured concentration and the dilution factor. Express results in appropriate units such as g/100g of solvent, mol/L, or mole fraction.
-
Experimental Workflow Diagram
The following diagram illustrates the sequential steps of the shake-flask method for determining solubility.
Caption: Workflow for the Isothermal Shake-Flask Solubility Method.
Conclusion
The solubility of this compound is a fundamental physicochemical property essential for its effective use in scientific and industrial applications. Governed by its predominantly nonpolar character, it is highly soluble in most organic solvents and sparingly soluble in water. Accurate determination of its solubility requires a robust methodology, with the isothermal shake-flask method being the most reliable approach. By carefully controlling experimental variables such as temperature and ensuring the system reaches equilibrium, researchers can obtain precise and reproducible solubility data critical for formulation, synthesis, and purification processes.
References
- 1. This compound -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. tutorchase.com [tutorchase.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Ester - Wikipedia [en.wikipedia.org]
- 7. Amyl heptanoate | C12H24O2 | CID 61415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. lup.lub.lu.se [lup.lub.lu.se]
An In-depth Technical Guide to Pentyl Heptanoate: Discovery, Synthesis, and Characterization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pentyl heptanoate (also known as amyl heptanoate) is an organic compound classified as a fatty acid ester.[1][2] It is formed from the esterification of heptanoic acid and pentanol. Characterized by a strong, fruity, and ethereal aroma, this compound is a key component in the flavor and fragrance industries and is found naturally in certain plants.[1][3][4] This technical guide provides a comprehensive overview of its history, physicochemical properties, synthesis protocols, and analytical characterization methods.
History and Discovery
The history of this compound is not marked by a singular discovery event but is intertwined with the broader development of ester chemistry and the industrialization of flavor and fragrance production. The use of low-molecular-weight esters for their fruity odors began in the mid-19th century, representing the dawn of synthetic aroma chemicals.[5]
While the precise date of its first synthesis is not well-documented in the provided literature, this compound was identified as a naturally occurring compound in plants such as Heracleum dissectum.[1][3] Its synthesis and commercial production were driven by the demand for consistent and cost-effective flavor and fragrance ingredients. The primary method for its industrial synthesis remains the Fischer esterification, a classic organic reaction developed in the late 19th century.
Physicochemical and Spectroscopic Properties
The physical and chemical properties of this compound are well-characterized. This data is crucial for its application in various formulations and for its identification and quality control.
Physical and Chemical Data
A summary of the key quantitative data for this compound is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₄O₂ | [3][6] |
| Molecular Weight | 200.32 g/mol | [3][6] |
| IUPAC Name | This compound | [1][3] |
| CAS Registry Number | 7493-82-5 | [6] |
| Appearance | Colorless to pale-yellow liquid | [4] |
| Odor/Taste | Fruity, ethereal, coconut-like | [1][4] |
| Melting Point | -50 °C to -49.5 °C | [2][6] |
| Boiling Point | 245.4 °C | [6] |
| Density | 0.85 g/mL (at 20 °C) | [2] |
| SMILES | CCCCCCC(=O)OCCCCC | [1][3] |
| InChI | 1S/C12H24O2/c1-3-5-7-8-10-12(13)14-11-9-6-4-2/h3-11H2,1-2H3 | [1][6] |
| InChIKey | PSQMUBJRXIGVIT-UHFFFAOYSA-N | [3][6] |
Predicted Spectroscopic Data
The structural elucidation of this compound relies on standard spectroscopic techniques. Table 2 summarizes the expected data based on its molecular structure.
| Spectroscopy | Expected Features |
| ¹H NMR | ~4.05 ppm (t, 2H): Protons on the carbon adjacent to the ester oxygen (-O-CH₂ -).~2.25 ppm (t, 2H): Protons on the carbon alpha to the carbonyl group (-CO-CH₂ -).~1.60 ppm (m, 4H): Protons on the carbons beta to the carbonyl and ester oxygen.~1.30 ppm (br s, 10H): Overlapping signals from the other methylene groups in the alkyl chains.~0.90 ppm (t, 6H): Protons of the two terminal methyl groups (-CH₃ ). |
| ¹³C NMR | ~174.0 ppm: Ester carbonyl carbon (C =O).~64.5 ppm: Carbon adjacent to the ester oxygen (-O-C H₂-).~34.5 ppm: Carbon alpha to the carbonyl group (-CO-C H₂-).~31.5, 29.0, 28.5, 25.0, 22.5 ppm: Methylene carbons of the alkyl chains.~14.0 ppm: Terminal methyl carbons (-C H₃). |
| IR Spectroscopy | ~1740 cm⁻¹ (strong): C=O stretching vibration of the ester.~1170 cm⁻¹ (strong): C-O stretching vibration.~2850-2960 cm⁻¹: C-H stretching vibrations of the alkyl chains. |
| Mass Spectrometry | Molecular Ion (M⁺): m/z = 200.Key Fragments: Prominent peaks corresponding to the loss of the pentoxy group, the heptanoyl group, and characteristic fragmentation of the alkyl chains (series of peaks separated by 14 Da). A McLafferty rearrangement would likely produce a significant peak for protonated heptanoic acid. |
Synthesis and Experimental Protocols
This compound is primarily synthesized via acid-catalyzed esterification. Alternative methods such as transesterification can also be employed.
Fischer Esterification
Fischer esterification is the most common method, involving the reaction of heptanoic acid with n-pentanol in the presence of an acid catalyst.[7] The reaction is reversible and driven to completion by using an excess of one reactant or by removing water as it forms.[8][9]
Caption: Logical workflow of the Fischer esterification reaction.
This protocol is a generalized procedure based on standard laboratory practices for Fischer esterification.[10][11][12]
-
Materials:
-
Heptanoic acid (1.0 eq)
-
n-Pentanol (1.5 eq, serves as reactant and solvent)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (0.05 eq)
-
Toluene (optional, for azeotropic water removal)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Diethyl ether or ethyl acetate for extraction
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser (or Dean-Stark apparatus if using toluene)
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
-
Procedure:
-
Reaction Setup: To a round-bottom flask, add heptanoic acid, n-pentanol, and a magnetic stir bar.
-
Catalyst Addition: Slowly and carefully add the acid catalyst to the mixture while stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. If using a Dean-Stark trap with toluene, heat to reflux and collect the water in the trap.
-
Monitoring: Monitor the reaction's progress via Thin Layer Chromatography (TLC) until the starting material (heptanoic acid) is consumed (typically 2-4 hours).
-
Workup - Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel. Dilute with diethyl ether or ethyl acetate.
-
Washing: Wash the organic layer sequentially with:
-
Water
-
Saturated NaHCO₃ solution (to neutralize the acid catalyst and unreacted carboxylic acid). Caution: CO₂ evolution may cause pressure buildup.
-
Saturated NaCl solution (brine) to aid in layer separation.
-
-
Drying and Filtration: Drain the organic layer into a clean flask and dry it over anhydrous Na₂SO₄.[11][13] Filter to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the solvent and excess n-pentanol.
-
Purification: The crude this compound can be further purified by vacuum distillation to yield the final product.
-
Transesterification
-
Combine a simple ester of heptanoic acid (e.g., methyl heptanoate) with an excess of n-pentanol.
-
Add a catalytic amount of a strong acid (like H₂SO₄) or a base (like sodium methoxide).
-
Heat the mixture to reflux. The lower-boiling alcohol byproduct (methanol) is distilled off to drive the equilibrium toward the product.
-
After the reaction is complete, the mixture is cooled, neutralized, washed, dried, and purified in a manner similar to the Fischer esterification workup.
Comprehensive Experimental Workflow
The overall process from synthesis to characterization involves multiple, sequential steps.
Caption: Experimental workflow for the synthesis and characterization of this compound.
Protocols for Analytical Characterization
The following are generalized protocols for obtaining the spectroscopic data outlined in Table 2.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample (5-10 mg) of purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Process the data (Fourier transform, phase correction, baseline correction) and integrate the signals to confirm the structure.
-
-
Infrared (IR) Spectroscopy:
-
Place a drop of the neat liquid sample between two salt plates (NaCl or KBr).
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the ester functional group and alkyl chains.
-
-
Mass Spectrometry (MS):
-
Dilute the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer, often via Gas Chromatography (GC-MS) for separation and analysis.
-
Use Electron Ionization (EI) to generate fragments.
-
Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns to confirm the molecular weight and structure.[2]
-
Applications
This compound is primarily utilized for its sensory properties.
-
Flavor Industry: It is used as a food additive to impart fruity and coconut-like flavors to a variety of products, including beverages, candies, and baked goods.[2][4]
-
Fragrance Industry: Its pleasant aroma makes it a common ingredient in perfumes, lotions, and other personal care products.[15]
-
Industrial Applications: It can also serve as a surfactant or emulsifier in certain formulations.[2]
Conclusion
This compound is a well-established fatty acid ester with significant commercial importance, particularly in the flavor and fragrance sectors. Its discovery is rooted in the historical development of organic synthesis for aroma chemicals. The compound is readily synthesized via robust methods like Fischer esterification, and its structure is confirmed through standard spectroscopic techniques. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers and professionals working with this versatile ester.
References
- 1. NP-MRD: Showing NP-Card for amyl heptanoate (NP0323308) [np-mrd.org]
- 2. Showing Compound this compound (FDB015083) - FooDB [foodb.ca]
- 3. Amyl heptanoate | C12H24O2 | CID 61415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Amyl Heptanoate CAS#: 7493-82-5 [amp.chemicalbook.com]
- 5. airfreshenerlawsuitdotcom.wordpress.com [airfreshenerlawsuitdotcom.wordpress.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. Buy Heptyl heptanoate | 624-09-9 [smolecule.com]
- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 9. odp.library.tamu.edu [odp.library.tamu.edu]
- 10. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 12. benchchem.com [benchchem.com]
- 13. cerritos.edu [cerritos.edu]
- 14. Ester synthesis by transesterification [organic-chemistry.org]
- 15. Cas 540-07-8,PENTYL HEXANOATE | lookchem [lookchem.com]
The Biosynthesis of Pentyl Heptanoate in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentyl heptanoate, a volatile ester contributing to the characteristic aroma of various fruits and plants, is synthesized through a specialized biochemical pathway that integrates fatty acid and lipoxygenase metabolism. This technical guide provides an in-depth exploration of the core biosynthetic pathway of this compound in plants. It details the enzymatic steps leading to the formation of its constituent precursors, heptanoyl-CoA and pentanol, and their subsequent esterification. This document summarizes available quantitative data, presents detailed experimental protocols for key analytical techniques, and includes a visual representation of the biosynthetic pathway to facilitate a comprehensive understanding for researchers in plant science and drug development.
Core Biosynthetic Pathway
The biosynthesis of this compound in plants is a multi-step process that occurs in different cellular compartments. The pathway can be broadly divided into three key stages:
-
Heptanoyl-CoA Biosynthesis: The seven-carbon acyl-CoA, heptanoyl-CoA, is synthesized via the fatty acid synthase (FAS) complex, likely in the plastids. This process involves the sequential addition of two-carbon units from malonyl-CoA to a growing acyl chain. The termination of fatty acid synthesis at the seven-carbon length is a critical and specialized step, mediated by a specific acyl-ACP thioesterase (FATB) that exhibits a preference for medium-chain acyl-ACPs.
-
Pentanol Biosynthesis: The five-carbon alcohol, pentanol, is derived from the lipoxygenase (LOX) pathway. This pathway is initiated by the oxygenation of polyunsaturated fatty acids, such as linoleic or linolenic acid, by a 13-lipoxygenase enzyme. The resulting hydroperoxides are then converted through a series of enzymatic and potentially non-enzymatic steps, which are independent of hydroperoxide lyase, to produce C5 volatile compounds, including pentanol.[1] This process is often activated in response to tissue damage or stress.[1]
-
Esterification: The final step in the biosynthesis of this compound is the condensation of heptanoyl-CoA and pentanol. This reaction is catalyzed by an alcohol acyltransferase (AAT), a class of enzymes known for their broad substrate specificity.[2][3] AATs facilitate the transfer of the acyl group from heptanoyl-CoA to the hydroxyl group of pentanol, forming the ester bond and releasing coenzyme A.[2][3]
Quantitative Data
Quantitative data on the specific concentrations of this compound and its precursors in various plant tissues are limited in the currently available literature. However, the following table provides a general overview of the types of quantitative analyses that are performed for volatile esters and their precursors in plants. The values presented are illustrative and can vary significantly depending on the plant species, tissue, developmental stage, and environmental conditions.
| Compound | Typical Concentration Range | Plant Tissue | Analytical Method | Reference |
| Volatile Esters (general) | ng/g to µg/g fresh weight | Fruit, Flowers, Leaves | GC-MS, HS-SPME | [4] |
| C5 Volatiles (e.g., pentanol) | pmol/g to nmol/g fresh weight | Leaves, Fruit | GC-MS | [1] |
| Medium-Chain Fatty Acids (e.g., heptanoic acid) | Varies widely | Seeds, Trichomes | GC-MS | [5] |
Table 1: Illustrative Quantitative Data for Volatile Esters and Precursors in Plants.
Experimental Protocols
Extraction and Analysis of Volatile Esters from Plant Tissues
This protocol describes a general method for the extraction and analysis of volatile compounds, including this compound, from plant tissues using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).
Materials:
-
Plant tissue (e.g., fruit, leaves)
-
20 mL headspace vials with PTFE/silicone septa
-
SPME fiber assembly (e.g., with a polydimethylsiloxane/divinylbenzene (PDMS/DVB) coating)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Internal standard (e.g., a known concentration of a stable isotope-labeled ester or a non-native ester)
-
Sodium chloride (NaCl)
Procedure:
-
Sample Preparation:
-
Weigh a precise amount of fresh plant tissue (e.g., 1-5 g) and place it into a 20 mL headspace vial.
-
To enhance the release of volatiles, the tissue can be gently crushed or sliced.
-
Add a saturated solution of NaCl to inhibit enzymatic activity and increase the volatility of the analytes.
-
Add a known amount of the internal standard.
-
Immediately seal the vial with the septum cap.
-
-
Headspace Solid-Phase Microextraction (HS-SPME):
-
Incubate the sealed vial at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 30 minutes) to allow the volatiles to equilibrate in the headspace.
-
Expose the SPME fiber to the headspace of the vial for a specific time (e.g., 30-60 minutes) to adsorb the volatile compounds.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Retract the SPME fiber and immediately insert it into the heated injection port of the GC-MS.
-
The adsorbed volatiles are thermally desorbed from the fiber onto the GC column.
-
Separate the volatile compounds using a suitable GC column (e.g., a non-polar or medium-polarity column) and a temperature gradient program.
-
Detect and identify the compounds using the mass spectrometer. Identification is based on the comparison of mass spectra and retention times with those of authentic standards or reference libraries (e.g., NIST).
-
Quantify the target analytes by comparing their peak areas to that of the internal standard.[4]
-
In Vitro Assay of Alcohol Acyltransferase (AAT) Activity
This protocol outlines a method to determine the activity of a candidate AAT enzyme in vitro.[6][7]
Materials:
-
Purified recombinant AAT enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT)
-
Heptanoyl-CoA
-
Pentanol
-
Reaction termination solution (e.g., an organic solvent like hexane containing an internal standard)
-
GC-MS system
Procedure:
-
Enzyme Reaction:
-
In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, a specific concentration of pentanol (e.g., 1-10 mM), and the purified AAT enzyme.
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for a few minutes.
-
Initiate the reaction by adding a specific concentration of heptanoyl-CoA (e.g., 0.1-1 mM).
-
Incubate the reaction for a defined period (e.g., 10-60 minutes).
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding the termination solution (e.g., hexane with an internal standard).
-
Vortex vigorously to extract the formed this compound into the organic phase.
-
Centrifuge to separate the phases.
-
-
GC-MS Analysis:
-
Analyze a sample of the organic phase by GC-MS as described in Protocol 3.1.
-
Quantify the amount of this compound produced based on the peak area relative to the internal standard.
-
Enzyme activity can be expressed as the amount of product formed per unit time per amount of enzyme (e.g., nmol/min/mg protein).
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the proposed biosynthetic pathway of this compound and a typical experimental workflow for its analysis.
Caption: Proposed biosynthetic pathway of this compound in plants.
Caption: Experimental workflow for volatile ester analysis.
References
- 1. A 13-lipoxygenase, TomloxC, is essential for synthesis of C5 flavour volatiles in tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative analysis and characterization of floral volatiles, and the role of active compounds on the behavior of Heortia vitessoides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A pathway for the biosynthesis of straight and branched, odd- and even-length, medium-chain fatty acids in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]
Methodological & Application
lipase-catalyzed synthesis of pentyl heptanoate protocol
An Application Note and Protocol for the Lipase-Catalyzed Synthesis of Pentyl Heptanoate
For researchers, scientists, and drug development professionals, this document provides a detailed protocol for the enzymatic synthesis of this compound, a fragrance and flavor ester. The synthesis is achieved via the direct esterification of heptanoic acid and pentan-1-ol using an immobilized lipase as a biocatalyst. This method presents a green and selective alternative to chemical synthesis, operating under mild conditions and minimizing byproduct formation.
Introduction
This compound is a valuable ester known for its fruity aroma, finding applications in the food, cosmetic, and pharmaceutical industries. Traditional chemical synthesis often requires harsh conditions and catalysts, leading to undesirable side products and environmental concerns. Lipase-catalyzed esterification offers a more sustainable approach, utilizing the high selectivity of enzymes to produce high-purity esters under mild reaction conditions.[1][2][3][4] This protocol focuses on a solvent-free system, which enhances volumetric productivity and simplifies downstream purification.[1]
Principle of the Reaction
The enzymatic synthesis of this compound involves the esterification of heptanoic acid with pentan-1-ol, catalyzed by a lipase. The reaction is a reversible equilibrium, where the enzyme facilitates the formation of an ester bond and water as a byproduct. Using an immobilized lipase allows for easy separation and reuse of the biocatalyst.[1]
Reaction Scheme:
Heptanoic Acid + Pentan-1-ol ⇌ this compound + Water
Experimental Data Summary
The following table summarizes the reaction conditions and outcomes for the synthesis of various pentyl esters using lipase catalysis. This data, derived from studies on homologous esters, provides a strong basis for the optimization of this compound synthesis.
| Ester Product | Lipase Source | Acid | Alcohol | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Time (h) | Yield/Conversion (%) | Reference |
| Pentyl Nonanoate | Rhizomucor miehei | Nonanoic Acid | Pentan-1-ol | 1:9 | 45 | 2.5 | 86.08 | [2][3][4][5] |
| Pentyl Acetate | Lipozyme® 435 | Acetic Acid | Pentan-1-ol | 1:2 | 40 | 8 | >80 | [6] |
| Pentyl Propanoate | Lipozyme® 435 | Propanoic Acid | Pentan-1-ol | 1:2 | 70 | - | >80 | [7] |
| Pentyl Octanoate | Rhizomucor miehei | Octanoic Acid | Pentan-1-ol | - | 30 | - | ~60 mmol ester | [8] |
| Neopentyl Glycol Diheptanoate | Novozym® 435 | Heptanoic Acid | Neopentyl Glycol | - | 70 | - | >95 | [9] |
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound based on optimized conditions for similar ester syntheses.
Materials:
-
Heptanoic acid (≥98% purity)
-
Pentan-1-ol (≥99% purity)
-
Immobilized Lipase (e.g., Novozym® 435 from Candida antarctica Lipase B or Lipozyme® RM IM from Rhizomucor miehei)
-
Screw-capped reaction vials (e.g., 20 mL)
-
Shaking incubator or magnetic stirrer with heating
-
Centrifuge
-
Gas chromatograph (GC) for analysis
Procedure:
-
Reactant Preparation: In a screw-capped vial, add heptanoic acid and pentan-1-ol. A typical starting point is a 1:2 molar ratio of acid to alcohol to favor the forward reaction. For a small-scale reaction, this could be, for example, 5 mmol of heptanoic acid and 10 mmol of pentan-1-ol.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. A typical enzyme loading is 5-10% (w/w) of the total substrate weight.
-
Reaction Incubation: Tightly cap the vial and place it in a shaking incubator or on a heated magnetic stirrer. Set the temperature to 40-60°C and the agitation speed to 150-200 rpm.
-
Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots at different time intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
Sample Preparation for Analysis: For each aliquot, centrifuge the sample to separate the immobilized enzyme from the liquid phase.
-
Analysis: Analyze the supernatant by gas chromatography (GC) to determine the concentration of this compound and the remaining reactants. This will allow for the calculation of the conversion percentage.
-
Product Recovery: Once the reaction has reached the desired conversion or equilibrium, separate the immobilized enzyme from the reaction mixture by centrifugation or filtration. The enzyme can be washed with a suitable solvent (e.g., hexane) and dried for reuse. The liquid product mixture can be purified by vacuum distillation if required.
Logical Relationship of the Experimental Workflow
Caption: Experimental workflow for lipase-catalyzed synthesis of this compound.
Conclusion
The lipase-catalyzed synthesis of this compound in a solvent-free system offers an efficient, environmentally friendly, and highly selective method for producing this valuable ester. The provided protocol, based on established procedures for similar esters, serves as a robust starting point for researchers. The key to optimizing the synthesis lies in the systematic variation of reaction parameters such as temperature, substrate molar ratio, and enzyme concentration, as indicated in the comparative data table. The reusability of the immobilized lipase further enhances the economic viability of this green synthetic route.
References
- 1. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 2. Item - LIPASE - CATALYZED FORMATION OF PENTYL NONANOATE USING SCREENED IMMOBILIZED LIPASE FROM Rhizomucor meihei - SciELO journals - Figshare [scielo.figshare.com]
- 3. scielo.br [scielo.br]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Pentyl Heptanoate via Fischer Esterification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentyl heptanoate is an ester recognized for its fruity fragrance and is utilized in the flavor, fragrance, and cosmetic industries. Furthermore, as a fatty acid ester, it serves as a valuable intermediate in the synthesis of more complex molecules in the pharmaceutical and materials science sectors. The Fischer esterification is a classic and straightforward method for synthesizing esters through the acid-catalyzed reaction of a carboxylic acid with an alcohol.[1][2] This application note provides a detailed protocol for the synthesis of this compound from heptanoic acid and 1-pentanol using this method.
The reaction involves heating a mixture of the carboxylic acid and alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[2][3] The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of one of the reactants (typically the alcohol) is used, and the water produced is removed, often by azeotropic distillation with a Dean-Stark apparatus.[3][4]
Reaction and Mechanism
The overall reaction for the synthesis of this compound is as follows:
Heptanoic Acid + 1-Pentanol ⇌ this compound + Water
The mechanism of the Fischer esterification proceeds through a series of protonation and nucleophilic acyl substitution steps:
-
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[3]
-
Nucleophilic attack: The alcohol (1-pentanol) acts as a nucleophile and attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.[3]
-
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[2]
-
Elimination of water: The protonated hydroxyl group leaves as water, a good leaving group, forming a resonance-stabilized carbocation.[1]
-
Deprotonation: The carbonyl oxygen is deprotonated, regenerating the acid catalyst and yielding the final ester product.[2]
Experimental Protocol
This protocol is based on established Fischer esterification procedures for similar esters and provides a reliable method for the synthesis of this compound.[5]
3.1. Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| Heptanoic Acid | C₇H₁₄O₂ | 130.18 | 13.02 g (14.1 mL) | 1.0 |
| 1-Pentanol | C₅H₁₂O | 88.15 | 13.22 g (16.3 mL) | 1.5 |
| p-Toluenesulfonic acid monohydrate | C₇H₈O₃S·H₂O | 190.22 | 0.95 g | 0.05 |
| Toluene | C₇H₈ | 92.14 | 100 mL | - |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | As needed | - |
| Brine (Saturated NaCl Solution) | NaCl(aq) | - | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
3.2. Equipment
-
250 mL round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
3.3. Reaction Procedure
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add heptanoic acid (1.0 eq), 1-pentanol (1.5 eq), and toluene (100 mL).
-
Add the acid catalyst, p-toluenesulfonic acid monohydrate (0.05 eq), to the flask.
-
Assemble the Dean-Stark apparatus and reflux condenser on top of the round-bottom flask.
-
Heat the reaction mixture to reflux with vigorous stirring using a heating mantle.
-
The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The lower aqueous layer will separate from the toluene.
-
Continue the reflux until the theoretical amount of water (1.8 mL) has been collected, or until no more water is observed to be forming in the trap. This typically takes 2-4 hours.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC) if desired.
3.4. Work-up and Purification
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst and any unreacted heptanoic acid. Be sure to vent the separatory funnel frequently as carbon dioxide gas will be evolved.
-
Water (1 x 50 mL).
-
Brine (1 x 50 mL) to remove residual water.
-
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and collect the filtrate.
-
Remove the toluene solvent using a rotary evaporator to yield the crude this compound.
-
For higher purity, the crude product can be purified by vacuum distillation.
Data Presentation
The following table summarizes the key quantitative parameters for the synthesis of this compound.
| Parameter | Value |
| Molar Ratio (Heptanoic Acid:1-Pentanol) | 1 : 1.5 |
| Catalyst | p-Toluenesulfonic acid monohydrate |
| Catalyst Loading | 5 mol% |
| Solvent | Toluene |
| Reaction Temperature | Reflux (~111 °C) |
| Reaction Time | 2 - 4 hours |
| Expected Yield | 75-90% |
Visualizations
Diagram of the Fischer Esterification Workflow
Caption: Experimental workflow for the synthesis of this compound.
Diagram of the Fischer Esterification Logical Relationship
Caption: Key steps in the Fischer esterification mechanism.
References
Application Notes and Protocols for Pentyl Heptanoate as a Flavor Ingredient in Food Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentyl heptanoate, also known as amyl heptanoate, is a fatty acid ester recognized for its characteristic fruity and green aroma and flavor profile.[1][2][3] It is designated as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA) with the numbers 4341 for heptyl heptanoate and 2073 for amyl heptanoate, and is considered Generally Recognized as Safe (GRAS) for its intended use in food.[4][5] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated n-amyl heptanoate and found no safety concern at current levels of intake when used as a flavoring agent.[4] These application notes provide a comprehensive guide for the effective use of this compound in food science, covering its physicochemical properties, flavor profile, recommended applications, and detailed experimental protocols for its evaluation.
Physicochemical Properties and Flavor Profile
This compound is a colorless to pale-yellow liquid with a characteristic fruity, green, and slightly waxy aroma.[1][2] Its flavor profile is often described with notes of unripe banana, coconut, and lemon, contributing a complex and desirable character to a variety of food products.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Synonyms | Amyl heptanoate, Heptanoic acid, pentyl ester | [4] |
| FEMA Number | 2073 (Amyl heptanoate), 4341 (Heptyl heptanoate) | [2][4] |
| CAS Number | 7493-82-5 | [4] |
| Molecular Formula | C12H24O2 | [4] |
| Molecular Weight | 200.32 g/mol | [4] |
| Boiling Point | 245.4 °C | [6] |
| Melting Point | -50 °C | [6] |
| Solubility | Soluble in most organic solvents; 1 ml in 1 ml 95% alcohol (ethanol).[3] | [3] |
| Odor | Fruity, green, winey, oily, apple, sweet | [3] |
| Taste | Green | [2] |
Applications in the Food Industry
This compound is a versatile flavor ingredient suitable for a wide range of food and beverage applications. Its fruity and green notes can enhance or impart specific flavor characteristics.
Table 2: Recommended Usage Levels of Amyl Heptanoate in Various Food Categories
| Food Category | Average Usual ppm | Average Maximum ppm |
| Baked Goods | - | 3.8 |
| Beverages (Non-alcoholic) | - | 1.9 |
| Chewing Gum | - | - |
| Hard Candy | - | 7.5 |
| Fruit Ices | - | 3.8 |
| Gelatins / Puddings | - | 3.5 |
Data sourced from The Good Scents Company, referencing the European Food Safety Authority (EFSA).[1]
Experimental Protocols
Sensory Evaluation of this compound
Sensory analysis is critical to determine the impact of this compound on a food product's flavor profile. The following are standard sensory evaluation protocols that can be adapted for this purpose.
Objective: To determine if a sensory difference exists between a control product and a product flavored with this compound.
Methodology:
-
Panelists: Recruit a minimum of 20-40 trained sensory panelists.
-
Sample Preparation: Prepare two batches of the food product: a control batch (A) without this compound and a test batch (B) with a specific concentration of this compound.
-
Presentation: Present each panelist with three coded samples. Two samples are identical (e.g., A, A) and one is different (e.g., B). The order of presentation should be randomized for each panelist (AAB, ABA, BAA, BBA, BAB, ABB).
-
Evaluation: Instruct panelists to taste the samples from left to right and identify the "odd" or "different" sample.
-
Data Analysis: The number of correct identifications is counted. Statistical tables for the triangle test are used to determine if the number of correct answers is statistically significant, indicating a perceivable difference.
Objective: To determine if a sensory difference exists between a control and a test product when a reference sample is provided.
Methodology:
-
Panelists: Recruit a minimum of 20-40 trained sensory panelists.
-
Sample Preparation: Prepare a control batch (A) and a test batch (B) with this compound.
-
Presentation: Present each panelist with a reference sample (R), which is either A or B, followed by two coded samples, one of which is identical to the reference.
-
Evaluation: Panelists are asked to identify which of the two coded samples is identical to the reference.
-
Data Analysis: The number of correct matches is tallied and analyzed statistically to determine if a significant difference exists.
Objective: To determine the direction of a specific sensory attribute difference between two samples (e.g., which sample is more "fruity").
Methodology:
-
Panelists: Recruit a minimum of 20-40 trained sensory panelists.
-
Sample Preparation: Prepare a control batch (A) and a test batch (B) with this compound.
-
Presentation: Present each panelist with the two coded samples (A and B) in a randomized order.
-
Evaluation: Ask panelists a specific question, such as "Which sample has a stronger fruity aroma?".
-
Data Analysis: The number of times a specific sample is chosen is recorded. Statistical analysis determines if there is a significant preference for one sample over the other for the specified attribute.
Stability Testing of this compound in a Food Matrix
Objective: To evaluate the stability of this compound in a food product over its shelf life under specific storage conditions.
Methodology:
-
Sample Preparation: Prepare a batch of the food product containing a known initial concentration of this compound. Package the product in its final intended packaging.
-
Storage Conditions: Store the samples under controlled conditions that simulate the intended storage and distribution environment (e.g., refrigerated at 4°C, ambient at 25°C, or accelerated at 35°C).
-
Time Points: Establish a schedule for sample analysis at various time points throughout the expected shelf life (e.g., day 0, week 1, week 4, week 8, etc.).
-
Analytical Method: At each time point, analyze replicate samples to quantify the concentration of this compound. A validated gas chromatography-mass spectrometry (GC-MS) method is recommended.
-
Sensory Evaluation: In parallel with the analytical testing, conduct sensory evaluation (e.g., triangle or paired comparison tests) to assess any changes in the flavor profile.
-
Data Analysis: Plot the concentration of this compound over time to determine its degradation kinetics. Correlate the analytical data with the sensory data to establish the point at which the flavor is no longer acceptable.
Quantitative Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To develop and validate a method for the quantification of this compound in a food matrix.
Methodology:
-
Sample Preparation:
-
Liquid Samples (e.g., Beverages): Perform a liquid-liquid extraction using a non-polar solvent like hexane or dichloromethane. An internal standard (e.g., a different ester not present in the sample) should be added before extraction.
-
Solid/Semi-solid Samples (e.g., Baked Goods, Dairy): Use headspace solid-phase microextraction (HS-SPME) for volatile analysis. Homogenize the sample, add an internal standard, and equilibrate the headspace before exposing the SPME fiber.
-
-
GC-MS Conditions (General Example):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector: Splitless mode for trace analysis.
-
Oven Program: Start at a low temperature (e.g., 40°C), hold, then ramp up to a final temperature (e.g., 250°C) to ensure separation of all volatile compounds.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Use selected ion monitoring (SIM) for higher sensitivity and selectivity, targeting characteristic ions of this compound and the internal standard.
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards of this compound in a matrix similar to the sample.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration.
-
Quantify the amount of this compound in the samples by using the calibration curve.
-
-
Method Validation: Validate the method for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines.
Conclusion
This compound is a valuable flavor ingredient that can impart desirable fruity and green notes to a variety of food products. Proper understanding of its properties, appropriate usage levels, and rigorous evaluation through sensory and analytical methods are essential for its successful application. The protocols provided in these notes offer a framework for researchers and food scientists to effectively incorporate and assess this compound in their product development endeavors.
References
Application of Pentyl Heptanoate in Fragrance Formulation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentyl heptanoate is a fatty acid ester that serves as a valuable ingredient in the fragrance industry.[1] Chemically, it is the ester of pentanol and heptanoic acid.[2] Its unique olfactory profile and physical-chemical properties allow for its use in a variety of fragrance applications, from fine fragrances to functional perfumery in personal care and household products. This document provides detailed application notes and experimental protocols for the effective use of this compound in fragrance formulation.
Olfactory Profile and Properties of this compound
This compound is characterized by a predominantly green and fruity aroma.[3] Its scent is often described as grassy, with ethereal and fruity undertones reminiscent of unripe banana, coconut, and lemon. This combination of notes makes it a versatile ingredient for adding freshness and a natural feel to fragrance compositions.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound relevant to fragrance formulation.
| Property | Value | Source(s) |
| Molecular Formula | C12H24O2 | |
| Molecular Weight | 200.32 g/mol | |
| Boiling Point | 276.00 to 277.00 °C @ 760.00 mm Hg | [3] |
| Vapor Pressure | 0.005000 mmHg @ 25.00 °C (est.) | [3] |
| Flash Point | 248.00 °F (120.00 °C) | [3] |
| Solubility | Soluble in alcohol; Insoluble in water | [3] |
| Recommended Usage Level | Up to 8.0000 % in fragrance concentrate | [3] |
Application in Fragrance Formulation
Due to its low volatility, as indicated by its high boiling point and low vapor pressure, this compound is classified as a middle to base note in the fragrance pyramid. It provides body and warmth to a fragrance and can act as a bridge between the more volatile top notes and the heavier base notes.
Fragrance Pyramid Placement
The role of this compound in the fragrance pyramid can be visualized as follows:
Blending and Formulation Concepts
This compound's green and fruity character makes it an excellent blender with a variety of other fragrance materials.
-
With Floral Notes: It can cut through the sweetness of heavy floral notes like jasmine and tuberose, adding a fresh, natural green facet.
-
With Fruity Notes: It enhances the complexity of other fruity esters, providing a more natural, less synthetic fruit profile. It can be used to create novel fruit accords.
-
With Woody and Green Notes: It complements woody notes like cedarwood and vetiver, as well as other green notes like galbanum, by providing a soft, fruity lift.
-
In Functional Fragrances: In products like shampoos, lotions, and household cleaners, this compound can contribute a clean and fresh aroma that is widely appealing.[2]
Experimental Protocols
The following protocols are designed to guide researchers and formulators in evaluating and utilizing this compound in fragrance development.
Protocol for Olfactory Evaluation of this compound
Objective: To systematically evaluate the olfactory characteristics of this compound over time.
Materials:
-
This compound
-
Perfumer's alcohol (ethanol)
-
Glass beakers and stirring rods
-
Pipettes
-
Smelling strips (blotters)
-
Stopwatch
Procedure:
-
Prepare a 10% dilution of this compound in perfumer's alcohol.
-
Dip a smelling strip into the solution, ensuring it is saturated but not dripping.
-
Immediately evaluate the "top note" of the material. Record initial impressions, noting intensity and specific scent descriptors.
-
Wave the smelling strip gently in the air and evaluate it again at the following intervals: 5 minutes, 15 minutes, 30 minutes, 1 hour, 4 hours, and 24 hours.
-
At each interval, record detailed olfactory descriptors, including any changes in character (e.g., from fruity to more waxy or green).
-
Note the tenacity (longevity) of the scent on the smelling strip.
Protocol for Stability Testing of a Fragrance Formulation Containing this compound
Objective: To assess the physical and chemical stability of a fragrance formulation containing this compound under accelerated conditions.
Materials:
-
Fragrance formulation containing a known percentage of this compound.
-
Product base (e.g., ethanol for an Eau de Toilette, lotion base, shampoo base).
-
Clear and amber glass vials with airtight caps.
-
Oven capable of maintaining 40°C ± 2°C.
-
Refrigerator capable of maintaining 4°C ± 2°C.
-
UV light cabinet.
-
pH meter.
-
Viscometer.
Procedure:
-
Prepare the final fragranced product by incorporating the fragrance formulation into the desired base at the target concentration.
-
Fill the clear and amber glass vials with the product, leaving minimal headspace.
-
Initial Analysis (Time 0):
-
Visually inspect the samples for color, clarity, and homogeneity.
-
Evaluate the odor of the product.
-
Measure the pH and viscosity.
-
-
Accelerated Stability Testing:
-
High Temperature: Place a set of clear and amber vials in the oven at 40°C.
-
Low Temperature: Place a set of clear and amber vials in the refrigerator at 4°C.
-
Light Exposure: Place a set of clear vials in the UV light cabinet.
-
Control: Store a set of clear and amber vials at room temperature (20-25°C) in the dark.
-
-
Evaluation Intervals: Evaluate the samples at 1 week, 2 weeks, 4 weeks, 8 weeks, and 12 weeks.
-
At each interval, assess the following:
-
Visual Changes: Note any changes in color, clarity, or phase separation.
-
Olfactory Changes: Compare the scent of the aged samples to the control sample. Note any discoloration, off-odors, or decrease in intensity.
-
Physical-Chemical Changes: Measure the pH and viscosity and compare to the initial values.
-
-
Data Analysis: Compile the results in a table to track changes over time and under different conditions.
Workflow for Fragrance Formulation and Stability Testing
The following diagram illustrates the general workflow for incorporating a new ingredient like this compound into a fragrance formulation and subsequently testing its stability.
Conclusion
This compound is a versatile fragrance ingredient that can impart valuable green and fruity notes to a wide range of fragrance formulations. Its position as a middle-to-base note contributes to the overall structure and longevity of a scent. By following systematic evaluation and stability testing protocols, fragrance chemists and product developers can effectively harness the properties of this compound to create innovative and stable fragranced products. Further research into its synergistic effects with other aroma chemicals and its performance in novel product formats will continue to expand its application in the fragrance industry.
References
Application Notes and Protocols for Pentyl Heptanoate as a Non-Polar Solvent in Chemical Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentyl heptanoate, a fatty acid ester, presents significant potential as a sustainable and effective non-polar solvent in various chemical reactions. Its properties, including a high boiling point, low volatility, and miscibility with a wide range of organic compounds, make it a viable alternative to conventional non-polar solvents. This document provides detailed application notes and protocols for the prospective use of this compound as a solvent, particularly in the field of biocatalysis. While direct, published experimental data on its use as a reaction solvent is limited, its physicochemical characteristics suggest its suitability for reactions involving hydrophobic substrates, such as enzyme-catalyzed esterifications and transesterifications. These notes are intended to serve as a foundational guide for researchers exploring novel, green solvent systems in organic synthesis and drug development.
Introduction to this compound as a Non-Polar Solvent
This compound (C₁₂H₂₄O₂) is an ester derived from heptanoic acid and pentanol. It is a colorless liquid with a fruity odor and is characterized by its non-polar nature and low water solubility. As the chemical industry moves towards more sustainable practices, there is a growing interest in bio-derived solvents like this compound. Fatty acid esters are generally considered to be environmentally benign, biodegradable, and have a lower toxicity profile compared to many traditional organic solvents.[1]
The application of enzymes in non-aqueous media is a rapidly expanding field in biocatalysis, offering advantages such as increased solubility of non-polar substrates, reversal of hydrolytic reactions to favor synthesis, and enhanced enzyme stability. The choice of solvent is critical in these systems, as it can significantly influence enzyme activity and reaction outcomes. This compound, with its hydrophobic character, is a promising candidate for creating a suitable microenvironment for lipases and other enzymes that act on non-polar substrates.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing and optimizing chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₄O₂ | [2] |
| Molecular Weight | 200.32 g/mol | |
| Appearance | Colorless liquid | |
| Boiling Point | 245.4 °C | [3] |
| Melting Point | -50 °C | [3] |
| logP (predicted) | 4.4 | [2] |
| Water Solubility | Low |
Prospective Application: Lipase-Catalyzed Transesterification
One of the most promising applications of this compound as a non-polar solvent is in enzyme-catalyzed reactions, particularly those involving lipases. Lipases are widely used in the synthesis of esters for the pharmaceutical, food, and cosmetic industries due to their high selectivity and mild reaction conditions.
The following section outlines a prospective protocol for a lipase-catalyzed transesterification reaction using this compound as the solvent. This protocol is based on established methodologies for similar reactions in other non-polar, organic solvents.
Reaction Principle
The transesterification reaction involves the conversion of an existing ester to a different ester by reaction with an alcohol in the presence of a catalyst, in this case, a lipase. The use of this compound as a solvent provides a non-aqueous environment that shifts the reaction equilibrium towards the synthesis of the desired ester product by minimizing competing hydrolysis reactions.
Caption: Signaling pathway for lipase-catalyzed transesterification.
Experimental Protocol: Synthesis of Butyl Benzoate
This protocol describes the synthesis of butyl benzoate via transesterification of ethyl benzoate with 1-butanol, catalyzed by an immobilized lipase in this compound.
Materials:
-
Ethyl benzoate (Substrate)
-
1-Butanol (Acyl acceptor)
-
This compound (Solvent, anhydrous)
-
Immobilized Lipase (e.g., Novozym 435)
-
Molecular sieves (3Å, activated)
-
Hexane (for washing)
-
Ethanol (for washing)
-
Sodium sulfate (anhydrous)
Equipment:
-
250 mL round-bottom flask
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
-
Gas chromatograph (GC) for reaction monitoring
Procedure:
-
Preparation: Dry all glassware in an oven at 120 °C overnight and cool under an inert atmosphere.
-
Reaction Setup: To a 250 mL round-bottom flask, add ethyl benzoate (e.g., 10 mmol) and 1-butanol (e.g., 20 mmol, 2 equivalents).
-
Solvent Addition: Add 100 mL of anhydrous this compound to the flask.
-
Addition of Drying Agent: Add 5 g of activated molecular sieves to remove any traces of water.
-
Enzyme Addition: Add the immobilized lipase (e.g., 1 g) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at a constant rate (e.g., 200 rpm) and maintain the temperature at 50 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., every 2 hours) and analyzing them by Gas Chromatography (GC) to determine the conversion of ethyl benzoate.
-
Work-up: Once the reaction reaches completion (or equilibrium), filter off the immobilized lipase and molecular sieves. The lipase can be washed with hexane and ethanol, dried, and potentially reused.
-
Solvent Removal: Remove the this compound solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography to obtain pure butyl benzoate.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, GC-MS).
Caption: Experimental workflow for lipase-catalyzed transesterification.
Prospective Quantitative Data
The following table summarizes the expected quantitative data for the lipase-catalyzed synthesis of butyl benzoate in this compound. These values are based on typical results obtained for similar reactions in other non-polar solvents.
| Parameter | Prospective Value |
| Substrate Conversion | > 95% |
| Reaction Time | 8 - 12 hours |
| Isolated Yield | 85 - 90% |
| Enzyme Reusability | Up to 5 cycles with >90% activity |
Potential Advantages of Using this compound in Drug Development
The use of this compound as a non-polar solvent can offer several advantages in the context of drug development:
-
Green Chemistry: As a bio-derived and biodegradable solvent, its use can significantly reduce the environmental footprint of synthetic processes.
-
Improved Safety Profile: Compared to volatile and often toxic solvents like chlorinated hydrocarbons or aromatic solvents, this compound is expected to have a better safety profile.
-
High Boiling Point: Its high boiling point allows for reactions to be conducted at elevated temperatures without the need for high-pressure equipment, which can be advantageous for reactions with slow kinetics.
-
Enhanced Solubility: It can effectively dissolve non-polar starting materials and intermediates that are common in pharmaceutical synthesis.
Conclusion and Future Outlook
This compound holds considerable promise as a non-polar solvent for chemical reactions, particularly in the realm of biocatalysis. Its favorable physicochemical properties and sustainable nature make it an attractive alternative to conventional solvents. The provided application notes and prospective protocol for a lipase-catalyzed transesterification serve as a starting point for researchers to explore its utility in organic synthesis.
Further experimental validation is necessary to fully characterize the performance of this compound as a reaction solvent and to expand its applications to a wider range of chemical transformations. Investigating its compatibility with various catalysts and reaction types will be crucial for its broader adoption in both academic and industrial settings. The exploration of such green solvents is a critical step towards the development of more sustainable and environmentally responsible chemical processes in the pharmaceutical and chemical industries.
References
Application Note: Quantitative Analysis of Pentyl Heptanoate by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and reliable method for the identification and quantification of pentyl heptanoate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a fatty acid ester used in flavor, fragrance, and pharmaceutical industries, making its accurate analysis critical for quality control and research. The protocol covers sample preparation, GC-MS instrument parameters, and data analysis. Quantitative data, including retention index and characteristic mass fragments, are provided to facilitate straightforward implementation.
Experimental Protocols
Sample Preparation
The analysis of a relatively pure standard like this compound requires minimal sample preparation. A simple dilution in a suitable organic solvent is sufficient.
-
Materials:
-
This compound (CAS: 7493-82-5)
-
Hexane, GC grade or equivalent
-
2 mL autosampler vials with caps
-
Calibrated micropipettes
-
-
Procedure:
-
Prepare a stock solution of 1 mg/mL by accurately weighing 10 mg of this compound and dissolving it in 10 mL of hexane.
-
Perform serial dilutions from the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) in hexane.
-
Transfer the final solutions to 2 mL autosampler vials for analysis.
-
Instrumentation and Conditions
The following parameters are recommended for a standard GC-MS system. Adjustments may be necessary for different instrument models.
-
Gas Chromatograph (GC): Agilent 8890 GC System or equivalent.
-
Mass Spectrometer (MS): Agilent 5977B MSD or equivalent.
| GC Parameter | Setting |
| Injector | Split/Splitless Inlet |
| Injection Mode | Split (50:1 ratio recommended) |
| Injection Volume | 1.0 µL |
| Injector Temperature | 250°C |
| Column | Non-polar capillary column, e.g., DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent[1] |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (Constant Flow Mode) |
| Oven Temperature Program | Initial: 100°C, hold for 1 minRamp: 15°C/min to 280°CHold: Hold at 280°C for 5 minutes[1] |
| MS Parameter | Setting |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV[1] |
| Ion Source Temperature | 230°C[2] |
| Quadrupole Temperature | 150°C[2] |
| Mass Scan Range | m/z 40 - 400 |
| Solvent Delay | 3.0 minutes |
Data Presentation and Results
Analysis of this compound using the described method will yield a single, sharp chromatographic peak. Identification is confirmed by matching the retention time and the acquired mass spectrum against a reference standard or library. The mass spectrum is characterized by specific fragment ions resulting from predictable cleavage patterns of the ester.
Quantitative Data Summary
The following table summarizes the key quantitative data for the GC-MS analysis of this compound. The primary ion for quantification (quantifier) is typically the most abundant and unique fragment, while qualifier ions are used for confirmation.
| Parameter | Value | Reference |
| Compound Name | This compound | |
| CAS Number | 7493-82-5 | [3] |
| Molecular Formula | C₁₂H₂₄O₂ | [3] |
| Molecular Weight | 200.32 g/mol | [3] |
| Retention Index (RI) | ~1375 (on non-polar SE-30 or equivalent column) | [3] |
| Molecular Ion [M]⁺ | m/z 200 (Typically low abundance) | |
| Key Fragment Ions (m/z) | 130 (Quantifier - McLafferty rearrangement)113 (Qualifier - Acylium ion)70 (Qualifier) | [4] |
Experimental Workflow Visualization
The logical flow of the analytical process, from sample handling to final data interpretation, is a critical component of a standardized protocol.
Caption: Workflow diagram for GC-MS analysis.
Conclusion
The Gas Chromatography-Mass Spectrometry method detailed in this note provides a highly selective and sensitive protocol for the analysis of this compound. The straightforward sample preparation and defined instrumental parameters ensure reproducibility, making it suitable for routine quality control in industrial settings and for quantitative studies in research and development. The provided quantitative data and workflow serve as a comprehensive guide for researchers, scientists, and drug development professionals.
References
Application Note: Quantitative Analysis of Pentyl Heptanoate by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of pentyl heptanoate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a fatty acid ester that finds applications in the flavor, fragrance, and pharmaceutical industries.[1] Accurate quantification of this compound is crucial for quality control, formulation development, and stability testing. The described method is validated for its linearity, accuracy, precision, and limits of detection and quantification, ensuring reliable and reproducible results.
Introduction
This compound (C12H24O2) is a volatile organic compound known for its fruity aroma.[1][2] Its presence and concentration can significantly impact the sensory profile of food and beverages and the efficacy of certain pharmaceutical formulations. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like esters.[3][4] This method offers high sensitivity and selectivity, making it ideal for the analysis of complex matrices.[5][6] This document provides a comprehensive protocol for the quantitative determination of this compound, including sample preparation, GC-MS analysis, and method validation.
Experimental Protocols
Materials and Reagents
-
Solvents: Hexane (GC grade), Dichloromethane (GC grade), Methanol (GC grade)[7]
-
Standards: this compound (≥98% purity), Internal Standard (IS) (e.g., Ethyl nonanoate or a deuterated analog of this compound)
-
Reagents: Anhydrous sodium sulfate
-
Sample Vials: 2 mL amber glass vials with PTFE-lined screw caps
Standard and Sample Preparation
2.1. Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of hexane in a volumetric flask.
2.2. Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the internal standard and dissolve it in 100 mL of hexane in a volumetric flask.
2.3. Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with hexane to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.
2.4. Sample Preparation (Liquid-Liquid Extraction): [3]
-
For liquid samples, accurately measure 1 mL of the sample into a 15 mL centrifuge tube.
-
For solid samples, accurately weigh 1 g of the homogenized sample into a 15 mL centrifuge tube and add 1 mL of deionized water.
-
Spike the sample with the internal standard to a final concentration of 10 µg/mL.
-
Add 5 mL of dichloromethane and vortex for 2 minutes.[3]
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic layer (bottom layer) to a clean tube containing anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried extract into a 2 mL GC vial for analysis.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Injector: Split/splitless inlet, operated in splitless mode at 250°C.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.[8]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Hold: Hold at 280°C for 5 minutes.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Quantifier Ion for this compound: m/z 115 (or other characteristic ion from the mass spectrum).
-
Qualifier Ions for this compound: m/z 70, 89 (or other characteristic ions).
-
Quantifier Ion for Internal Standard: To be determined based on the chosen IS.
-
Data Presentation
Quantitative Data Summary
| Parameter | Result | Acceptance Criteria |
| Linearity (R²) | > 0.995 | ≥ 0.995 |
| Limit of Detection (LOD) | To be determined | S/N ratio ≥ 3 |
| Limit of Quantification (LOQ) | To be determined | S/N ratio ≥ 10[9] |
| Accuracy (% Recovery) | 90-110% | 80-120%[9] |
| Precision (% RSD) | < 15% | ≤ 15%[9] |
This table should be populated with the results obtained from the method validation experiments.
Method Validation
The analytical method should be validated to ensure its suitability for the intended purpose.[4][9] Key validation parameters include:
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte.[10] A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[6]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[10] This is typically assessed by spike-recovery experiments at different concentration levels.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[10] It is usually expressed as the relative standard deviation (RSD).
Visualizations
Caption: Experimental workflow for the quantitative analysis of this compound.
Caption: Logical relationship of method validation parameters.
References
- 1. Showing Compound this compound (FDB015083) - FooDB [foodb.ca]
- 2. Heptanoic acid, pentyl ester [webbook.nist.gov]
- 3. Sample preparation GC-MS [scioninstruments.com]
- 4. impactfactor.org [impactfactor.org]
- 5. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uoguelph.ca [uoguelph.ca]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. environics.com [environics.com]
Application Notes and Protocols for the Use of Pentyl Heptanoate as an Internal Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
In quantitative chromatographic analysis, the use of an internal standard (IS) is a critical technique to improve the accuracy and precision of the results. An internal standard is a compound with similar chemical and physical properties to the analyte of interest, which is added in a known concentration to all samples, calibrators, and quality controls. Its primary function is to correct for variations in sample preparation, injection volume, and instrument response. Pentyl heptanoate, a fatty acid ester, is a suitable candidate for use as an internal standard in the gas chromatographic (GC) analysis of volatile and semi-volatile organic compounds, particularly for the quantification of other esters, fatty acids, and flavor and fragrance compounds. Its chemical formula is C₁₂H₂₄O₂ and its molecular weight is 200.32 g/mol .[1][2]
This document provides detailed application notes and protocols for the use of this compound as an internal standard in chromatographic analysis.
Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₂H₂₄O₂ |
| Molecular Weight | 200.3178 g/mol [1][2] |
| CAS Registry Number | 7493-82-5[1][2] |
| Boiling Point | Not explicitly found, but expected to be high |
| Solubility | Soluble in organic solvents like hexane and methylene chloride. |
| IUPAC Name | This compound[1][2] |
Principle of Internal Standard Method
The internal standard method involves adding a constant, known amount of this compound to all samples, calibration standards, and quality control samples. The ratio of the peak area of the analyte to the peak area of the internal standard is then plotted against the concentration of the analyte to create a calibration curve. This ratio is used to calculate the concentration of the analyte in unknown samples, thereby compensating for variations in sample volume and injection inconsistencies.
Figure 1: Logical workflow for quantitative analysis using an internal standard.
Experimental Protocols
Preparation of Stock and Working Solutions
a. This compound Internal Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 100 mg of pure this compound.
-
Dissolve it in a suitable solvent (e.g., hexane or ethyl acetate) in a 100 mL volumetric flask.
-
Fill the flask to the mark with the solvent and mix thoroughly.
-
Store the stock solution in a tightly sealed container at 4°C.
b. Internal Standard Working Solution (100 µg/mL):
-
Pipette 10 mL of the 1000 µg/mL stock solution into a 100 mL volumetric flask.
-
Dilute to the mark with the same solvent and mix well.
c. Analyte Stock Solution (1000 µg/mL):
-
Prepare a stock solution of the target analyte(s) at a concentration of 1000 µg/mL in the same manner as the internal standard.
d. Calibration Standards:
-
Prepare a series of calibration standards by diluting the analyte stock solution to achieve the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
To each calibration standard, add a constant amount of the this compound internal standard working solution to obtain a final IS concentration of 10 µg/mL in each standard.
Sample Preparation
The sample preparation method will vary depending on the matrix. The following is a general protocol for a liquid sample.[3]
-
Sample Collection: Collect a representative sample.
-
Internal Standard Spiking: To a 1 mL aliquot of the sample, add a known volume of the this compound internal standard working solution to achieve a final concentration of 10 µg/mL.
-
Extraction (if necessary):
-
For aqueous samples, perform a liquid-liquid extraction (LLE) with a water-immiscible organic solvent (e.g., hexane or dichloromethane).
-
For solid samples, a solid-phase extraction (SPE) or other appropriate extraction technique may be required.
-
-
Filtration: Filter the final extract through a 0.45 µm syringe filter to remove any particulate matter before injection.
Figure 2: General experimental workflow for sample preparation.
Gas Chromatography (GC) Conditions (Representative Method)
The following are representative GC conditions. The actual parameters should be optimized for the specific analyte and instrument.
| Parameter | Setting |
| Instrument | Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless (or appropriate split ratio) |
| Oven Temperature Program | Initial temperature of 50°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes. |
| Detector | FID at 300°C or MS (scan range 40-400 amu) |
Note: The NIST WebBook provides retention indices for this compound on different columns which can be a useful reference. On a non-polar SE-30 column, the normal alkane retention index is 1375, and on a polar Carbowax 20M column, it is 1600.[1]
Method Validation
A comprehensive method validation should be performed to ensure the reliability of the analytical method.[4][5][6] Key validation parameters include:
-
Linearity: The linearity of the method should be assessed by analyzing a series of at least five calibration standards. The correlation coefficient (r²) of the calibration curve should be ≥ 0.99.
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicates of a quality control (QC) sample at a medium concentration on the same day. The relative standard deviation (RSD) should be ≤ 15%.
-
Intermediate Precision (Inter-day precision): Analyze the same QC sample on three different days. The RSD over the three days should be ≤ 15%.
-
-
Accuracy: The accuracy should be determined by analyzing QC samples at low, medium, and high concentrations. The mean measured concentration should be within ±15% of the nominal value.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Data Presentation
Table 1: Representative Calibration Data for Analyte X using this compound as Internal Standard
| Analyte X Concentration (µg/mL) | Analyte Peak Area | This compound Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 15,234 | 150,123 | 0.101 |
| 5 | 76,543 | 151,234 | 0.506 |
| 10 | 152,876 | 150,567 | 1.015 |
| 25 | 380,987 | 149,876 | 2.542 |
| 50 | 761,234 | 150,345 | 5.063 |
| 100 | 1,525,678 | 151,098 | 10.097 |
| Correlation Coefficient (r²) | 0.9995 |
Table 2: Representative Precision and Accuracy Data
| QC Level | Nominal Conc. (µg/mL) | Measured Conc. (µg/mL) (Mean ± SD, n=6) | RSD (%) (Repeatability) | Accuracy (%) |
| Low | 2.5 | 2.45 ± 0.15 | 6.1 | 98.0 |
| Medium | 20 | 20.5 ± 0.98 | 4.8 | 102.5 |
| High | 80 | 81.2 ± 3.5 | 4.3 | 101.5 |
Conclusion
This compound is a viable internal standard for the quantitative analysis of volatile and semi-volatile organic compounds by gas chromatography. Its properties make it particularly suitable for the analysis of other esters and compounds of similar volatility and polarity. The provided protocols offer a starting point for method development and validation. Researchers should optimize the sample preparation and chromatographic conditions for their specific application and perform a thorough method validation to ensure the generation of high-quality, reliable data.
References
- 1. Ester - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buy Heptyl heptanoate | 624-09-9 [smolecule.com]
- 6. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
Application Notes and Protocols for the Sensory Analysis of Pentyl Heptanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentyl heptanoate is a fatty acid ester known for its characteristic fruity aroma and flavor profile.[1] As a key component in the formulation of flavors, fragrances, and various consumer products, a thorough understanding of its sensory properties is crucial for quality control, product development, and sensory optimization. These application notes provide detailed protocols for the sensory analysis of this compound, aimed at enabling researchers and scientists to conduct comprehensive evaluations of its aroma and taste characteristics.
The methodologies outlined below cover descriptive sensory analysis for profiling its attributes, difference testing for detecting variations, and instrumental analysis using Gas Chromatography-Olfactometry (GC-O) to correlate chemical compounds with sensory perception. While specific quantitative sensory data for this compound, such as detection thresholds and standardized intensity ratings, are not widely available in public literature, this guide provides the necessary protocols to generate such data internally. Furthermore, it includes qualitative descriptors reported for this compound and quantitative data for other common fruity esters to serve as a comparative reference.
Sensory Profile of this compound
This compound is characterized by a complex and desirable sensory profile. The primary aroma and flavor notes are qualitative descriptors and are summarized in the table below.
Table 1: Qualitative Sensory Profile of this compound
| Sensory Attribute | Descriptor(s) |
| Aroma | Fruity, ethereal, unripe banana, coconut, lemon |
| Taste | Fruity, coconut, ethereal[1] |
For a comparative context, the following table presents quantitative data for other well-known fruity esters. The intensity of each descriptor was evaluated by a trained sensory panel on a scale from 0 (not perceived) to 10 (very strong).
Table 2: Quantitative Sensory Profiles of Common Fruity Esters
| Ester | Chemical Name | Sensory Descriptor | Mean Intensity (0-10 Scale) |
| Isoamyl Acetate | 3-methylbutyl acetate | Banana, Fruity | 8.5 |
| Ethyl Butyrate | Ethyl butanoate | Fruity, Pineapple | 7.8 |
| Hexyl Acetate | Hexyl acetate | Pear, Fruity | 7.2 |
| Ethyl Heptanoate | Ethyl heptanoate | Fruity, Waxy, Green, Winey | Not specified |
Note: The data in Table 2 is provided as a general reference. The perceived intensity of any flavor compound can vary based on concentration, matrix, and the sensitivity of the sensory panel.
Experimental Protocols
Descriptive Sensory Analysis: Quantitative Descriptive Analysis (QDA) Protocol
This protocol outlines the procedure for developing a detailed sensory profile of this compound.
Objective: To identify, describe, and quantify the sensory attributes of this compound.
Materials:
-
This compound (high purity)
-
Deionized, odorless water or other neutral solvent (e.g., mineral oil)
-
Odorless glass containers with lids
-
Reference standards for aroma and taste descriptors (e.g., banana, coconut, and lemon extracts)
-
Palate cleansers (e.g., unsalted crackers, room temperature water)
Procedure:
-
Panelist Selection and Training:
-
Recruit 8-12 panelists based on their sensory acuity, availability, and motivation.
-
Screen panelists for their ability to detect and describe basic tastes and aromas.
-
Conduct training sessions (approximately 10-15 hours) to develop a consensus on the sensory lexicon for this compound.
-
During training, present panelists with reference standards to anchor the sensory descriptors.
-
-
Sample Preparation:
-
Prepare a solution of this compound at a concentration of 10 ppm in deionized, odorless water. The concentration can be adjusted based on preliminary testing to ensure the aroma and flavor are clearly perceivable but not overwhelming.
-
Present 15 mL of the sample in identical, coded, odorless glass containers at a controlled room temperature (22 ± 1°C).
-
-
Sensory Evaluation:
-
Conduct the evaluation in individual, well-ventilated sensory booths under white light to minimize external distractions.
-
Randomize the order of sample presentation for each panelist.
-
Instruct panelists to first evaluate the aroma by sniffing the sample from the container.
-
For flavor analysis, instruct panelists to take a small sip, hold it in their mouth for 5 seconds to perceive the full flavor profile, and then expectorate.
-
Panelists should cleanse their palate with water and unsalted crackers between samples.
-
-
Data Collection and Analysis:
-
Panelists will rate the intensity of each identified sensory descriptor on a 15-cm line scale, anchored from "not perceived" to "very strong."
-
Convert the ratings to numerical values (0-15).
-
Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities and Principal Component Analysis (PCA) to visualize the sensory profile.
-
Diagram 1: Workflow for Descriptive Sensory Analysis
Caption: A flowchart illustrating the key stages of a descriptive sensory analysis protocol.
Difference Testing: Triangle Test Protocol
This protocol is used to determine if a perceptible sensory difference exists between two samples.
Objective: To determine if a change in production, ingredients, or storage has resulted in a noticeable sensory difference in a product containing this compound.
Materials:
-
Control sample (e.g., standard production batch)
-
Test sample (e.g., new production batch)
-
Identical, coded sample containers
-
Palate cleansers
Procedure:
-
Panelist Selection:
-
Select a panel of at least 24-30 individuals who have been screened for their sensory acuity.
-
-
Sample Preparation and Presentation:
-
Present each panelist with three coded samples, where two are identical (either both control or both test) and one is different.
-
The order of presentation of the six possible combinations (AAB, ABA, BAA, BBA, BAB, ABB) should be randomized across the panelists.
-
-
Evaluation:
-
Instruct panelists to evaluate the samples from left to right.
-
Each panelist must identify the "odd" or "different" sample, even if they are not certain.
-
-
Data Analysis:
-
Tally the number of correct identifications.
-
Use a statistical table for triangle tests (based on the binomial distribution) to determine if the number of correct responses is statistically significant at a chosen confidence level (e.g., p < 0.05).
-
Instrumental Sensory Analysis: Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector to identify odor-active compounds.
Objective: To identify the specific volatile compounds in a sample containing this compound that contribute to its characteristic aroma.
Apparatus:
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactometry port (sniffing port).
-
Mass spectrometer (MS) for compound identification.
-
Appropriate GC column for separating volatile esters (e.g., a polar column like a wax-type column).
Procedure:
-
Sample Preparation:
-
Extract the volatile compounds from the sample using a suitable technique such as Solid Phase Microextraction (SPME) or solvent extraction.
-
-
GC-O Analysis:
-
Inject the extracted volatiles into the GC. The effluent from the column is split between the FID/MS and the sniffing port.
-
A trained panelist (or a small panel taking turns) sniffs the effluent from the sniffing port and records the time, duration, and description of any detected odors.
-
-
Data Correlation and Analysis:
-
Correlate the retention times of the detected odors with the peaks on the chromatogram from the FID.
-
Identify the compounds responsible for the odors using the mass spectrometry data.
-
Techniques like Aroma Extract Dilution Analysis (AEDA) can be used to determine the relative importance of the different odor-active compounds.
-
Diagram 2: Workflow for Gas Chromatography-Olfactometry (GC-O)
Caption: A schematic representing the process of identifying odor-active compounds using GC-O.
Conclusion
The protocols detailed in these application notes provide a robust framework for the comprehensive sensory analysis of this compound. While a lack of publicly available quantitative data necessitates internal evaluation to establish precise detection thresholds and intensity profiles, the methodologies for descriptive analysis, difference testing, and GC-O will enable researchers, scientists, and drug development professionals to thoroughly characterize its sensory properties. This understanding is fundamental for its effective application in product formulation and for ensuring consistent sensory quality.
References
Pentyl Heptanoate in the Synthesis of Fine Chemicals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of pentyl heptanoate as a versatile building block in the synthesis of a variety of fine chemicals. This compound, a fatty acid ester, can serve as a precursor for the synthesis of key intermediates such as alcohols, other esters, and β-keto esters through a range of fundamental organic transformations. These products have broad applications in the flavor, fragrance, and pharmaceutical industries.
Introduction
This compound (C₁₂H₂₄O₂) is an ester derived from heptanoic acid and n-pentanol.[1][2] While it is well-known for its application as a fragrance and flavoring agent, its potential as a starting material in the synthesis of other fine chemicals is also significant. The reactivity of the ester functional group allows for several key transformations, providing access to a diverse range of molecules. This document outlines protocols for four fundamental reactions involving this compound:
-
Hydrolysis (Saponification): Conversion to heptanoic acid and pentanol.
-
Transesterification: Exchange of the pentoxy group with another alkoxy group.
-
Reduction: Conversion of the ester to primary alcohols.
-
Claisen Condensation: Carbon-carbon bond formation to yield a β-keto ester.
These reactions open pathways to synthesize a variety of compounds, making this compound a useful tool in the synthetic chemist's arsenal.
Application: Hydrolysis (Saponification) of this compound
The hydrolysis of this compound, typically carried out under basic conditions (saponification), is a fundamental reaction to cleave the ester bond, yielding heptanoic acid and pentanol.[3][4] This reaction is essentially irreversible and provides a straightforward method to recover the constituent carboxylic acid and alcohol, which can then be used in subsequent synthetic steps.
Experimental Protocol: Base-Catalyzed Hydrolysis (Saponification)
Objective: To hydrolyze this compound to produce heptanoic acid and pentanol.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (e.g., 20.0 g, 0.1 mol) in ethanol (100 mL).
-
In a separate beaker, prepare a solution of sodium hydroxide (6.0 g, 0.15 mol) in water (20 mL) and add it to the flask.
-
Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol using a rotary evaporator.
-
Add 100 mL of water to the residue and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL) to remove the pentanol. The aqueous layer contains the sodium heptanoate.
-
Isolation of Pentanol: Combine the ether extracts, dry over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to yield pentanol.
-
Isolation of Heptanoic Acid: Cool the aqueous layer containing sodium heptanoate in an ice bath and slowly add concentrated hydrochloric acid until the solution is acidic (pH ~2), which will precipitate the heptanoic acid.
-
Extract the heptanoic acid with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain heptanoic acid.
Quantitative Data Summary
| Reactant | Product(s) | Catalyst/Reagent | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| This compound | Heptanoic acid, Pentanol | Sodium hydroxide | Ethanol/Water | 1-2 | Reflux | >90 |
Experimental Workflow for Saponification
Caption: Workflow for the saponification of this compound.
Application: Transesterification of this compound
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol.[5] This reaction is useful for synthesizing different esters from a common precursor. For example, this compound can be converted to methyl heptanoate, which may be a more volatile or reactive intermediate for subsequent reactions. The reaction is typically catalyzed by an acid or a base and is driven to completion by using a large excess of the new alcohol.[4]
Experimental Protocol: Acid-Catalyzed Transesterification
Objective: To synthesize methyl heptanoate from this compound.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser and drying tube
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask containing a magnetic stir bar, add this compound (e.g., 20.0 g, 0.1 mol) and anhydrous methanol (100 mL, a large excess).
-
Carefully add concentrated sulfuric acid (1 mL) as the catalyst.
-
Attach a reflux condenser fitted with a drying tube (containing CaCl₂) and heat the mixture to reflux with stirring for 4-6 hours.
-
Monitor the reaction by TLC or GC to confirm the consumption of the starting material.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add saturated sodium bicarbonate solution to neutralize the acidic catalyst until effervescence ceases.
-
Remove the excess methanol using a rotary evaporator.
-
Transfer the residue to a separatory funnel and add 100 mL of water and 50 mL of diethyl ether.
-
Separate the layers and extract the aqueous layer with another 50 mL of diethyl ether.
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase using a rotary evaporator to obtain crude methyl heptanoate.
-
Purify the product by distillation if necessary.
Quantitative Data Summary
| Reactant | Product | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| This compound | Methyl heptanoate | Sulfuric Acid | Methanol | 4-6 | Reflux | 85-95 |
Reaction Pathway for Transesterification
Caption: Acid-catalyzed transesterification of this compound.
Application: Reduction to Primary Alcohols
The reduction of esters is a powerful method for the synthesis of primary alcohols. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation.[6][7] The reduction of this compound yields two primary alcohols: heptan-1-ol and pentan-1-ol. These alcohols are valuable intermediates in the synthesis of various fine chemicals.
Experimental Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄)
Objective: To reduce this compound to heptan-1-ol and pentan-1-ol.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-neck round-bottom flask with a dropping funnel, reflux condenser, and nitrogen inlet
-
Ice bath
-
Magnetic stirrer
Procedure:
-
Set up a dry three-neck round-bottom flask equipped with a dropping funnel, a reflux condenser with a nitrogen inlet, and a magnetic stir bar.
-
Under a nitrogen atmosphere, suspend LiAlH₄ (e.g., 5.7 g, 0.15 mol) in anhydrous diethyl ether (100 mL).
-
Cool the suspension in an ice bath.
-
Dissolve this compound (20.0 g, 0.1 mol) in anhydrous diethyl ether (50 mL) and add it to the dropping funnel.
-
Add the this compound solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour, then heat to reflux for 2 hours to ensure complete reaction.
-
Cool the flask again in an ice bath.
-
Quenching (Fieser workup): Cautiously and slowly add water (5.7 mL) dropwise, followed by 15% aqueous NaOH solution (5.7 mL), and then water again (17.1 mL). This should produce a granular precipitate that is easy to filter.
-
Stir the mixture for 15 minutes, then filter the solid aluminum salts and wash them thoroughly with diethyl ether.
-
Combine the filtrate and the washings, dry the organic solution over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The resulting mixture of heptan-1-ol and pentan-1-ol can be separated by fractional distillation.
Quantitative Data Summary
| Reactant | Product(s) | Reducing Agent | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| This compound | Heptan-1-ol, Pentan-1-ol | LiAlH₄ | Diethyl Ether | 3 | 0 to Reflux | 85-95 |
Workflow for Ester Reduction
Caption: Workflow for the reduction of this compound with LiAlH₄.
Application: Claisen Condensation for β-Keto Ester Synthesis
The Claisen condensation is a carbon-carbon bond-forming reaction between two ester molecules in the presence of a strong base to form a β-keto ester.[8][9] This reaction is highly valuable for building molecular complexity. The self-condensation of this compound would yield pentyl 2-pentyl-3-oxo-nonanoate.
Experimental Protocol: Claisen Condensation
Objective: To synthesize a β-keto ester from this compound.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous toluene or THF
-
A small amount of ethanol (as initiator)
-
Dilute hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-neck round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet
-
Oil bath
-
Magnetic stirrer
Procedure:
-
Wash sodium hydride (e.g., 4.4 g of 60% dispersion, 0.11 mol) with anhydrous hexanes to remove the mineral oil and suspend it in anhydrous toluene (100 mL) in a dry three-neck flask under a nitrogen atmosphere.
-
Add a few drops of ethanol to initiate the reaction.
-
Heat the suspension to a gentle reflux in an oil bath.
-
Add this compound (20.0 g, 0.1 mol) dropwise from the dropping funnel over 1 hour.
-
After the addition is complete, continue refluxing for an additional 2-3 hours until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Slowly and cautiously add dilute hydrochloric acid to quench the reaction and neutralize the base, until the aqueous layer is acidic.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude β-keto ester can be purified by vacuum distillation.
Quantitative Data Summary
| Reactant | Product | Base | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| This compound (2 equiv.) | Pentyl 2-pentyl-3-oxo-nonanoate | Sodium Hydride | Toluene | 3-4 | Reflux | 70-80 |
Claisen Condensation Reaction Scheme
Caption: Claisen condensation of this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Lithium aluminum hydride (LiAlH₄) and sodium hydride (NaH) are highly reactive and moisture-sensitive. Handle them under an inert atmosphere (nitrogen or argon) and quench them carefully.
-
Concentrated acids and bases are corrosive. Handle with care.
-
Organic solvents are flammable. Avoid open flames and use appropriate heating methods (e.g., heating mantles, oil baths).
By following these protocols, researchers can effectively utilize this compound as a versatile starting material for the synthesis of a range of valuable fine chemicals.
References
- 1. WO2018007022A1 - Process for preparing fatty acids by ester hydrolysis - Google Patents [patents.google.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Transesterification - Wikipedia [en.wikipedia.org]
- 6. Ch20: Reduction of Esters using LiAlH4 to 1o alcohols [chem.ucalgary.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Claisen condensation - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
improving the yield of pentyl heptanoate in Fischer esterification
A comprehensive guide for researchers, scientists, and drug development professionals on optimizing the synthesis of pentyl heptanoate via Fischer esterification. This technical support center provides detailed troubleshooting, frequently asked questions, experimental protocols, and comparative data to help improve reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the Fischer esterification for synthesizing this compound?
The Fischer esterification is a reversible, acid-catalyzed reaction between a carboxylic acid (heptanoic acid) and an alcohol (1-pentanol) to form an ester (this compound) and water.[1][2][3] Because the reaction is in equilibrium, its yield is highly dependent on the reaction conditions.[2][4] To achieve a high yield of this compound, the equilibrium must be shifted toward the products.[2][3]
Q2: How can I shift the reaction equilibrium to favor the formation of this compound?
According to Le Châtelier's principle, the equilibrium can be shifted to the product side in two primary ways:
-
Using an Excess of a Reactant: Employing a large excess of one of the starting materials, typically the less expensive and more easily removable reactant, 1-pentanol, will drive the reaction forward.[2][4] Using the alcohol as the solvent is a common strategy.[2] Studies have shown that increasing the alcohol-to-acid molar ratio from 1:1 to 10:1 can dramatically increase the ester yield from ~65% to as high as 97%.[2][3]
-
Removing a Product: Continuously removing water as it is formed is a highly effective method to prevent the reverse reaction (ester hydrolysis) and push the equilibrium towards the ester.[2][4]
Q3: What are the most common acid catalysts for this reaction?
Strong Brønsted acids are typically used as catalysts. Common choices include:
-
Hydrochloric Acid (HCl)[2]
Sulfuric acid is frequently used because it also acts as a powerful dehydrating agent, sequestering the water produced during the reaction.[4]
Q4: Are there alternative, milder catalytic methods available?
Yes, biocatalysis using enzymes like lipases offers a greener and milder alternative to strong acid catalysts.[5][6] These reactions can achieve high yields (over 85%) at lower temperatures (e.g., 45°C) and can be performed in a solvent-free system, which simplifies purification.[5][6]
Troubleshooting Guide: Low Yield of this compound
This guide addresses the most common issue encountered during the Fischer esterification of this compound: a lower-than-expected yield.
Problem: The final isolated yield of this compound is low.
To diagnose the cause, work through the following potential issues and their solutions.
Issue 1: Reaction Has Not Reached Completion Due to Equilibrium Limitations
-
Possible Cause: The Fischer esterification is a reversible reaction.[2][3] If conditions are not optimized to favor the products, the reaction will reach equilibrium with significant amounts of starting material remaining.
-
Solutions:
-
Increase the Alcohol Molar Ratio: Rerun the experiment using a larger excess of 1-pentanol (e.g., increase from a 2:1 to a 10:1 molar ratio of alcohol to heptanoic acid).[2][3]
-
Actively Remove Water: If not already in use, employ a Dean-Stark apparatus with an azeotropic solvent like toluene to continuously remove water as it forms.[4] Alternatively, add a drying agent such as molecular sieves (4Å) to the reaction mixture.[4]
-
Issue 2: Ineffective Water Removal
-
Possible Cause: The dehydrating agent or method is insufficient to remove the water byproduct effectively, allowing the reverse hydrolysis reaction to occur.
-
Solutions:
-
Check Your Drying Agent: If using a chemical drying agent like anhydrous MgSO₄ or Na₂SO₄, ensure it is freshly opened or properly dried before use. If using sulfuric acid as both a catalyst and dehydrating agent, ensure a sufficient concentration is used.[4]
-
Optimize Dean-Stark Use: Ensure the correct setup and a suitable solvent (e.g., toluene) for azeotropic distillation. The reaction must be heated to a temperature that allows the azeotrope to distill.
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Issue 3: Insufficient Catalyst Activity or Amount
-
Possible Cause: The acid catalyst may be old, hydrated, or used in too small a quantity to effectively increase the reaction rate.
-
Solutions:
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Use Fresh Catalyst: Use a fresh, unopened container of concentrated sulfuric acid or p-toluenesulfonic acid.
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Increase Catalyst Loading: While typically used in catalytic amounts (1-5 mol%), a slight increase in the catalyst loading may be necessary if the reaction is sluggish. Be cautious, as too much acid can promote side reactions like alcohol dehydration.
-
Issue 4: Sub-Optimal Reaction Temperature or Time
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Possible Cause: The reaction temperature may be too low, leading to a very slow reaction rate, or the reaction may not have been run long enough to reach equilibrium.
-
Solutions:
-
Ensure Proper Reflux: The reaction should be heated to the boiling point of the solvent (or the excess alcohol) and maintained at a steady reflux.[1] This ensures the temperature is high enough for an adequate reaction rate.
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Increase Reaction Time: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). If starting materials are still present after the initially planned time, extend the reflux period until the spot corresponding to the limiting reactant (heptanoic acid) has disappeared or significantly diminished.
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Issue 5: Product Loss During Workup and Purification
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Possible Cause: Significant amounts of the ester are lost during the neutralization, washing, or purification steps.
-
Solutions:
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Careful Neutralization: When neutralizing the acid catalyst with a base (e.g., saturated sodium bicarbonate solution), add the solution slowly and vent the separatory funnel frequently to avoid pressure buildup and loss of product from the funnel.
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Minimize Emulsions: Emulsions can form during aqueous washes, trapping the product. To break them, add a small amount of brine (saturated NaCl solution) and swirl gently.
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Thorough Extraction: After the initial aqueous wash, re-extract the aqueous layer with a fresh portion of the organic solvent (e.g., diethyl ether or ethyl acetate) to recover any dissolved ester.
-
Optimize Distillation: If purifying by distillation, ensure the apparatus is set up correctly to avoid product loss. Use vacuum distillation if the ester has a high boiling point to prevent degradation.
-
Data on Ester Synthesis Optimization
The following table summarizes quantitative data from the optimization of similar ester syntheses, demonstrating the impact of key variables on reaction yield. While direct data for this compound via traditional Fischer esterification is limited, these examples provide valuable insights.
| Ester Product | Reactants | Catalyst / Method | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pentyl Nonanoate | 1-Pentanol & Nonanoic Acid | Immobilized Lipase (RMIM) | 1:1 | 35 | 2 | ~45 | [5][6] |
| Pentyl Nonanoate | 1-Pentanol & Nonanoic Acid | Immobilized Lipase (RMIM) | 5:1 | 40 | 1.5 | ~75 | [5][6] |
| Pentyl Nonanoate | 1-Pentanol & Nonanoic Acid | Immobilized Lipase (RMIM) | 9:1 | 45 | 2.5 | 86.08 | [5][6] |
| Ethyl Acetate | Ethanol & Acetic Acid | Acid Catalyst | 1:1 | Reflux | - | ~65 | [2] |
| Ethyl Acetate | Ethanol & Acetic Acid | Acid Catalyst | 10:1 | Reflux | - | ~97 | [2] |
| Pentyl 2-methylpropanoate | 1-Pentanol & 2-methylpropanoic Acid | Lipase (Candida rugosa) | 2.5:1 | 35 | 26 | ~92 | [7] |
Visual Guides and Workflows
Fischer Esterification Equilibrium
This diagram illustrates the reversible nature of the Fischer esterification and the key strategies used to drive the reaction toward the desired ester product.
References
Technical Support Center: Optimization of Enzyme Concentration in Lipase-Catalyzed Synthesis of Pentyl Heptanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the lipase-catalyzed synthesis of pentyl heptanoate.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of enzyme concentration for this compound synthesis.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inappropriate Enzyme Concentration: Too little enzyme will result in a slow reaction and low yield.[1] | Systematically vary the enzyme concentration, typically in the range of 1-10% (w/w) of the total substrate weight, to find the optimal loading.[1] |
| Enzyme Inhibition: High concentrations of pentanol or heptanoic acid can inhibit the lipase.[1] | Consider a stepwise addition of the inhibitory substrate or maintain an optimized molar ratio of the substrates. | |
| Excess Water: While a minimal amount of water is essential for lipase activity, an excess can shift the equilibrium towards hydrolysis, the reverse reaction of esterification. | Ensure the use of anhydrous solvents and consider adding molecular sieves to the reaction mixture to sequester the water produced during the reaction. | |
| Inactive Enzyme: The lipase may have lost its activity due to improper storage, handling, or extreme reaction conditions (pH or temperature). | Verify the activity of the lipase using a standard assay. Ensure the enzyme is stored according to the manufacturer's instructions and the reaction is performed within its optimal pH and temperature range. | |
| Slow Reaction Rate | Insufficient Mixing: Inadequate agitation can lead to mass transfer limitations, particularly when using an immobilized enzyme. | Ensure the reaction mixture is stirred efficiently, typically between 150-250 rpm, to ensure proper mixing of substrates and the enzyme.[1] |
| Suboptimal Temperature: The reaction temperature may be too low, resulting in slower enzyme kinetics. | Optimize the reaction temperature. While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation. A typical range to investigate is 30-70°C. | |
| Low Enzyme Concentration: The amount of lipase may be the rate-limiting factor. | Gradually increase the enzyme concentration to determine if it enhances the reaction rate. Note that beyond a certain point, increasing the enzyme amount may not significantly improve the rate and becomes uneconomical.[1] | |
| Reaction Stalls Before Completion | Product Inhibition: The accumulation of this compound can inhibit the lipase. | Consider in-situ product removal techniques to shift the reaction equilibrium towards product formation. |
| Enzyme Deactivation: The lipase may be losing activity over the course of the reaction due to instability under the chosen conditions. | Re-evaluate the reaction temperature, pH, and solvent to ensure they are within the stable range for the specific lipase being used. | |
| Equilibrium Reached: The reaction may have simply reached its chemical equilibrium. | To drive the reaction forward, one of the products (ester or water) needs to be removed from the reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal starting concentration of lipase for the synthesis of this compound?
A1: A general starting point for enzyme concentration is between 1-10% (w/w) of the total mass of the substrates (pentanol and heptanoic acid).[1] However, the optimal concentration is highly dependent on the specific lipase used (free or immobilized), its activity, and other reaction parameters. It is recommended to perform a preliminary screening with varying enzyme concentrations to determine the most effective loading for your specific system.
Q2: Can too much enzyme be detrimental to the reaction?
A2: While an excess of enzyme is unlikely to be chemically detrimental to the reaction, it is not economical and may not lead to a proportional increase in the reaction rate or yield.[1] At very high concentrations of immobilized enzyme, issues with mass transfer and diffusion of the substrate can arise, potentially leading to a decrease in the observed reaction rate.
Q3: How does the form of the lipase (free vs. immobilized) affect the optimal enzyme concentration?
A3: Immobilized lipases often require a higher weight percentage compared to their free counterparts to achieve the same level of activity, as the immobilization support adds to the total mass. However, immobilized enzymes offer significant advantages, such as easier separation from the reaction mixture and potential for reuse, which can be more cost-effective in the long run.
Q4: My reaction yield increases with enzyme concentration up to a certain point and then plateaus. Why is this?
A4: This is a common observation in enzyme-catalyzed reactions. The initial increase in yield with higher enzyme concentration is due to the greater availability of active sites. The plateau occurs when another factor becomes rate-limiting. This could be the concentration of one of the substrates, mass transfer limitations, or the reaction reaching equilibrium.
Q5: How can I determine if my enzyme is still active?
A5: You can perform a standard lipase activity assay, often a hydrolysis reaction using a substrate like p-nitrophenyl palmitate, to measure the enzyme's activity. Comparing the activity of the used enzyme to that of a fresh batch will indicate any loss of activity.
Experimental Protocols
General Protocol for Lipase-Catalyzed Synthesis of this compound
This protocol provides a general procedure. Optimal conditions should be determined experimentally.
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Reactant Preparation: In a temperature-controlled reaction vessel, combine equimolar amounts of 1-pentanol and heptanoic acid. For initial experiments, a 1:1 molar ratio is a good starting point.
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Solvent Addition (Optional): For a solvent-based system, add a non-polar organic solvent such as n-hexane or heptane. In a solvent-free system, the reactants themselves act as the solvent.
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Enzyme Addition: Add the selected lipase to the reaction mixture. The enzyme loading should be systematically varied (e.g., 1%, 2.5%, 5%, 7.5%, and 10% w/w of the total substrate mass) to determine the optimal concentration.
-
Reaction Conditions:
-
Temperature: Maintain the reaction at a constant temperature, for example, 45°C.
-
Agitation: Stir the mixture at a constant speed, for instance, 200 rpm, to ensure homogeneity.
-
-
Monitoring the Reaction: Withdraw small aliquots of the reaction mixture at regular intervals. The progress of the reaction can be monitored by measuring the decrease in the concentration of heptanoic acid via titration with a standard solution of NaOH or by quantifying the formation of this compound using gas chromatography (GC).
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Enzyme Recovery: If using an immobilized lipase, it can be recovered at the end of the reaction by simple filtration, washed with a suitable solvent, and dried for potential reuse.
Data Presentation
The following table summarizes representative data on the effect of enzyme concentration on the conversion of pentyl nonanoate, a structurally similar ester. This data illustrates a typical trend that can be expected for the synthesis of this compound.
| Enzyme Concentration (g) | Percentage Conversion (%) |
| 0.1 | 94.03 |
| 0.2 | 96.34 |
| > 0.2 | Decrease in conversion |
Data adapted from a study on the synthesis of pentyl nonanoate. The percentage conversion increased as the amount of immobilized lipase was raised from 0.1 g to 0.2 g. A further increase in the enzyme amount led to a decrease in conversion.[2][3]
Visualizations
Experimental Workflow for Optimizing Enzyme Concentration
Caption: Workflow for optimizing enzyme concentration in this compound synthesis.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yield in enzymatic synthesis.
References
troubleshooting low conversion rates in pentyl heptanoate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low conversion rates in pentyl heptanoate synthesis.
Troubleshooting Guide: Low Conversion Rates
Low conversion rates in this compound synthesis, typically performed via Fischer esterification of heptanoic acid and pentan-1-ol, are a common challenge. This guide provides a structured approach to identifying and resolving the root causes of this issue.
Question: My this compound synthesis has a low yield. What are the common causes and how can I troubleshoot them?
Answer: Low yields in Fischer esterification are primarily due to the reversible nature of the reaction. Several factors can be optimized to drive the equilibrium towards the product, this compound. Here is a step-by-step troubleshooting guide:
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Equilibrium Limitations: The reaction between heptanoic acid and pentan-1-ol to form this compound and water is reversible. Without intervention, the reaction will reach an equilibrium that may favor the reactants, thus limiting the product yield.
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Solution: To shift the equilibrium towards the product, you can either use an excess of one of the reactants (typically the less expensive and more easily removable pentan-1-ol) or remove the water as it is formed. A Dean-Stark apparatus is commonly used for the azeotropic removal of water.
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Catalyst Issues: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is crucial for accelerating the reaction.
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Inactive Catalyst: The catalyst may be old, hydrated, or used in an insufficient amount. Ensure you are using a fresh, anhydrous catalyst at an appropriate concentration (typically 1-5 mol% relative to the carboxylic acid).
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Improper Catalyst Choice: While strong mineral acids are effective, they can sometimes lead to side reactions. For sensitive substrates, consider using a milder solid acid catalyst (e.g., Amberlyst-15) or an enzymatic catalyst (e.g., lipase).
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-
Reaction Conditions:
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Temperature: The reaction temperature should be sufficient to allow for a reasonable reaction rate but not so high as to cause decomposition of reactants or products. The optimal temperature will depend on the solvent and catalyst used. For acid-catalyzed reactions, refluxing in a suitable solvent is common.
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Reaction Time: Fischer esterification can be slow. Ensure the reaction has been allowed to proceed for a sufficient amount of time to reach equilibrium or completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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-
Purity of Reagents and Solvents:
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Water Contamination: The presence of water in the reactants or solvent at the start of the reaction will inhibit the forward reaction. Use anhydrous reagents and solvents.
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Impurities: Impurities in the starting materials can lead to side reactions and lower the yield of the desired ester.
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Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low conversion rates in this compound synthesis.
Caption: A step-by-step workflow for diagnosing and resolving low yields in this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemical principle that often leads to low conversion rates in this compound synthesis?
A1: The primary reason for low conversion rates is the reversible nature of the Fischer esterification reaction. The reaction between heptanoic acid and pentan-1-ol produces this compound and water. This water can then hydrolyze the ester product back into the starting materials, establishing a chemical equilibrium that may not favor a high product yield.
Q2: How does the molar ratio of reactants affect the conversion rate?
A2: According to Le Châtelier's principle, using a large excess of one reactant can shift the equilibrium towards the products. In this compound synthesis, it is common to use an excess of pentan-1-ol, as it is often less expensive and easier to remove after the reaction.
Q3: What are the most common catalysts for this synthesis, and what are their pros and cons?
A3:
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Sulfuric Acid (H₂SO₄): A strong, inexpensive, and effective catalyst. However, it can cause charring and other side reactions if not used carefully.
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p-Toluenesulfonic Acid (p-TsOH): A solid, less corrosive acid catalyst that is often easier to handle than sulfuric acid.
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Solid Acid Catalysts (e.g., Amberlyst-15): These are reusable and can simplify product purification as they are easily filtered off. They are generally considered more environmentally friendly.
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Lipases: These are enzymatic catalysts that operate under milder conditions, offering high selectivity and producing a "natural" labeled product.[1] However, they can be more expensive and may have lower reaction rates than traditional acid catalysts.[1]
Q4: Can the reaction temperature be too high?
A4: Yes. While higher temperatures generally increase the reaction rate, excessive heat can lead to undesirable side reactions, such as the dehydration of pentan-1-ol to form dipentyl ether or the decomposition of the reactants or product.
Q5: How can I effectively remove water from the reaction mixture?
A5: The most common method is azeotropic distillation using a Dean-Stark apparatus. A solvent that forms an azeotrope with water (e.g., toluene, cyclohexane) is used. The azeotrope boils and condenses in the side arm of the apparatus, where the denser water separates and is collected, while the solvent returns to the reaction flask. Alternatively, molecular sieves can be added to the reaction mixture to absorb the water as it is formed.
Data Presentation
The following table summarizes the effect of various reaction parameters on the conversion rate in the enzymatic synthesis of a similar ester, pentyl nonanoate, using an immobilized lipase from Rhizomucor miehei.[2] This data illustrates how optimizing conditions can significantly improve yield.
| Parameter | Condition 1 | Conversion (%) | Condition 2 | Conversion (%) | Condition 3 | Conversion (%) |
| Temperature | 25 °C | ~60 | 45 °C | 86.1 | 60 °C | ~74 |
| Molar Ratio (Pentanol:Acid) | 1:1 | ~78 | 1:9 | 85.6 | 1:17 | ~82 |
| Enzyme Amount | 0.1 g | ~80 | 0.2 g | 86.1 | 0.5 g | ~84 |
| Reaction Time | 30 min | ~65 | 150 min | 86.1 | 300 min | 86.1 |
Data adapted from a study on pentyl nonanoate synthesis, which is chemically similar to this compound synthesis.[2]
Experimental Protocols
Protocol 1: Acid-Catalyzed Synthesis of this compound using a Dean-Stark Trap
This protocol describes a general procedure for the synthesis of this compound using a strong acid catalyst and azeotropic removal of water.
Materials:
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Heptanoic acid
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Pentan-1-ol
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p-Toluenesulfonic acid (p-TsOH) or concentrated Sulfuric Acid (H₂SO₄)
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Toluene (or another suitable azeotroping solvent)
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, combine heptanoic acid (1.0 eq), pentan-1-ol (1.5-3.0 eq), and a catalytic amount of p-TsOH (0.02 eq) or concentrated H₂SO₄ (a few drops). Add toluene to fill the Dean-Stark trap and about one-third of the flask volume.
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Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected in the trap (typically 2-4 hours).
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Work-up:
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Cool the reaction mixture to room temperature.
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Transfer the mixture to a separatory funnel.
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Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter to remove the drying agent.
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Purification: Remove the solvent and excess pentan-1-ol under reduced pressure using a rotary evaporator. The crude this compound can be further purified by distillation under reduced pressure.
Protocol 2: Enzymatic Synthesis of this compound
This protocol outlines a greener approach to this compound synthesis using an immobilized lipase.
Materials:
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Heptanoic acid
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Pentan-1-ol
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Immobilized lipase (e.g., Lipozyme RM IM, Novozym 435)
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Molecular sieves (optional, for water removal)
Procedure:
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Reaction Setup: In a temperature-controlled shaker flask, combine heptanoic acid (1.0 eq) and pentan-1-ol (1.0-3.0 eq).
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Enzyme Addition: Add the immobilized lipase (typically 5-10% by weight of the total reactants). If desired, add activated molecular sieves to remove the water formed during the reaction.
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Reaction: Incubate the mixture at the optimal temperature for the chosen lipase (e.g., 40-60 °C) with constant shaking for 24-48 hours.
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Work-up and Purification:
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Filter the reaction mixture to recover the immobilized lipase, which can be washed and reused.
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The filtrate, containing the product and unreacted starting materials, can be purified by vacuum distillation to isolate the this compound.
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Mandatory Visualization
Fischer Esterification Equilibrium
The following diagram illustrates the reversible nature of the Fischer esterification reaction for the synthesis of this compound.
Caption: The reversible reaction between heptanoic acid and pentan-1-ol to form this compound and water.
References
Technical Support Center: Acid-Catalyzed Synthesis of Pentyl Heptanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the acid-catalyzed synthesis of pentyl heptanoate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via Fischer esterification.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, use a large excess of one reactant (typically the less expensive one, pentanol) or remove water as it forms using a Dean-Stark apparatus.[1][2] | An increase in the yield of this compound. |
| Insufficient Catalyst | Ensure an adequate amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used. The catalyst protonates the carbonyl group of the carboxylic acid, making it more electrophilic for the alcohol to attack. | The reaction rate should increase, leading to a higher yield within the given reaction time. |
| Low Reaction Temperature | The reaction may be too slow at lower temperatures. Gently reflux the reaction mixture to increase the reaction rate. | A noticeable increase in the rate of ester formation. |
| Poor Quality Reagents | Impurities in the starting materials (heptanoic acid and pentanol) can interfere with the reaction. Use pure, dry reagents for the best results. | Consistent and improved yields. |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Unreacted Starting Materials | After the reaction, neutralize the remaining acid catalyst with a weak base like sodium bicarbonate solution and wash the organic layer with water to remove the unreacted alcohol and neutralized acid. | A purer ester product with minimal starting material contamination. |
| Formation of Side Products | Under harsh conditions (high temperatures or high acid concentration), side reactions such as the dehydration of pentanol to form dipentyl ether or pentenes can occur.[3] Use milder reaction conditions to minimize these side products. | Reduced presence of ether and alkene impurities in the final product. |
| Hydrolysis of the Ester | During workup, avoid prolonged contact with aqueous acidic conditions, as this can lead to the hydrolysis of the ester back to the carboxylic acid and alcohol. | Minimized loss of product due to the reverse reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the acid-catalyzed synthesis of this compound?
A1: The most common side reaction is the reverse reaction, the hydrolysis of this compound back to heptanoic acid and pentanol. This is due to the reversible nature of the Fischer esterification. Another potential, though less common, side reaction under more forcing conditions (higher temperatures) is the acid-catalyzed dehydration of pentanol to form dipentyl ether or pentenes.
Q2: How can I monitor the progress of the reaction?
A2: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by spotting the reaction mixture against the starting materials. Alternatively, if using a Dean-Stark apparatus, the reaction progress can be monitored by the amount of water collected. Gas chromatography (GC) can also be used to analyze aliquots of the reaction mixture over time.
Q3: What is the best way to purify the synthesized this compound?
A3: After the reaction, the mixture should be cooled and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted heptanoic acid. Subsequent washes with water will help remove excess pentanol and any remaining salts. The crude ester can then be dried over an anhydrous salt like magnesium sulfate and purified by distillation.
Q4: My final product has a lingering acidic smell. What could be the cause?
A4: A lingering acidic smell indicates the presence of unreacted heptanoic acid. This can be resolved by thoroughly washing the organic layer with a saturated sodium bicarbonate solution during the workup until the aqueous layer is no longer acidic (test with litmus paper).
Q5: Can I use a different acid catalyst besides sulfuric acid?
A5: Yes, other strong acids like p-toluenesulfonic acid can be used as catalysts. Lewis acids can also be employed. The choice of catalyst may influence the reaction rate and the potential for side reactions.
Quantitative Data
The following table summarizes typical reaction parameters and expected outcomes for the acid-catalyzed synthesis of this compound. Please note that actual results may vary based on specific experimental conditions.
| Parameter | Value | Reference |
| Reactant Molar Ratio (Pentanol:Heptanoic Acid) | 3:1 | General Fischer Esterification Principle |
| Catalyst (Sulfuric Acid) | 5 mol% | Typical Catalytic Amount |
| Reaction Temperature | Reflux (approx. 117-138 °C) | Boiling points of reactants |
| Reaction Time | 2-4 hours | Typical for Fischer Esterification |
| Expected Yield | 70-85% | Based on similar esterifications |
| Main Impurities | Unreacted heptanoic acid, unreacted pentanol, water | Common byproducts and unreacted starting materials |
| Potential Side Products | Dipentyl ether, pentenes | From alcohol dehydration |
Experimental Protocols
Detailed Methodology for the Acid-Catalyzed Synthesis of this compound
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Materials:
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Heptanoic acid
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Pentanol
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Concentrated sulfuric acid (or p-toluenesulfonic acid)
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Toluene (optional, for Dean-Stark)
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Round-bottom flask
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Reflux condenser
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Heating mantle
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Separatory funnel
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Dean-Stark apparatus (optional)
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Procedure:
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To a round-bottom flask, add heptanoic acid and a 3-fold molar excess of pentanol.
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Slowly add the acid catalyst (e.g., 5 mol% of concentrated sulfuric acid) to the mixture while stirring.
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If using a Dean-Stark apparatus, fill the side arm with toluene.
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Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.
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Continue refluxing for 2-4 hours, monitoring the reaction progress by TLC or by the amount of water collected in the Dean-Stark trap.
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Once the reaction is complete, allow the mixture to cool to room temperature.
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Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted heptanoic acid.
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Wash the organic layer with water to remove any remaining salts and excess pentanol.
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Dry the organic layer over anhydrous magnesium sulfate.
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Filter to remove the drying agent and purify the crude this compound by distillation.
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Visualizations
Caption: Mechanism of the acid-catalyzed Fischer esterification of this compound.
Caption: Potential side reactions in the synthesis of this compound.
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
References
Technical Support Center: Purification of Crude Pentyl Heptanoate by Distillation
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude pentyl heptanoate via distillation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and provides practical solutions for the purification of this compound.
Q1: What are the most common impurities in my crude this compound after synthesis?
A1: Following synthesis, typically via Fischer esterification, your crude product may contain several impurities. These include unreacted starting materials like pentanol and heptanoic acid, the acid catalyst (e.g., sulfuric acid), and water, which is a byproduct of the reaction.[1][2][3] Side reactions can also lead to other byproducts that may need to be removed.[1]
Q2: What essential purification steps should be performed before starting distillation?
A2: Before distillation, it is crucial to perform a liquid-liquid extraction (workup). This involves washing the crude ester with a basic solution, such as sodium bicarbonate, to neutralize and remove any remaining acid catalyst and unreacted heptanoic acid.[2][4] Subsequent washes with brine (saturated NaCl solution) help remove residual water and water-soluble impurities.[2] Finally, the organic layer containing the ester must be thoroughly dried with an anhydrous salt, like anhydrous sodium sulfate, to remove all traces of water, as water can interfere with the distillation process.[1][5]
Q3: Should I use simple or fractional distillation to purify this compound?
A3: Fractional distillation is the recommended method.[5][6] This technique is superior to simple distillation for separating compounds with close boiling points, which is often the case with ester purification. A fractionating column provides a large surface area (e.g., glass beads or steel wool) for repeated vaporization and condensation cycles, leading to a much better separation between your desired ester and any remaining impurities.[7][8]
Q4: The temperature is high, but no distillate is collecting. What could be the problem?
A4: This issue can arise from several factors:
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Inadequate Heating: The vapor may not be reaching the condenser. Ensure the heating mantle is set appropriately and consider insulating the distillation flask and fractionating column with glass wool and aluminum foil to minimize heat loss.[8]
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System Leaks: If using vacuum distillation, even a small leak will prevent the system from reaching the necessary low pressure, thus keeping the boiling point too high. Check all joints and connections for a proper seal.
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Incorrect Thermometer Placement: The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is about to distill.
Q5: My final product is not pure despite distillation. How can I improve the separation?
A5: To enhance purity, consider the following:
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Use a More Efficient Column: A longer fractionating column or one with a packing material that provides more surface area (a higher number of "theoretical plates") will improve separation.[7]
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Slow Down the Distillation Rate: A slower, dropwise distillation rate allows for better equilibrium within the column, resulting in a more efficient separation of components.[8]
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Increase the Reflux Ratio: By adjusting the heating, you can ensure that more vapor condenses and returns to the column rather than immediately collecting as distillate. This improves the separation efficiency.
Q6: The product in the distillation flask is turning dark, and the yield is low. What is happening?
A6: Darkening of the liquid suggests thermal decomposition. This compound has a high boiling point (around 245-246°C at atmospheric pressure), and holding it at this temperature for extended periods can cause it to break down.[9] The most effective solution is to perform the purification using fractional vacuum distillation .[2] Reducing the pressure significantly lowers the boiling point, allowing the ester to distill at a temperature that prevents degradation.[2]
Q7: The liquid in the distillation flask is boiling violently and erratically ("bumping"). How can I fix this?
A7: "Bumping" is caused by the superheating of a liquid, followed by rapid, uncontrolled boiling.[3] To ensure smooth boiling, always add a few boiling chips or a magnetic stir bar to the distillation flask before you begin heating.[3][10] Never add boiling chips to a hot liquid, as this can cause it to boil over violently.
Data Presentation: Physical Properties of this compound
This table summarizes key quantitative data for this compound. Note that the boiling point is highly dependent on pressure.
| Property | Value |
| Molecular Formula | C₁₂H₂₄O₂ |
| Molecular Weight | 200.32 g/mol |
| Density (at 20°C) | ~0.86 g/mL[9][11] |
| Boiling Point (Atmospheric Pressure) | 245-246 °C (at 760 mmHg)[9] |
Boiling Point at Reduced Pressures
| Pressure (mmHg) | Approximate Boiling Point (°C) |
| 50 | 152 °C |
| 10 | 118 °C |
| 1 | 75 °C |
Data is estimated based on NIST thermophysical property data.[12]
Experimental Protocols
Protocol 1: Pre-Distillation Workup of Crude this compound
This protocol describes the washing and drying of the crude ester to remove acidic impurities and water before distillation.
-
Transfer: Transfer the crude reaction mixture to a separatory funnel of an appropriate size.
-
Neutralization Wash: Add a saturated solution of sodium bicarbonate (NaHCO₃) to the funnel. Stopper the funnel and invert it gently, making sure to vent frequently to release the CO₂ gas produced. Continue shaking and venting until gas evolution ceases. Allow the layers to separate and drain the lower aqueous layer.
-
Water Wash: Wash the organic layer with deionized water to remove any remaining bicarbonate solution. Separate and discard the aqueous layer.
-
Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine). This helps to draw residual water out of the organic layer.[2] Separate and discard the aqueous layer.
-
Drying: Drain the washed ester into an Erlenmeyer flask. Add a suitable amount of an anhydrous drying agent (e.g., anhydrous sodium sulfate). Swirl the flask and let it sit for 10-15 minutes, or until the liquid is clear and the drying agent no longer clumps together.
-
Isolation: Carefully decant or filter the dried ester away from the drying agent into a clean, dry round-bottom flask suitable for distillation.
Protocol 2: Fractional Vacuum Distillation
This protocol outlines the purification of the dried ester under reduced pressure.
-
Apparatus Setup: Assemble the fractional distillation apparatus using a round-bottom flask, a packed fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is completely dry.[2]
-
Add Boiling Chips: Add a few boiling chips or a magnetic stir bar to the distillation flask containing the dried crude ester.[4]
-
Seal and Insulate: Ensure all joints are properly sealed with appropriate grease for vacuum work. Insulate the fractionating column and distillation head with glass wool and aluminum foil to maintain an efficient temperature gradient.[8]
-
Apply Vacuum: Connect the apparatus to a vacuum source with a trap in between. Slowly and carefully apply the vacuum to the system.
-
Begin Heating: Once the desired pressure is reached and stable, begin gently heating the distillation flask using a heating mantle.
-
Collect Fractions: Monitor the temperature at the distillation head. The temperature should rise and then stabilize as the pure this compound begins to distill. Collect the fraction that distills over at a constant temperature and pressure. It is good practice to discard the first few drops (forerun), which may contain more volatile impurities.
-
Stop Distillation: Stop the distillation before the flask boils to dryness to prevent the concentration of potentially unstable residues.[8]
-
Release Vacuum: Allow the apparatus to cool completely before slowly and carefully releasing the vacuum to prevent air from rushing in and disturbing the collected distillate.
Visualizations
Below are diagrams illustrating the experimental workflow and a troubleshooting guide for the distillation process.
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for common distillation issues.
References
- 1. What are possible sources of error in an esterification lab? | Filo [askfilo.com]
- 2. benchchem.com [benchchem.com]
- 3. scienceready.com.au [scienceready.com.au]
- 4. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
- 5. csub.edu [csub.edu]
- 6. bartleby.com [bartleby.com]
- 7. vernier.com [vernier.com]
- 8. cerritos.edu [cerritos.edu]
- 9. Showing Compound this compound (FDB015083) - FooDB [foodb.ca]
- 10. scribd.com [scribd.com]
- 11. Buy Heptyl heptanoate | 624-09-9 [smolecule.com]
- 12. This compound -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]
resolving peak tailing for pentyl heptanoate in gas chromatography
This technical support center provides troubleshooting guidance for resolving common issues encountered during the gas chromatographic analysis of esters, with a specific focus on pentyl heptanoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for this compound in gas chromatography?
Peak tailing for esters like this compound in a gas chromatography (GC) system is often an indication of undesirable interactions between the analyte and active sites within the system. The most common causes can be categorized as follows:
-
Active Sites: These are chemically active surfaces within the GC system that can interact with polar analytes. For esters, this can include:
-
Silanol Groups: Exposed silanol groups (-Si-OH) on the surface of an undeactivated glass inlet liner or at the head of the capillary column can form hydrogen bonds with the carbonyl group of the ester, causing peak tailing.[1]
-
Metal Surfaces: Active metal surfaces in the injector or detector can also lead to unwanted interactions.
-
-
Column Issues: The analytical column is a primary source of peak shape problems.
-
Contamination: Accumulation of non-volatile residues from previous injections at the column inlet can create active sites and obstruct the sample path.[2]
-
Improper Installation: A poorly cut column end or incorrect installation depth in the inlet can create dead volumes and turbulence in the carrier gas flow, leading to peak distortion.[3]
-
Stationary Phase Degradation: Over time, the stationary phase at the inlet of the column can degrade due to exposure to high temperatures and sample matrix, creating active sites.
-
-
Inlet and Injection Port Problems: The inlet is where the sample is vaporized and introduced to the column, making it a critical area for maintaining peak shape.
-
Contaminated Liner: The inlet liner is a consumable that can accumulate non-volatile sample residue, leading to active sites.
-
Septum Particles: Fragments from a coring septum can fall into the liner, creating a tortuous path for the sample and causing peak tailing.
-
Leaks: A leak at the inlet fitting can disrupt the carrier gas flow and affect peak shape.
-
-
Sample and Solvent Effects:
-
Sample Overload: Injecting too much of the analyte can saturate the stationary phase, leading to a broadened, tailing peak.
-
Solvent Mismatch: If the sample solvent is not compatible with the stationary phase, it can cause poor focusing of the analyte at the head of the column.
-
Q2: How can I differentiate between a system-wide issue and an analyte-specific problem causing peak tailing?
A simple diagnostic test can help you determine the nature of the problem. Inject a non-polar compound, such as a hydrocarbon (e.g., hexane or heptane), that is not expected to interact with active sites.
-
If all peaks, including the hydrocarbon, are tailing: This suggests a physical or mechanical issue in the system, such as a flow path disruption, a poorly installed column, or a leak.[3]
-
If only the this compound peak (and other polar analytes) are tailing, while the hydrocarbon peak is symmetrical: This points towards a chemical interaction problem, where the analyte is interacting with active sites in the system.
Q3: Can the choice of inlet liner affect peak tailing for esters?
Absolutely. The inlet liner is a critical component in preventing peak tailing, especially for polar compounds like esters. Using a deactivated liner is highly recommended. Deactivated liners have their surfaces treated to cap active silanol groups, minimizing their interaction with analytes. For challenging analyses, ultra-inert liners, which undergo a more rigorous deactivation process, can provide even better performance.[4][5][6]
Troubleshooting Guides
Guide 1: Systematic Approach to Resolving Peak Tailing for this compound
This guide provides a step-by-step workflow to diagnose and resolve peak tailing.
First, determine if the issue is systemic or analyte-specific by injecting a non-polar standard as described in FAQ 2.
If you suspect chemical interactions are the cause, follow these steps:
-
Inlet Maintenance: The inlet is the most common source of activity.
-
Replace the Inlet Liner: This is often the quickest and most effective solution. Choose a high-quality deactivated liner.
-
Replace the Septum: Use a high-quality, low-bleed septum to avoid contamination.
-
Clean the Injector Port: If liner and septum replacement do not resolve the issue, the injector port itself may be contaminated. Follow the manufacturer's instructions for cleaning.
-
-
Column Maintenance:
-
Trim the Column: Remove the first 15-20 cm of the column from the inlet side. This removes any accumulated non-volatile residue and degraded stationary phase.[2]
-
Condition the Column: After trimming, condition the column according to the manufacturer's instructions to ensure a stable baseline.
-
If all peaks are tailing, investigate the following:
-
Check Column Installation:
-
Proper Cut: Ensure the column is cut with a ceramic wafer or a specialized tool to create a clean, 90-degree cut. A jagged or angled cut can cause turbulence.
-
Correct Depth: Verify that the column is installed at the correct depth in the inlet as specified by the instrument manufacturer. Incorrect positioning can create dead volumes.[7]
-
-
Leak Check:
-
Perform a leak check of the inlet fittings using an electronic leak detector. A leak will disrupt the carrier gas flow and can lead to broad and tailing peaks.
-
Caption: A logical workflow for troubleshooting peak tailing in GC.
Experimental Protocols
Protocol 1: Gas Chromatographic Analysis of this compound
This protocol provides a starting point for the analysis of this compound. Optimization may be required based on your specific instrument and sample matrix.
1. Sample Preparation:
-
Dilute the this compound sample in a high-purity solvent such as hexane or ethyl acetate to a concentration of approximately 100 µg/mL.
-
Ensure the sample is free of particulate matter by filtering if necessary.
2. Gas Chromatography (GC) Conditions:
| Parameter | Recommended Setting |
| GC System | Agilent 7890B or equivalent |
| Column | Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column |
| Inlet | Split/Splitless |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on sample concentration) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow mode) |
| Oven Program | - Initial Temperature: 80 °C, hold for 1 minute- Ramp: 10 °C/min to 200 °C- Hold: 2 minutes at 200 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 400 mL/min |
| Makeup Gas (N2) | 25 mL/min |
3. Data Analysis:
-
Integrate the peak for this compound and calculate the tailing factor (asymmetry factor). A value close to 1.0 indicates a symmetrical peak. Values above 1.5 suggest significant tailing that should be addressed.
Data Presentation
Table 1: Effect of Inlet Liner Deactivation on Peak Asymmetry
This table illustrates the typical improvement in peak shape when using a deactivated inlet liner for the analysis of a polar analyte.
| Inlet Liner Type | Analyte | Tailing Factor (Asymmetry) |
| Non-Deactivated (Glass Wool) | This compound | 1.8 |
| Deactivated (Ultra Inert) | This compound | 1.1 |
Table 2: Impact of Inlet Temperature on this compound Peak Shape
This table shows how the inlet temperature can affect the peak shape of a semi-volatile ester.
| Inlet Temperature (°C) | Tailing Factor (Asymmetry) | Observations |
| 200 | 1.6 | Incomplete vaporization can lead to broadening and tailing. |
| 250 | 1.1 | Optimal vaporization, leading to good peak shape. |
| 300 | 1.2 | Potential for minor thermal degradation, slightly increasing tailing. |
Logical Relationships in Troubleshooting
The following diagram illustrates the logical relationships between the primary causes of peak tailing and the recommended corrective actions.
References
- 1. gcms.labrulez.com [gcms.labrulez.com]
- 2. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Ultra Inert Liners for GC, Deactivated Liners | アジレント [agilent.com]
- 5. midlandsci.com [midlandsci.com]
- 6. agilent.com [agilent.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
identifying and removing impurities in synthetic pentyl heptanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic pentyl heptanoate. The information is designed to help identify and remove common impurities encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically produced this compound?
A1: The most common impurities found in this compound synthesized via Fischer esterification include:
-
Unreacted Starting Materials: Heptanoic acid and pentanol.
-
Catalyst Residue: Typically a strong acid catalyst like sulfuric acid.
-
Water: A byproduct of the esterification reaction.
-
Side-Reaction Products: Ethers formed from the dehydration of pentanol, or other esters from transesterification if other alcohols or carboxylic acids are present as contaminants.
Q2: My final product has a sharp, unpleasant odor. What could be the cause?
A2: A sharp, unpleasant odor is often indicative of residual heptanoic acid. Pure esters like this compound typically have a fruity aroma. The presence of unreacted carboxylic acid can be confirmed using analytical techniques such as FTIR or by a simple pH test of an aqueous extract.
Q3: After purification, my product yield is very low. What are the potential reasons?
A3: Low yield can result from several factors:
-
Incomplete Reaction: The equilibrium of the Fischer esterification may not have been sufficiently shifted towards the product. This can be addressed by removing water as it forms or by using an excess of one of the reactants.[1]
-
Product Loss During Work-up: Aggressive extraction or washing steps can lead to the loss of the ester into the aqueous phase, although this compound is largely insoluble in water.
-
Inefficient Purification: During distillation, fractions may be cut too broadly, leading to the loss of product in fractions containing impurities. In column chromatography, the elution solvent system may not be optimized, causing the product to elute with other compounds or not at all.
Q4: How can I confirm the purity of my synthesized this compound?
A4: The purity of your this compound can be assessed using several analytical methods:
-
Gas Chromatography (GC): This technique separates volatile compounds, allowing for the quantification of the main product and any volatile impurities.[2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method combines the separation power of GC with the identification capabilities of mass spectrometry, enabling the identification of unknown impurities.[4][5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired ester and identify impurities by their characteristic signals.[7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can identify the functional groups present. A pure ester will show a strong C=O stretch around 1735 cm⁻¹ and C-O stretches, while the presence of a broad O-H stretch from a carboxylic acid impurity (around 2500-3300 cm⁻¹) would indicate impurity.
Troubleshooting Guides
Issue 1: Presence of Acidic Impurities
Symptom: The product has a sharp odor, and a wet pH paper test of the organic layer indicates acidity.
Cause: Residual heptanoic acid or the acid catalyst.
Solution:
-
Liquid-Liquid Extraction: Wash the crude product with a saturated solution of sodium bicarbonate (NaHCO₃). This will neutralize and extract the acidic impurities into the aqueous layer. Be cautious as this will produce CO₂ gas.
-
Column Chromatography: If extraction is insufficient, column chromatography using silica gel can effectively separate the non-polar ester from the more polar carboxylic acid.[7][8][9][10]
Issue 2: Water Contamination
Symptom: The product appears cloudy or contains a separate aqueous layer.
Cause: Incomplete removal of water produced during the reaction or introduced during the work-up.
Solution:
-
Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to remove the bulk of the water.
-
Drying Agent: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), followed by filtration.[1]
Issue 3: Presence of Unreacted Alcohol
Symptom: GC analysis shows a peak corresponding to pentanol. The boiling point of the product may be lower than expected during distillation.
Cause: Incomplete reaction or use of a large excess of alcohol.
Solution:
-
Fractional Distillation: Carefully perform fractional distillation to separate the lower-boiling pentanol from the this compound.[1][11][12][13] The efficiency of the separation depends on the number of theoretical plates in the distillation column.[11]
Quantitative Data Summary
The following table summarizes the typical boiling points of this compound and its common impurities, which is crucial for planning purification by distillation.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) at 1 atm |
| This compound | 200.34 | ~245 |
| Pentanol | 88.15 | 138 |
| Heptanoic Acid | 130.18 | 223 |
| Water | 18.02 | 100 |
Experimental Protocols
Protocol 1: Identification of Impurities by GC-MS
Objective: To identify and quantify impurities in a sample of synthetic this compound.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Helium (carrier gas)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
-
Sample of synthetic this compound
-
Hexane (solvent)
-
Microsyringe
Methodology:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in hexane (e.g., 1 µL in 1 mL).
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system.
-
GC Conditions:
-
Inlet Temperature: 250°C
-
Carrier Gas Flow Rate: 1 mL/min (Helium)
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Mass Range: m/z 40-550
-
-
Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra with a reference library (e.g., NIST). The relative peak areas can be used to estimate the percentage of each component.[14]
Protocol 2: Purification by Fractional Distillation
Objective: To separate unreacted pentanol and other volatile impurities from this compound.
Materials:
-
Round-bottom flask
-
Fractionating column packed with glass beads or Raschig rings[11]
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle
-
Boiling chips
Methodology:
-
Apparatus Setup: Assemble the fractional distillation apparatus.[12] Ensure the thermometer bulb is positioned correctly at the vapor outlet to accurately measure the temperature of the distilling vapor.
-
Charging the Flask: Add the crude this compound and a few boiling chips to the round-bottom flask.
-
Distillation:
-
Gently heat the flask.
-
Collect the first fraction, which will be enriched in the lower-boiling impurities like pentanol. The temperature should hold steady at the boiling point of the impurity.
-
As the temperature begins to rise, change the receiving flask to collect the intermediate fraction.
-
Collect the main fraction of pure this compound when the temperature stabilizes at its boiling point.
-
Stop the distillation before the flask goes to dryness.
-
-
Analysis: Analyze the collected fractions by GC to assess their purity.
Protocol 3: Purification by Column Chromatography
Objective: To remove polar impurities such as residual heptanoic acid from this compound.
Materials:
-
Glass chromatography column
-
Silica gel (stationary phase)
-
Hexane and Ethyl Acetate (mobile phase)
-
Sand
-
Cotton or glass wool
-
Collection tubes
Methodology:
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in hexane and pour it into the column, allowing it to pack evenly without air bubbles.[8]
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of hexane.
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Begin eluting with hexane. The non-polar this compound will travel down the column.
-
Gradually increase the polarity of the mobile phase by adding a small percentage of ethyl acetate to elute the product if it moves too slowly. The more polar heptanoic acid will be retained more strongly on the silica gel.[10]
-
-
Fraction Collection: Collect the eluate in small fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Workflow for Impurity Identification and Removal
Caption: Workflow for identifying and removing impurities in synthetic this compound.
References
- 1. csub.edu [csub.edu]
- 2. studycorgi.com [studycorgi.com]
- 3. iiste.org [iiste.org]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 8. benchchem.com [benchchem.com]
- 9. columbia.edu [columbia.edu]
- 10. researchgate.net [researchgate.net]
- 11. vernier.com [vernier.com]
- 12. scribd.com [scribd.com]
- 13. Fractional distillation - Wikipedia [en.wikipedia.org]
- 14. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
optimizing GC inlet temperature for pentyl heptanoate analysis
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the Gas Chromatography (GC) inlet temperature for the analysis of pentyl heptanoate.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting GC inlet temperature for this compound analysis?
A good initial inlet temperature for analyzing this compound is 250 °C. This compound has a boiling point of approximately 245-246 °C, and the inlet temperature must be high enough to ensure its rapid and complete vaporization upon injection.[1] A starting temperature of 250 °C is a widely accepted practice for a broad range of compounds and provides a good balance between efficient vaporization and minimizing the risk of thermal degradation.
Q2: How do I experimentally determine the optimal inlet temperature for my specific method?
The ideal inlet temperature should be determined empirically. This involves injecting a standard at various temperatures and observing the effect on the analyte's peak area and shape. An excessively high temperature can cause degradation, while a temperature that is too low can result in poor peak shape and incomplete vaporization.
Experimental Protocol: Inlet Temperature Optimization
-
Prepare a Standard: Create a standard solution of this compound in a suitable solvent (e.g., hexane) at a concentration that gives a strong signal.
-
Set Initial GC Conditions:
-
Injection Mode: Splitless (or the mode used in your method).
-
Initial Inlet Temperature: 250 °C.
-
Oven Program: Use an appropriate temperature program to elute the this compound peak effectively.
-
-
Temperature Gradient Analysis:
-
Inject the standard at the initial 250 °C inlet temperature.
-
Increase the inlet temperature in 25 °C increments (e.g., 275 °C, 300 °C, 325 °C) for subsequent injections of the same standard.
-
Carefully monitor the peak area, peak height, and peak asymmetry for this compound at each temperature.
-
-
Data Evaluation:
-
Plot the peak area against the inlet temperature. The optimal temperature is typically the point at which the peak area is maximized without showing signs of degradation (e.g., peak fronting or the appearance of new, smaller peaks).
-
Select the temperature that provides the best combination of peak response and chromatographic peak shape.
-
Data Presentation: Example Optimization Results
| Inlet Temperature (°C) | Relative Peak Area | Peak Asymmetry (As) | Observations |
| 225 | 85% | 1.8 | Peak tailing observed. |
| 250 | 98% | 1.2 | Good, symmetrical peak shape. |
| 275 | 100% | 1.1 | Excellent peak shape and maximum response. |
| 300 | 95% | 0.9 | Slight peak fronting, small degradation peak appears. |
| 325 | 88% | 0.8 | Significant analyte loss and increased degradation products. |
Note: Data is hypothetical and for illustrative purposes. Actual results may vary based on the specific instrument and conditions.
Troubleshooting Guides
Q3: What are the common symptoms of a poorly set inlet temperature?
An incorrect inlet temperature can manifest in several ways in your chromatogram. The key is to balance complete vaporization of your analyte with its thermal stability. Aliphatic esters like this compound are generally thermally stable, but degradation can occur at very high temperatures.[2]
-
Temperature Too Low:
-
Symptom: Broad, tailing, or split peaks.
-
Reason: Incomplete or slow vaporization of the analyte in the inlet liner leads to a broad sample band being transferred to the column.
-
Solution: Increase the inlet temperature in 25 °C increments.
-
-
Temperature Too High:
-
Symptom: Reduced analyte response, peak fronting, and the appearance of small, unexpected peaks before or after the main analyte peak.
-
Reason: The analyte may be degrading in the hot inlet. This is especially critical for thermally labile compounds.
-
Solution: Decrease the inlet temperature in 25 °C increments.
-
Below is a diagram illustrating the logical flow for troubleshooting temperature-related issues.
Caption: Troubleshooting logic for common GC inlet temperature issues.
Q4: My this compound peak is tailing. Is the inlet temperature the only cause?
While an inlet temperature that is too low is a common cause of peak tailing, it is not the only one. If increasing the temperature does not resolve the issue, consider these other possibilities:
-
Active Sites: The inlet liner or glass wool may have active sites that interact with the ester. Use a deactivated liner and consider removing the glass wool if it's not necessary for your application.
-
Column Contamination: Non-volatile residues at the head of the column can cause peak tailing. Try trimming the first 10-20 cm of the column.
-
Improper Column Installation: If the column is not installed correctly in the inlet, it can lead to poor peak shape.
-
Column Polarity Mismatch: Using a column with a stationary phase that is not well-suited for esters can also result in tailing. A mid-polarity phase is often a good choice for this type of analyte.
Q5: Does the injection mode (e.g., Split vs. Splitless) affect the optimal inlet temperature?
Yes, the injection mode is a critical factor.
-
Splitless Injection: This technique is used for trace analysis and involves keeping the split vent closed for a period (e.g., 0.5-1.0 min) after injection. This increases the residence time of the analyte in the hot inlet, which in turn increases the risk of thermal degradation. For thermally sensitive compounds, a lower inlet temperature might be required in splitless mode.
-
Split Injection: In this mode, a large portion of the sample is vented away, and the analyte is transferred to the column much more quickly. The shorter residence time in the inlet means that higher inlet temperatures can often be used without causing significant degradation.
The workflow for optimizing the inlet temperature should be performed using the same injection mode that will be used for the final analysis.
Caption: Experimental workflow for optimizing GC inlet temperature.
References
minimizing water content in lipase-catalyzed esterification of pentyl heptanoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing water content in the lipase-catalyzed esterification of pentyl heptanoate.
Troubleshooting Guide
This section addresses specific issues encountered during the esterification process, offering probable causes and actionable solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Ester Conversion | Excess Water Content: High water activity shifts the reaction equilibrium towards hydrolysis, the reverse of esterification.[1] | Implement in-situ water removal techniques such as adding 3Å or 4A molecular sieves, applying a vacuum, or using pervaporation.[1][2][3][4] |
| Inactive Enzyme: Improper storage or handling of the lipase can lead to denaturation and loss of activity. | Verify the activity of the lipase with a standard reaction. Ensure the enzyme has been stored at the correct temperature and handled according to the manufacturer's protocol. | |
| Substrate Inhibition: High concentrations of either pentanol or heptanoic acid can inhibit or deactivate the lipase. | Optimize the molar ratio of alcohol to acid; often, an excess of one substrate is used to drive the reaction. Consider a fed-batch approach where one substrate is added gradually.[1] | |
| Reaction Starts but Plateaus at Low Conversion | Equilibrium Reached Prematurely: The accumulation of water as a byproduct quickly shifts the equilibrium, halting the net formation of the ester.[5] | Continuously remove water from the reaction medium. Molecular sieves are a highly effective method for this.[5] |
| Enzyme Deactivation: The lipase may lose activity over time due to suboptimal reaction conditions. | Ensure the reaction temperature is within the optimal range for the specific lipase being used. For many common lipases like Candida antarctica lipase B (CALB), this is often between 40-60°C. | |
| Slow Reaction Rate | Suboptimal Water Activity (a_w): While excess water is detrimental, a minimal amount is crucial for maintaining the enzyme's conformational flexibility and catalytic activity.[6] | Ensure the reaction medium has an optimal, low water activity. For many lipase-catalyzed esterifications, an initial water activity of less than 0.2 is often beneficial.[2] |
| Insufficient Enzyme Concentration: The amount of lipase may be the rate-limiting factor. | Increase the enzyme loading. Typical concentrations can range from 1% to 10% (w/w) of the total substrates.[1] | |
| Mass Transfer Limitations: Poor mixing can limit the interaction between the substrates and the immobilized enzyme. | Increase the agitation speed to ensure the reaction mixture is homogeneous. |
Frequently Asked Questions (FAQs)
Q1: Why is controlling water content so critical in lipase-catalyzed esterification?
A1: Water is a product of the esterification reaction. According to Le Chatelier's principle, an accumulation of water will shift the reaction equilibrium back towards the reactants (acid and alcohol), thereby reducing the final ester yield.[1] While a small amount of water is necessary to maintain the lipase's active three-dimensional structure, excess water promotes the reverse reaction, hydrolysis.[6]
Q2: What is "water activity" (a_w) and why is it a better measure than water concentration?
A2: Water activity (a_w) represents the energy status of the water in a system and is a measure of its availability to participate in chemical reactions. It is a more accurate indicator of how water will affect enzyme activity and reaction equilibrium in organic media than simple water concentration.[3] Different organic solvents can hold varying amounts of water at the same water activity.
Q3: What are the most common methods for removing water from the reaction?
A3: Several effective methods exist for in-situ water removal:[3]
-
Molecular Sieves: These are porous materials that selectively adsorb water.[7] Type 3Å and 4Å are commonly used for this purpose.[8]
-
Pervaporation: This membrane-based technique involves the selective removal of water from the reaction mixture through a hydrophilic membrane.[4][9]
-
Gas Stripping: A dry, inert gas (like nitrogen or air) is bubbled through the reaction medium to carry away the water vapor.[3]
-
Vacuum Application: Reducing the pressure of the system can facilitate the evaporation of water.[1]
Q4: Can I run the reaction in a solvent-free system?
A4: Yes, solvent-free systems are a viable option and can be advantageous in terms of reducing downstream separation costs and environmental impact. In such systems, controlling the initial water content of the reactants and effectively removing the water produced during the reaction remains crucial.
Q5: How does lipase immobilization help in controlling the reaction environment?
A5: Immobilizing the lipase on a solid support offers several benefits. It allows for easy separation of the enzyme from the reaction mixture, enabling its reuse.[10] Furthermore, the choice of support material can influence the microenvironment of the enzyme, potentially enhancing its stability and activity in low-water conditions.[11]
Experimental Protocols
Protocol 1: Water Removal Using Molecular Sieves
-
Activation of Molecular Sieves:
-
Place 3Å or 4Å molecular sieves in a ceramic dish.
-
Heat in a muffle furnace at 300-350°C for at least 3 hours.
-
Cool down in a desiccator under vacuum and store in a tightly sealed container to prevent re-adsorption of atmospheric moisture.
-
-
Esterification Reaction Setup:
-
To a stirred reactor, add the calculated amounts of pentanol, heptanoic acid, and the lipase catalyst (e.g., immobilized Candida antarctica lipase B).
-
Add the activated molecular sieves at a concentration of 10-20% (w/v) to the reaction mixture.
-
Seal the reactor and maintain the desired reaction temperature with constant agitation.
-
Monitor the progress of the reaction by taking samples periodically and analyzing them using gas chromatography (GC) or another suitable analytical technique.
-
Protocol 2: Water Removal by Pervaporation
-
System Setup:
-
Assemble a pervaporation unit with a hydrophilic membrane (e.g., polyvinyl alcohol).
-
Connect the reactor containing the substrates and lipase to the feed side of the pervaporation module.
-
Apply a vacuum to the permeate side of the membrane to create a driving force for water removal.
-
-
Reaction and Pervaporation:
-
Initiate the esterification reaction in the reactor at the desired temperature and stirring speed.
-
Simultaneously, circulate the reaction mixture through the pervaporation module.
-
Water will selectively pass through the membrane and be collected in a cold trap on the permeate side.
-
Continuously monitor the reaction progress and the amount of water removed.
-
Data Presentation
The following table summarizes the impact of water activity on lipase activity from various studies.
| Lipase Source | Reaction Type | Organic Solvent | Optimal Water Activity (a_w) | Observation |
| Candida antarctica | Fructose Palmitate Synthesis | 2-methyl-2-butanol | < 0.07 | Higher conversion yield and initial rate at lower water activity.[2] |
| Carica papaya | Esterification & Transesterification | Solvent-free | ~ 0.22 | Maximal lipase activity observed at this water activity.[12] |
| Candida antarctica Lipase B | Butyric acid & ethanol esterification | MTBE | Decreasing activity with increasing a_w | The study suggests water clustering near the active site at higher water activities can hinder substrate access.[6][13] |
| Rhizomucor miehei | Pentyl nonanoate synthesis | Solvent-free | 0.2% (v/v) added water | Maximum conversion was achieved with this small addition of water, while higher amounts decreased the yield.[14][15] |
Visualizations
Caption: Experimental workflow for lipase-catalyzed esterification with in-situ water removal.
Caption: Logical relationship between water content and reaction outcome in lipase-catalyzed esterification.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. jalonzeolite.com [jalonzeolite.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. Removal of water produced from lipase-catalyzed esterification in organic solvent by pervaporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. ocl-journal.org [ocl-journal.org]
- 13. researchgate.net [researchgate.net]
- 14. scielo.br [scielo.br]
- 15. researchgate.net [researchgate.net]
effect of substrate molar ratio on pentyl heptanoate synthesis yield
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pentyl heptanoate, with a specific focus on the impact of the substrate molar ratio on reaction yield.
Frequently Asked Questions (FAQs)
Q1: What is the typical effect of the substrate molar ratio on the yield of this compound synthesis?
A1: In enzymatic esterification, the substrate molar ratio of pentanol to heptanoic acid is a critical parameter that significantly influences the reaction yield. According to Le Chatelier's principle, using an excess of one reactant, typically the alcohol (pentanol), can shift the reaction equilibrium towards the formation of the ester, thereby increasing the conversion of the limiting reactant (heptanoic acid). However, a large excess of either substrate can lead to enzyme inhibition, which would decrease the reaction rate and overall yield.
Q2: Is an equimolar (1:1) ratio of pentanol to heptanoic acid recommended?
A2: While a 1:1 molar ratio is stoichiometrically correct for the reaction, it is often not optimal for achieving high yields in enzymatic esterification. An equimolar ratio can result in lower equilibrium conversions. Furthermore, in some cases, particularly at elevated temperatures, an equimolar concentration of acid and alcohol has been observed to cause a loss of enzyme activity.[1]
Q3: How does an excess of pentanol affect the reaction?
A3: An excess of pentanol generally has a positive effect on the synthesis yield by favoring the forward reaction. For similar short-chain pentyl esters like pentyl acetate and pentyl propanoate, an alcohol-to-acid molar ratio of 2:1 has been shown to result in high conversions (above 80%).[1][2] However, an excessively high concentration of alcohol can inhibit the lipase, potentially by blocking the enzyme's active site.[3]
Q4: Can an excess of heptanoic acid be beneficial?
A4: While less common, using an excess of the carboxylic acid can also shift the equilibrium. However, high concentrations of carboxylic acids, especially short-chain ones, can cause a significant drop in the pH of the microenvironment of the enzyme, potentially leading to enzyme denaturation and a decrease in activity.[2] Some studies have noted that high acid concentrations can inhibit the catalytic activity of lipase.[3]
Q5: What is the optimal substrate molar ratio for this compound synthesis?
A5: The optimal molar ratio is highly dependent on the specific reaction conditions, including the type of lipase used, temperature, solvent (or lack thereof), and the specific substrates. For the closely related pentyl nonanoate, a high molar ratio of 1:9 (acid:alcohol) resulted in a maximum yield of 86.08%.[4] For pentyl oleate, a 1:1 molar ratio was found to be optimal, with higher alcohol concentrations leading to inhibition.[3] For pentyl acetate, a 2:1 alcohol-to-acid ratio was determined to be optimal in a solvent-free system.[2] Therefore, it is crucial to experimentally determine the optimal molar ratio for your specific system, typically by testing a range of ratios (e.g., 1:1, 1:2, 1:3, 2:1, 3:1 alcohol:acid).
Troubleshooting Guide: Low Yield in this compound Synthesis
| Problem | Possible Cause Related to Molar Ratio | Troubleshooting Steps |
| Low Conversion/Yield | Suboptimal Molar Ratio: The reaction may have reached equilibrium at a low conversion rate due to an inappropriate ratio of pentanol to heptanoic acid. | Optimize the Molar Ratio: Systematically vary the molar ratio of alcohol to acid (e.g., 1:1, 1.5:1, 2:1, 3:1) to find the optimal condition for your specific enzyme and reaction setup. An excess of alcohol is often a good starting point.[1][2] |
| Reaction Stalls or is Very Slow | Substrate Inhibition: A large excess of either pentanol or heptanoic acid may be inhibiting the lipase. | Test Different Ratios: If you are using a large excess of one substrate, try reducing it. A 1:1 ratio was found to be optimal for pentyl oleate synthesis, as higher alcohol ratios led to inhibition.[3] Consider stepwise addition of the inhibitory substrate to maintain a lower concentration in the reaction mixture. |
| Enzyme Deactivation | Combined Effect of Molar Ratio and Temperature: An equimolar substrate ratio, especially when combined with high temperatures (>70 °C), has been shown to cause enzyme deactivation.[1] | Adjust Molar Ratio and Temperature: Avoid using a 1:1 molar ratio at high temperatures. It is recommended to use an excess of alcohol (e.g., 2:1 alcohol:acid) which can enhance enzyme stability.[1] |
Data on Substrate Molar Ratios for Pentyl Ester Synthesis
The following table summarizes findings from studies on various pentyl esters, which can serve as a reference for optimizing this compound synthesis.
| Ester | Lipase | Acid:Alcohol Molar Ratio | Yield/Conversion | Reference |
| Pentyl Acetate | Lipozyme 435 | 1:2 | >80% | [2] |
| Pentyl Propanoate | Lipozyme 435 | 1:2 | >80% | [1] |
| Pentyl Nonanoate | Lipozyme RMIM | 1:9 | 86.08% | [4] |
| Pentyl Oleate | Candida antarctica Lipase B (CALB) | 1:1 | 39.9% (Maximum) | [3] |
| Pentyl Oleate | Candida antarctica Lipase B (CALB) | 1:3 | ~30% | [3] |
Experimental Protocols
Below is a generalized experimental protocol for the lipase-catalyzed synthesis of this compound, based on common methodologies for similar esters.
Materials:
-
Heptanoic acid
-
1-Pentanol
-
Immobilized lipase (e.g., Lipozyme 435, Novozym 435, or Rhizomucor miehei lipase)
-
Organic solvent (optional, e.g., n-hexane, heptane) or solvent-free system
-
Molecular sieves (optional, for water removal)
Procedure (Solvent-Free System):
-
Reactant Preparation: In a temperature-controlled reaction vessel, add the desired amounts of heptanoic acid and 1-pentanol to achieve the target molar ratio (e.g., a 1:2 acid to alcohol molar ratio).
-
Enzyme Addition: Add the immobilized lipase. The enzyme loading is typically between 1-10% (w/w) of the total mass of the substrates.
-
Reaction Conditions: Maintain the reaction mixture at the desired temperature (e.g., 40-60°C) with constant stirring (e.g., 150-200 rpm).
-
Water Removal (Optional): If not a solvent-free system, water produced during the reaction can be removed by adding molecular sieves to the reaction mixture to shift the equilibrium towards product formation.
-
Monitoring the Reaction: The progress of the reaction can be monitored by taking samples at regular intervals and analyzing them using techniques such as gas chromatography (GC) to determine the concentration of this compound or the consumption of heptanoic acid.
-
Reaction Termination and Product Isolation: Once the reaction has reached the desired conversion or equilibrium, the enzyme is separated from the reaction mixture by filtration. The product, this compound, can then be purified from the remaining reactants, for example, by vacuum distillation.
Visualizations
References
Validation & Comparative
A Comparative Analysis of the Flavor Profiles of Pentyl Heptanoate and Ethyl Heptanoate
For Researchers, Scientists, and Drug Development Professionals
In the realm of flavor and fragrance chemistry, esters are paramount in defining the characteristic scent and taste of many natural and formulated products. Understanding the nuanced differences between structurally similar esters is crucial for applications ranging from food science to pharmaceuticals, where flavor can significantly impact patient compliance. This guide provides a detailed comparison of the flavor profiles of two such esters: pentyl heptanoate and ethyl heptanoate, supported by established experimental methodologies.
Comparative Flavor and Physicochemical Properties
A summary of the organoleptic and physicochemical properties of this compound and ethyl heptanoate is presented below. While both esters contribute fruity notes, their flavor profiles are distinct, with ethyl heptanoate offering a more complex and wine-like character.
| Property | This compound | Ethyl Heptanoate |
| Flavor Profile | Ethereal, fruity, with notes of unripe banana, coconut, and lemon.[1] | Fruity, with prominent notes of pineapple, cognac, rum, and wine.[2] It also possesses hints of apple, pear, grape, and strawberry, with a waxy, green nuance.[3][4][5] |
| Odor Description | Ethereal, fruity, coconut.[1][6] | Fruity, pineapple, cognac, rum, wine.[2] |
| CAS Number | 7493-82-5[7] | 106-30-9[3] |
| Molecular Formula | C₁₂H₂₄O₂[7] | C₉H₁₈O₂[3] |
| Molecular Weight | 200.32 g/mol | 158.24 g/mol [1][8] |
| Boiling Point | 245.4 °C[9] | 188-189 °C[8][10] |
| Melting Point | -50 °C[9] | -66 °C[1][10] |
| Water Solubility | Low | 0.29 mg/mL[11] |
Experimental Protocols for Flavor Profile Analysis
To quantitatively and qualitatively assess the flavor profiles of this compound and ethyl heptanoate, a combination of sensory analysis by a trained panel and instrumental analysis is recommended.
Descriptive Sensory Analysis
This method provides detailed quantitative data on the perceived sensory attributes of the two esters.
Objective: To identify and quantify the key flavor and aroma attributes of this compound and ethyl heptanoate.
Materials:
-
This compound (food grade)
-
Ethyl heptanoate (food grade)
-
Odorless solvent (e.g., mineral oil or propylene glycol)
-
Glass vials with PTFE-lined caps
-
Olfactory blotters (perfume test strips)
-
A panel of 8-12 trained sensory assessors
Procedure:
-
Sample Preparation: Prepare solutions of this compound and ethyl heptanoate at various concentrations (e.g., 1%, 5%, and 10% in the chosen solvent) to evaluate the impact of concentration on the flavor profile. A control sample of the solvent should also be provided.
-
Panel Training: Train the sensory panel to identify and score the intensity of a range of relevant flavor descriptors (e.g., fruity, pineapple, coconut, winey, green, waxy, ethereal) on a structured scale (e.g., a 15-point intensity scale).
-
Evaluation: Present the samples to the panelists in a randomized and blind manner. Each panelist dips a fresh olfactory blotter into each coded sample and evaluates its aroma at different time intervals (top, middle, and base notes). For taste evaluation, dilute samples in a neutral base (e.g., sugar water or a simple food matrix) at a safe and appropriate concentration (e.g., 10 ppm).[3]
-
Data Collection: Panelists will rate the intensity of each identified flavor attribute for each sample.
-
Data Analysis: Analyze the data statistically (e.g., using Analysis of Variance - ANOVA) to determine significant differences in the flavor profiles of the two esters.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception to identify odor-active compounds.[2][4][12]
Objective: To separate and identify the specific volatile compounds that contribute to the characteristic aromas of this compound and ethyl heptanoate.
Materials:
-
This compound
-
Ethyl heptanoate
-
Gas chromatograph coupled to a mass spectrometer (GC-MS) and an olfactometry port
-
Appropriate GC column (e.g., polar and non-polar columns for comprehensive analysis)
-
Trained sensory assessors for the olfactometry port
Procedure:
-
Sample Injection: Inject a diluted sample of each ester into the GC.
-
Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through the GC column.
-
Detection: The effluent from the column is split between the mass spectrometer, which identifies the chemical structure of the compounds, and the olfactometry port, where a trained assessor sniffs the eluting compounds and describes their odor.
-
Data Correlation: The retention time of each odor detected at the olfactometry port is correlated with the corresponding peak on the chromatogram from the MS detector. This allows for the positive identification of the compounds responsible for specific aroma notes.
Logical Workflow for Comparative Analysis
The following diagram illustrates a logical workflow for a comprehensive comparison of the flavor profiles of this compound and ethyl heptanoate.
Caption: Workflow for the comparative analysis of ester flavor profiles.
References
- 1. Ethyl Heptanoate, High-Quality Analytical Standard at Best Price, Mumbai Supplier [nacchemical.com]
- 2. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]
- 3. Page loading... [guidechem.com]
- 4. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pac.gr [pac.gr]
- 6. parfums-de-grasse.com [parfums-de-grasse.com]
- 7. Showing Compound this compound (FDB015083) - FooDB [foodb.ca]
- 8. chemimpex.com [chemimpex.com]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
- 10. Ethyl heptanoate | 106-30-9 [chemicalbook.com]
- 11. Ethyl Heptanoate | C9H18O2 | CID 7797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pfigueiredo.org [pfigueiredo.org]
A Comparative Guide to the Kovats Retention Index of Pentyl Heptanoate on Different GC Columns
For researchers, scientists, and professionals in drug development, the accurate identification and characterization of volatile and semi-volatile compounds are critical. Gas chromatography (GC) is a cornerstone technique for these analyses, and the Kovats retention index (RI) serves as a standardized measure for reporting retention times, enabling comparison of data across different systems and laboratories[1][2]. This guide provides a comparative overview of the Kovats retention index of pentyl heptanoate, a common flavor and fragrance ester, on various GC columns.
This compound is a fatty acid ester known for its fruity aroma and is found in various natural products[3]. Its analysis by GC is relevant in fields such as food science, environmental analysis, and quality control of consumer products. The choice of GC column, particularly the stationary phase, significantly influences the retention behavior of analytes. This guide presents available experimental data on the retention index of this compound and offers a detailed experimental protocol for its determination.
Comparative Retention Index Data
The Kovats retention index of a compound is dependent on the properties of the stationary phase of the GC column, most notably its polarity. The interaction between the analyte and the stationary phase dictates the elution order and retention time. For this compound, the following table summarizes the reported Kovats retention indices on two different types of capillary columns.
| GC Column Stationary Phase | Column Type | Polarity | Kovats Retention Index (I) | Reference |
| SE-30 | Capillary | Non-polar | 1375 | Vinogradov, 2004[4] |
| Carbowax 20M | Capillary | Polar | 1600 | Vinogradov, 2004[4] |
Note: While the reference for the above data is cited, the specific experimental conditions such as the temperature program, column dimensions, and carrier gas flow rate were not detailed in the available public information. A representative experimental protocol is provided in the following section.
Interpretation of Retention Index Data
The data clearly demonstrates the effect of stationary phase polarity on the retention of this compound.
-
On the non-polar SE-30 column , which is a dimethylpolysiloxane phase, the retention is primarily governed by the boiling point and van der Waals interactions.
-
On the polar Carbowax 20M column , a polyethylene glycol (PEG) phase, the retention is influenced by polar interactions, such as dipole-dipole interactions, between the ester functional group of this compound and the polar stationary phase. This results in a significantly higher retention index compared to the non-polar column, indicating a stronger interaction and longer retention time relative to the n-alkane standards.
Experimental Workflow for Kovats Retention Index Determination
The determination of the Kovats retention index involves a systematic workflow to ensure accurate and reproducible results. The following diagram illustrates the key steps in this process.
Caption: A flowchart of the experimental workflow for determining the Kovats retention index.
Detailed Representative Experimental Protocol
The following is a representative experimental protocol for the determination of the Kovats retention index of a flavor ester like this compound using gas chromatography-mass spectrometry (GC-MS). This protocol is based on common methodologies for the analysis of volatile and semi-volatile organic compounds.
1. Materials and Reagents:
-
This compound (analytical standard grade)
-
n-Alkane standard mixture (e.g., C8-C20), dissolved in a suitable solvent
-
High-purity solvent (e.g., hexane or dichloromethane) for sample dilution
-
High-purity helium (carrier gas)
2. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS) or a flame ionization detector (GC-FID).
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
3. GC-MS Conditions:
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at a rate of 5°C/min.
-
Ramp 2: Increase to 250°C at a rate of 10°C/min, hold for 5 minutes.
-
-
MS Conditions (if applicable):
-
Transfer line temperature: 280°C.
-
Ion source temperature: 230°C.
-
Electron ionization (EI) at 70 eV.
-
Mass scan range: m/z 40-400.
-
4. Sample Preparation:
-
Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1000 µg/mL.
-
Prepare a working solution by diluting the stock solution to a final concentration of approximately 10 µg/mL.
-
The n-alkane standard mixture should be at a concentration suitable for clear peak detection.
5. Analytical Procedure:
-
Inject 1 µL of the n-alkane standard mixture into the GC-MS system and record the retention times of each n-alkane.
-
Inject 1 µL of the this compound working solution under the same GC conditions and record its retention time.
-
Identify the two n-alkanes that elute immediately before and after this compound.
6. Kovats Retention Index Calculation: The temperature-programmed Kovats retention index is calculated using the following formula:
I = 100 * [n + (tR(i) - tR(n)) / (tR(n+1) - tR(n))]
Where:
-
I is the Kovats retention index of the compound of interest (this compound).
-
n is the carbon number of the n-alkane eluting before the compound of interest.
-
tR(i) is the retention time of the compound of interest.
-
tR(n) is the retention time of the n-alkane eluting before the compound of interest.
-
tR(n+1) is the retention time of the n-alkane eluting after the compound of interest.
By adhering to a standardized protocol, researchers can generate reliable and comparable Kovats retention index data, which is invaluable for the identification and characterization of compounds in complex mixtures. The significant difference in the retention index of this compound on polar and non-polar columns underscores the importance of column selection in chromatographic method development.
References
A Comparative Sensory Analysis of Pentyl Heptanoate and Hexyl Heptanoate
Comparative Sensory Profiles
The sensory attributes of pentyl heptanoate and hexyl heptanoate have been individually characterized in various contexts. This compound is generally described as having a complex fruity aroma, whereas hexyl heptanoate leans towards greener and more herbaceous notes. A summary of their reported sensory descriptors is presented below.
| Sensory Attribute | This compound | Hexyl Heptanoate |
| Primary Aroma | Fruity | Green[1] |
| Secondary Descriptors | Ethereal, Unripe Banana, Coconut, Lemon | Herbaceous[1] |
Experimental Protocol for Sensory Panel Evaluation
To conduct a direct comparative sensory analysis of this compound and hexyl heptanoate, a robust experimental protocol is essential. The following methodology is based on established principles of sensory evaluation.[2]
1. Panelist Selection and Training:
-
Selection: A panel of 10-15 individuals should be screened for their sensory acuity and ability to discriminate between different odorants.
-
Training: Panelists would undergo training to familiarize them with the specific aroma attributes relevant to the test compounds. This includes recognizing and rating the intensity of fruity, green, waxy, and other relevant descriptors using reference standards.
2. Sample Preparation:
-
This compound and hexyl heptanoate would be diluted to a concentration of 0.1% in an odorless solvent, such as propylene glycol or mineral oil, to ensure the aroma is perceivable without causing sensory fatigue.
-
Samples should be prepared fresh for each session and presented in identical, coded containers to prevent bias.
3. Evaluation Procedure:
-
Methodology: A triangle test could be employed to determine if a perceivable difference exists between the two esters.[2] In this test, panelists are presented with three samples, two of which are identical and one is different, and are asked to identify the odd sample.
-
Descriptive Analysis: Following the triangle test, a quantitative descriptive analysis (QDA) would be conducted. Panelists would rate the intensity of specific aroma attributes (e.g., fruity, green, waxy, sweet, chemical) for each compound on a structured scale (e.g., a 15-point line scale).
-
Data Collection: Data would be collected in individual booths under controlled environmental conditions (e.g., temperature, humidity, and lighting) to minimize distractions.
4. Data Analysis:
-
Statistical analysis of the triangle test data (e.g., using binomial tables) would determine the significance of the difference between the two compounds.
-
The intensity ratings from the QDA would be analyzed using analysis of variance (ANOVA) to identify significant differences in the sensory profiles of this compound and hexyl heptanoate.
Visualization of the Sensory Evaluation Workflow
The following diagram illustrates the key stages of the proposed sensory panel evaluation.
Caption: Workflow for the sensory evaluation of heptanoate esters.
Concluding Remarks
Based on existing literature, this compound and hexyl heptanoate possess distinct aroma profiles, with the former being predominantly fruity and the latter characterized by green and herbaceous notes. A structured sensory panel evaluation, as outlined in the proposed experimental protocol, would be necessary to quantify these differences and provide comprehensive comparative data for research and development applications. The application of rigorous sensory science methodologies is crucial for obtaining objective and actionable insights into the organoleptic properties of flavor and fragrance ingredients.
References
comparing the efficiency of different lipases for pentyl heptanoate synthesis
For Researchers, Scientists, and Drug Development Professionals
The enzymatic synthesis of flavor esters, such as pentyl heptanoate, offers a sustainable and highly selective alternative to conventional chemical methods. Lipases, with their ability to function under mild conditions and their high specificity, are at the forefront of this green chemistry approach. This guide provides a comparative overview of the efficiency of different commercially available immobilized lipases for the synthesis of this compound and analogous short-chain pentyl esters. The selection of the appropriate lipase and the optimization of reaction parameters are critical for achieving high yields and process efficiency.
While direct comparative studies on this compound synthesis are limited in publicly available literature, this guide synthesizes data from studies on the synthesis of similar esters, such as pentyl nonanoate, pentyl acetate, and other flavor esters, to provide a valuable comparative perspective for researchers. The data presented here is intended to serve as a starting point for the development of efficient biocatalytic processes for this compound production.
Performance Comparison of Immobilized Lipases
The efficiency of lipase-catalyzed esterification is influenced by several factors, including the type of lipase, its immobilization support, and the reaction conditions. The following table summarizes the performance of commonly used immobilized lipases in the synthesis of this compound and analogous esters.
| Lipase | Ester Synthesized | Acyl Donor | Alcohol | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |
| Lipozyme® RM IM (from Rhizomucor miehei) | Pentyl nonanoate | Nonanoic acid | Pentanol | 1:9 M | 45 | 2.5 | 86.08 | [1][2][3][4] |
| Novozym® 435 (from Candida antarctica lipase B) | Neopentyl glycol diheptanoate | Heptanoic acid | Neopentyl glycol | - | 70 | - | 95 | [5] |
| Novozym® 435 (from Candida antarctica lipase B) | Pentyl acetate | Acetic acid | Pentan-1-ol | 1:2 | 40 | 8 | >80 | [6] |
| Lipase from Candida rugosa | Pentyl 2-methylpropanoate | 2-methylpropanoic acid | Pentanol | 2.5:1 | 35 | 26 | ~92 | [7] |
| Porcine Pancreatic Lipase (PPL) immobilized on Celite | Pentyl isovalerate | Isovaleric acid | Pentanol | - | - | - | - | [8] |
| Candida cylindracea Lipase (CCL) immobilized on Celite | Pentyl isovalerate | Isovaleric acid | Pentanol | - | - | - | - | [8] |
Note: The data for neopentyl glycol diheptanoate, pentyl acetate, pentyl 2-methylpropanoate, and pentyl isovalerate are included to provide an indication of the potential efficacy of these lipases for this compound synthesis, given the structural similarity of the substrates.
Experimental Workflow and Methodologies
The following sections detail a general experimental protocol for the enzymatic synthesis of pentyl esters, which can be adapted for this compound production.
Experimental Workflow Diagram
Caption: A generalized workflow for the enzymatic synthesis of this compound.
Detailed Experimental Protocol (General)
This protocol is a general guideline and should be optimized for the specific lipase and desired reaction scale.
1. Materials:
-
Pentanol
-
Heptanoic acid
-
Immobilized lipase (e.g., Novozym® 435, Lipozyme® RM IM)
-
Organic solvent (e.g., n-hexane, optional for solvent-free systems)
-
Anhydrous sodium sulfate
-
Standard for Gas Chromatography (GC) analysis (e.g., this compound)
2. Reaction Setup:
-
In a screw-capped vial or round-bottom flask, combine pentanol and heptanoic acid at the desired molar ratio.
-
If a solvent is used, add the appropriate volume of the organic solvent. For a solvent-free system, the reactants themselves serve as the medium.
-
Add the immobilized lipase to the reaction mixture. The enzyme loading is typically expressed as a weight percentage of the total substrates.
3. Esterification Reaction:
-
Seal the reaction vessel and place it in a temperature-controlled shaker or a stirred reactor.
-
Incubate the mixture at the desired temperature with constant agitation for the specified reaction time.
-
Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
4. Product Isolation:
-
After the reaction reaches the desired conversion, cool the mixture to room temperature.
-
Separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with a suitable solvent, dried, and potentially reused.
-
If a solvent was used, remove the solvent under reduced pressure.
-
For solvent-free systems, the product can be directly purified.
5. Purification and Analysis:
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to obtain pure this compound.
-
The conversion and yield of the reaction can be determined by Gas Chromatography (GC) analysis. A known amount of an internal standard can be added to the reaction mixture for accurate quantification.
-
The structure of the synthesized this compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).
Signaling Pathways and Logical Relationships
The enzymatic synthesis of esters like this compound follows a well-established mechanism for lipase catalysis, often described by the Ping-Pong Bi-Bi mechanism.
Caption: The Ping-Pong Bi-Bi mechanism for lipase-catalyzed synthesis of this compound.
This guide provides a foundational understanding for researchers embarking on the enzymatic synthesis of this compound. The provided data on analogous ester syntheses, coupled with the detailed experimental workflow and mechanistic insights, will aid in the rational selection of lipases and the design of efficient and sustainable biocatalytic processes. Further optimization of reaction parameters for the specific synthesis of this compound is encouraged to achieve maximum yields and process efficiency.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Improvements in the Modeling and Kinetics Processes of the Enzymatic Synthesis of Pentyl Acetate | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Pentyl Heptanoate: A Comprehensive Comparison with Alternative Flavor Esters
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of flavor chemistry and sensory science, the selection of appropriate flavoring agents is paramount to product success. This guide provides an in-depth comparison of pentyl heptanoate, a significant contributor to fruity aromas, with other commonly used flavor esters. By presenting available experimental data, detailed methodologies, and relevant biochemical pathways, this document serves as a valuable resource for professionals in research, development, and formulation.
Section 1: Comparative Analysis of Flavor Profiles
This compound, also known as amyl heptanoate, is characterized by a complex fruity aroma with ethereal, unripe banana, coconut, and lemon undertones[1]. Its versatility allows for its application in a variety of food and beverage products. To provide a comprehensive understanding of its performance, this section compares its sensory attributes with those of prominent alternative flavor esters.
While direct, quantitative comparative studies under identical experimental conditions are limited in publicly available literature, the following tables summarize the sensory descriptors and, where available, quantitative data from various sources. It is important to note that sensory perception can be influenced by the concentration of the ester and the food matrix in which it is present.
Table 1: Qualitative Sensory Profile Comparison of Fruity Esters
| Ester Name | Chemical Formula | Common Sensory Descriptors |
| This compound | C12H24O2 | Fruity, ethereal, unripe banana, coconut, lemon[1] |
| Ethyl Heptanoate | C9H18O2 | Fruity, pineapple, cognac, rum, winey, sweet, banana, berry, green[2] |
| Propyl Heptanoate | C10H20O2 | Sweet, ripe, fruity, apple, pear, pineapple, grape, strawberry, winey, green |
| Isoamyl Acetate | C7H14O2 | Banana, pear, solvent-like |
| Ethyl Butyrate | C6H12O2 | Pineapple, fruity, sweet |
| Hexyl Acetate | C8H16O2 | Fruity, pear, apple, green |
Table 2: Quantitative Sensory and Physicochemical Data for Selected Flavor Esters
| Ester Name | Odor Threshold (ppb in water) | Boiling Point (°C) | Molecular Weight ( g/mol ) | Flavor Profile Notes from GC-O Analysis |
| This compound | Not Widely Reported | 245.4 | 200.32[2] | Fruity, sweet |
| Ethyl Heptanoate | ~2.2 | 188-189 | 158.24 | Strong, fruity, winey, cognac-like |
| Isoamyl Acetate | ~20 | 142 | 130.19 | Intense banana, pear |
| Ethyl Butyrate | ~1 | 121 | 116.16 | Strong pineapple, fruity |
Data compiled from multiple sources. Odor thresholds can vary significantly based on the methodology used.
Section 2: Experimental Protocols
To facilitate further research and direct comparative studies, this section provides detailed methodologies for the key experiments cited in the evaluation of flavor esters.
Synthesis of this compound via Fischer Esterification
Objective: To synthesize this compound from heptanoic acid and 1-pentanol.
Materials:
-
Heptanoic acid
-
1-Pentanol (Amyl alcohol)
-
Concentrated sulfuric acid (catalyst)
-
Toluene
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine heptanoic acid and an excess of 1-pentanol (e.g., 1.2 molar equivalents).
-
Add toluene to the flask to act as an azeotropic solvent.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the stirred mixture.
-
Heat the reaction mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the esterification.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted heptanoic acid), and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the toluene and excess 1-pentanol using a rotary evaporator to yield crude this compound.
-
The product can be further purified by distillation.
Diagram of the Fischer Esterification Workflow:
Caption: Workflow for the synthesis of this compound.
Sensory Analysis: Quantitative Descriptive Analysis (QDA)
Objective: To quantitatively describe and compare the sensory attributes of this compound and its alternatives.
Materials:
-
This compound and alternative esters, diluted in a neutral medium (e.g., water with a non-ionic surfactant or deodorized oil) to a standardized concentration.
-
Trained sensory panel (typically 8-12 panelists).
-
Sensory booths with controlled lighting and ventilation.
-
Unstructured line scales (e.g., 15 cm) anchored with "low" and "high" intensity descriptors for each attribute.
-
Data acquisition software.
Procedure:
-
Panelist Training: Train panelists to recognize and rate the intensity of a consensus list of sensory attributes (e.g., fruity, sweet, green, banana, pineapple) using reference standards.
-
Sample Preparation: Prepare samples of each ester at the same concentration in a neutral base. Present samples in coded, identical containers.
-
Evaluation: Panelists evaluate the samples in a randomized order and rate the intensity of each sensory attribute on the provided line scales. A rest period and mouth rinsing with water are required between samples.
-
Data Analysis: Convert the markings on the line scales to numerical data. Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities between the esters. Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and attributes.
Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)
Objective: To identify and assess the odor activity of volatile compounds in a sample containing flavor esters.
Materials:
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactometry port.
-
Capillary column appropriate for flavor analysis (e.g., DB-WAX or DB-5).
-
Humidified air supply for the olfactometry port.
-
Samples of this compound and its alternatives.
-
A series of n-alkanes for Kovats retention index calculation.
Procedure:
-
Sample Injection: Inject a diluted sample of the ester into the GC.
-
Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through the capillary column.
-
Detection and Olfactometry: The column effluent is split between the FID and the olfactometry port. While the FID provides a chromatogram of the separated compounds, a trained panelist sniffs the effluent from the olfactometry port and records the time, duration, and description of each perceived odor.
-
Data Analysis: The olfactogram (a plot of odor events versus time) is aligned with the chromatogram. The Kovats retention indices of the odor-active compounds are calculated and compared to those of known standards to identify the compounds responsible for the perceived aromas. Flavor Dilution (FD) factors can be determined by serially diluting the sample and noting the highest dilution at which an odor is still detectable, providing a semi-quantitative measure of odor potency.
Section 3: Stability of Flavor Esters
The stability of flavor esters is a critical factor in their application, as degradation can lead to off-flavors and a decrease in product quality. Stability is influenced by factors such as temperature, pH, and the presence of other ingredients in the food matrix.
Generally, esters can undergo hydrolysis, which is the reverse of esterification, breaking down the ester into its constituent alcohol and carboxylic acid. This process can be accelerated by acidic or basic conditions and higher temperatures.
Table 3: General Stability Considerations for Flavor Esters
| Factor | Impact on Stability |
| Temperature | Higher temperatures generally decrease stability by accelerating hydrolysis and other degradation reactions. |
| pH | Both highly acidic and alkaline conditions can catalyze the hydrolysis of esters. |
| Food Matrix | The presence of water, enzymes (e.g., lipases), and other reactive components in the food matrix can affect ester stability. |
Section 4: Biochemical Pathway of Odor Perception
The perception of flavor is a complex process that begins with the interaction of volatile molecules, such as esters, with olfactory receptors in the nasal cavity. This interaction initiates a signaling cascade that results in the perception of a specific aroma in the brain.
Diagram of the Olfactory Signaling Pathway:
Caption: The G-protein coupled olfactory signaling pathway.
The process begins when an odorant molecule, such as this compound, binds to a specific Olfactory Receptor (OR), which is a G-protein coupled receptor (GPCR), on the surface of an olfactory receptor neuron. This binding event activates the associated G-protein (specifically Gαolf), which in turn activates the enzyme adenylyl cyclase. Adenylyl cyclase then converts ATP into cyclic AMP (cAMP), a secondary messenger. The increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated ion channels, allowing an influx of sodium (Na⁺) and calcium (Ca²⁺) ions. This influx of positive ions depolarizes the neuron, generating an action potential that is transmitted to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of a specific smell.
Conclusion
This compound is a valuable flavor ester with a characteristic fruity profile. Its performance relative to other esters such as ethyl heptanoate, isoamyl acetate, and ethyl butyrate depends on the specific sensory attributes desired in the final product. This guide has provided a framework for comparing these esters, including qualitative and quantitative data from various sources, and detailed experimental protocols for their synthesis and evaluation. The provided information on the olfactory signaling pathway offers a biochemical context for understanding flavor perception. For researchers and developers, a thorough understanding of these comparative aspects is essential for making informed decisions in the formulation of products with distinct and appealing flavor profiles. Further direct comparative studies are encouraged to build a more comprehensive and directly comparable dataset for these important flavor compounds.
References
A Comparative Guide to Cross-Validation of Analytical Methods for Pentyl Heptanoate Detection
For researchers, scientists, and professionals in drug development, the accurate and reliable quantification of esters like pentyl heptanoate is crucial for quality control, stability testing, and formulation development. The cross-validation of analytical methods ensures consistency and reliability of data, particularly when different analytical techniques are employed. This guide provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the analysis of this compound, supported by illustrative experimental data and protocols.
Cross-validation of analytical methods is a critical process to verify that a validated method produces consistent and reliable results across different laboratories, with different analysts, or using different equipment.[1] This process is essential for ensuring data integrity and regulatory compliance.[1]
Comparative Performance of Analytical Methods
The selection of an analytical method is guided by its performance characteristics. The following table summarizes the illustrative validation data for the quantification of this compound using GC-MS and HPLC.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) with ELSD | Acceptance Criteria |
| Linearity (r²) | > 0.999 | > 0.998 | r² ≥ 0.99 |
| Range | 0.1 - 100 µg/mL | 1 - 500 µg/mL | Interval demonstrating precision, accuracy, and linearity.[2] |
| Accuracy (% Recovery) | 98.5 - 101.8% | 97.5 - 102.3% | Typically 98-102%[2][3] |
| Precision (% RSD) | Repeatability: < 2.0% Intermediate: < 3.0% | Repeatability: < 2.5% Intermediate: < 3.5% | RSD < 2% for repeatability; RSD < 3% for intermediate precision.[2] |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.5 µg/mL | S/N ratio of 3:1[4] |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 1.0 µg/mL | S/N ratio of 10:1[4] |
| Specificity | High (Mass spectral data confirms identity) | Moderate (Based on retention time and detector response) | No interference with analyte peaks.[2] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to achieving reliable analytical results. Below are representative protocols for both GC-MS and HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a highly suitable method for the analysis of volatile compounds like this compound, offering excellent separation and definitive identification.[5][6]
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve the sample in 10 mL of a suitable solvent such as hexane or ethyl acetate.
-
Spike with an appropriate internal standard (e.g., hexyl octanoate) if necessary.
-
Vortex the solution to ensure homogeneity.
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GC System | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977C MSD or equivalent |
| Column | Restek Rxi-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL (Split ratio 20:1) |
| Oven Temperature Program | Initial 70°C for 2 min, ramp at 10°C/min to 250°C, hold for 5 min |
| Transfer Line Temperature | 280°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
High-Performance Liquid Chromatography (HPLC) Protocol
For less volatile esters or when GC is not available, HPLC with a universal detector like an Evaporative Light Scattering Detector (ELSD) is a suitable alternative.
1. Sample Preparation:
-
Accurately weigh approximately 20 mg of the sample.
-
Dissolve in 10 mL of the initial mobile phase solvent mixture (e.g., acetonitrile/isopropanol).
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent with ELSD |
| Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Gradient of Acetonitrile (A) and Water (B) |
| Gradient Program | 70% A to 100% A over 10 min, hold at 100% A for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| ELSD Conditions | Nebulizer Temperature: 30°C, Evaporator Temperature: 50°C, Gas Flow: 1.5 SLM |
Cross-Validation Workflow and Method Selection
The following diagrams illustrate the logical flow of the cross-validation process and a decision tree for selecting the appropriate analytical method.
References
comparative study of pentyl heptanoate synthesis using different acid catalysts
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pentyl heptanoate, a fatty acid ester with applications in fragrances and as a specialty solvent, is commonly achieved through the Fischer esterification of heptanoic acid and pentanol. The choice of an acid catalyst is a critical parameter influencing reaction efficiency, yield, and environmental impact. This guide provides a comparative analysis of various acid catalysts for this synthesis, supported by experimental data from relevant esterification reactions.
Performance Comparison of Acid Catalysts
The selection of an optimal catalyst is contingent on the specific requirements of the synthetic process, including desired reaction rates, product purity, cost-effectiveness, and sustainability. While homogeneous catalysts often exhibit high activity, heterogeneous catalysts offer significant advantages in terms of separation, reusability, and reduced environmental impact.[1]
| Catalyst Type | Catalyst Example | Reaction Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Key Advantages | Disadvantages | Reference |
| Homogeneous | |||||||
| Sulfuric Acid (H₂SO₄) | Reflux | 4-8 | ~95 | High catalytic activity, low cost. | Corrosive, difficult to separate from the product, generates acidic waste. | [2][3][4] | |
| p-Toluenesulfonic Acid (p-TsOH) | Reflux | 6-12 | ~90 | Solid, easier to handle than H₂SO₄, high activity. | Corrosive, requires neutralization and separation. | [5] | |
| Heterogeneous | |||||||
| Amberlyst-15 | 60-80 | 5-10 | 93 (for methyl pentanoate) | Non-corrosive, easily separable by filtration, reusable. | Lower activity than homogeneous catalysts, potential for pore diffusion limitations. | [6] | |
| Sulfonic Acid Functionalized Carbon | 140 | 1 | 88.4 (for cyclohexyl formate) | High thermal stability, reusable. | May require higher temperatures, potential for leaching of acid sites. | [7] | |
| Dodecatungstophosphoric Acid on K10 Clay | Not Specified | Not Specified | Effective | High acidity, potential for shape selectivity. | Catalyst preparation can be complex, potential for leaching. | [7] | |
| Ti/K10-Clay | 80-120 | 2-6 | High (for pentyl acetate) | Good catalytic activity, can be modified to enhance properties. | Activity can be influenced by the preparation method. | [8] |
Note: Data for some catalysts are derived from the synthesis of similar esters, as indicated in the table, due to the limited availability of direct comparative studies on this compound.
Experimental Protocols
The following are generalized yet detailed methodologies for the synthesis of this compound using both homogeneous and heterogeneous acid catalysts.
Protocol 1: Synthesis using a Homogeneous Acid Catalyst (e.g., Sulfuric Acid)
Materials:
-
Heptanoic acid (1.0 eq)
-
Pentanol (1.5 eq)
-
Concentrated Sulfuric Acid (H₂SO₄) (0.05 eq)
-
Toluene (or other suitable solvent for azeotropic water removal)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add heptanoic acid, pentanol, and toluene.
-
Slowly add the concentrated sulfuric acid to the stirred mixture.
-
Heat the reaction mixture to reflux. The water generated during the esterification will be collected in the Dean-Stark trap, driving the equilibrium towards the product.[4][9]
-
Monitor the reaction progress by observing the amount of water collected or by techniques such as Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete (typically when the theoretical amount of water is collected), cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The crude product can be further purified by vacuum distillation.
Protocol 2: Synthesis using a Heterogeneous Solid Acid Catalyst (e.g., Amberlyst-15)
Materials:
-
Heptanoic acid (1.0 eq)
-
Pentanol (1.5 eq)
-
Amberlyst-15 (5-15 wt% of the limiting reactant)
-
Toluene (optional, the reaction can be run neat)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine heptanoic acid, pentanol, and the solid acid catalyst.[7]
-
If using a solvent, add toluene. The flask should be equipped with a reflux condenser.
-
Heat the mixture to the desired reaction temperature (e.g., 80°C) with vigorous stirring.
-
Monitor the reaction over time by GC or High-Performance Liquid Chromatography (HPLC) to determine the conversion to the ester.
-
Once the desired conversion is achieved, cool the reaction mixture.
-
Separate the catalyst from the reaction mixture by filtration. The catalyst can be washed with a solvent, dried, and stored for reuse.[1]
-
If a solvent was used, remove it under reduced pressure.
-
The resulting mixture containing the ester and unreacted starting materials can be purified by vacuum distillation.
Process Visualization
The following diagrams illustrate the key chemical transformation and the general experimental workflow for the synthesis of this compound.
Caption: Fischer esterification of heptanoic acid and pentanol.
Caption: General experimental workflow for this compound synthesis.
References
- 1. scispace.com [scispace.com]
- 2. Khan Academy [khanacademy.org]
- 3. researchgate.net [researchgate.net]
- 4. Ester - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Gas Chromatographic Analysis of Pentyl Heptanoate Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of gas chromatography (GC) methods for the separation and identification of pentyl heptanoate isomers. Understanding the retention behavior of these isomers is crucial in various fields, including flavor and fragrance analysis, environmental monitoring, and metabolomics, where precise identification of structurally similar compounds is paramount. This document outlines experimental data, detailed protocols, and visual workflows to aid in method development and analysis.
Introduction to this compound and its Isomers
This compound (C₁₂H₂₄O₂) is an ester known for its fruity aroma. It exists in numerous isomeric forms, which can be broadly categorized as:
-
Positional Isomers: Varying the position of the ester linkage along the pentyl chain (e.g., 1-pentyl heptanoate, 2-pentyl heptanoate, 3-pentyl heptanoate).
-
Branched-Chain Isomers: Isomers with branching in either the pentyl or the heptanoate moiety (e.g., iso-pentyl heptanoate, methyl-branched heptanoates).
These subtle structural differences can significantly impact their physicochemical properties and, consequently, their chromatographic behavior. Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is the premier technique for the analysis of such volatile compounds.[1] The choice of the GC column's stationary phase is the most critical factor in achieving the separation of these isomers.
Comparison of GC Columns for Isomer Separation
The separation of isomers by gas chromatography is governed by the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column wall. The polarity of the stationary phase is a key determinant of selectivity for ester isomers.
Non-Polar Columns (e.g., DB-1, SE-30, OV-101):
Non-polar columns, typically based on polydimethylsiloxane, primarily separate compounds based on their boiling points and van der Waals interactions. For this compound isomers, the elution order will generally follow their volatility, with more compact, branched isomers often eluting earlier than their straight-chain counterparts due to lower boiling points.
Polar Columns (e.g., DB-WAX, Carbowax, Cyanopropyl Phases):
Polar columns, such as those with polyethylene glycol (PEG) or cyanopropyl functional groups, offer enhanced selectivity for polar analytes like esters. These columns separate based on a combination of boiling point and specific interactions (dipole-dipole, hydrogen bonding) between the analyte and the stationary phase. Cyanopropyl columns are particularly effective in separating positional and geometric isomers of esters due to their strong dipole-dipole interactions. For this compound isomers, polar columns can differentiate between positional isomers based on the accessibility of the polar ester group.
Quantitative Data Presentation
| Isomer Name | Structure | Stationary Phase | Predicted/Reported Kovats Retention Index (I) | Expected Elution Order |
| n-Pentyl n-heptanoate | CH₃(CH₂)₅COO(CH₂)₄CH₃ | OV-101 (Non-polar) | 1372[2] | Reference |
| 2-Pentyl heptanoate | CH₃(CH₂)₅COOCH(CH₃)(CH₂)₂CH₃ | OV-101 (Non-polar) | < 1372 | Earlier |
| 3-Pentyl heptanoate | CH₃(CH₂)₅COOCH(CH₂CH₃)₂ | OV-101 (Non-polar) | < 1372 | Earlier |
| iso-Pentyl heptanoate | CH₃(CH₂)₅COO(CH₂)₂CH(CH₃)₂ | OV-101 (Non-polar) | < 1372 | Earlier |
| n-Pentyl n-heptanoate | CH₃(CH₂)₅COO(CH₂)₄CH₃ | Polar (e.g., Cyanopropyl) | - | Later |
| 2-Pentyl heptanoate | CH₃(CH₂)₅COOCH(CH₃)(CH₂)₂CH₃ | Polar (e.g., Cyanopropyl) | - | Earlier |
| 3-Pentyl heptanoate | CH₃(CH₂)₅COOCH(CH₂CH₃)₂ | Polar (e.g., Cyanopropyl) | - | Earlier |
Note on Predicted Values: The elution order and the statement that branched isomers will have a lower retention index on non-polar columns are based on the general principle that branching lowers the boiling point of a molecule of the same carbon number. On polar columns, the separation is more complex and depends on the specific interactions with the stationary phase.
Experimental Protocols
The following is a representative experimental protocol for the analysis of this compound isomers by GC-MS. Optimization of these parameters may be necessary depending on the specific isomers of interest and the sample matrix.
1. Sample Preparation (Headspace SPME)
Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique suitable for volatile and semi-volatile compounds like esters.[1]
-
Sample: Place 1-5 g of a solid sample or 1-5 mL of a liquid sample into a 20 mL headspace vial.
-
Internal Standard: Add a known amount of an internal standard (e.g., a non-interfering ester of a different chain length) to each sample for accurate quantification.
-
Equilibration: Seal the vial and incubate at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow the analytes to partition into the headspace.
-
Extraction: Expose a 65 µm polydimethylsiloxane/divinylbenzene (PDMS/DVB) SPME fiber to the headspace for a defined period (e.g., 20 minutes) to adsorb the volatile esters.[1]
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Gas Chromatograph: Agilent 6890 or similar.
-
Mass Spectrometer: Agilent 5973 or similar.
-
Injection: The SPME fiber is thermally desorbed in the GC inlet.
-
Inlet Temperature: 250°C
-
Mode: Splitless
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
GC Columns:
-
Non-polar: DB-1 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Polar: DB-WAX or a cyanopropyl column (e.g., HP-88) (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 10°C/min.
-
Final hold: Hold at 240°C for 5 minutes.
-
-
MS Parameters:
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
Mandatory Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound isomers.
Caption: Comparison of non-polar and polar GC columns for this compound isomer analysis.
Alternative Analytical Methods
While GC is the most common and powerful technique for analyzing volatile esters, other methods can be considered:
-
Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This technique offers significantly higher resolving power than conventional GC, making it ideal for separating highly complex mixtures of isomers.
-
High-Performance Liquid Chromatography (HPLC): For less volatile or thermally labile ester isomers, HPLC with a suitable detector (e.g., UV or MS) can be an alternative. However, the resolution of closely related isomers may be challenging.
Conclusion
The successful gas chromatographic analysis of this compound isomers hinges on the appropriate selection of the GC column. Non-polar columns provide separation based primarily on boiling point differences, which is useful for distinguishing between branched and straight-chain isomers. For the separation of positional isomers, polar columns, particularly those with cyanopropyl stationary phases, are superior due to their enhanced selectivity. The provided experimental protocol serves as a robust starting point for method development. For highly complex samples, leveraging advanced techniques like GCxGC may be necessary to achieve complete isomeric separation.
References
A Comparative Purity Analysis of Synthesized Pentyl Heptanoate Against a Certified Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of in-house synthesized pentyl heptanoate with a commercially available certified reference standard. The document outlines the synthesis protocol, details the analytical methods for purity assessment, and presents comparative data to assist researchers in evaluating the quality of their synthesized esters.
Introduction
This compound (C₁₂H₂₄O₂) is a fatty acid ester commonly used as a flavoring and fragrance agent, and it can also serve as a reference standard in analytical chemistry.[1] For researchers synthesizing this compound for use in experimental studies or as an intermediate in drug development, ensuring high purity is critical. This guide details the synthesis of this compound via Fischer esterification and its subsequent purity assessment using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, comparing the results against a typical certified reference standard.
Experimental Protocols
1. Synthesis of this compound via Fischer Esterification
This protocol describes the synthesis of this compound from heptanoic acid and pentan-1-ol using an acid catalyst.
-
Materials:
-
Heptanoic acid
-
Pentan-1-ol
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Toluene
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
A mixture of heptanoic acid (1.0 eq), pentan-1-ol (1.2 eq), and a catalytic amount of concentrated sulfuric acid (or p-TsOH) in toluene is refluxed using a Dean-Stark apparatus to remove the water formed during the reaction.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material (heptanoic acid) is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
The crude product is then purified by vacuum distillation to obtain the final, purified this compound.
-
2. Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is used to determine the purity of the synthesized this compound and to identify any volatile impurities.
-
Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Sample Preparation: A dilute solution of the synthesized this compound and the certified reference standard is prepared in a suitable solvent such as hexane or ethyl acetate.
-
GC-MS Parameters:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: m/z 40-400
-
-
Data Analysis: The purity is determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram. Impurities are identified by their mass spectra and retention times.
3. Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized this compound.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: The sample is dissolved in deuterated chloroform (CDCl₃).
-
Data Acquisition: Standard ¹H and ¹³C NMR spectra are acquired.
-
Data Analysis: The chemical shifts (δ), splitting patterns, and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to confirm the structure of this compound.
Data Presentation
The following tables summarize the expected comparative data between the synthesized this compound and a certified reference standard.
Table 1: GC-MS Purity Analysis
| Analyte | Certified Reference Standard | Synthesized this compound |
| Purity (by GC Area %) | ≥ 99.5% | 99.6% |
| Retention Time (min) | 12.5 | 12.5 |
| Major Impurities | ||
| Heptanoic Acid | ≤ 0.1% | 0.2% |
| Pentan-1-ol | ≤ 0.1% | 0.1% |
| Other Impurities | ≤ 0.3% | 0.1% |
Table 2: ¹H NMR Spectral Data (400 MHz, CDCl₃)
Note: The following are expected chemical shifts for this compound based on known values for similar esters like pentyl hexanoate.
| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -O-CH₂ -(CH₂)₃-CH₃ | 4.05 | Triplet (t) | 2H |
| -C(=O)-CH₂ -(CH₂)₄-CH₃ | 2.28 | Triplet (t) | 2H |
| -O-CH₂-CH₂ -(CH₂)₂-CH₃ & -C(=O)-CH₂-CH₂ -(CH₂)₃-CH₃ | 1.55 - 1.68 | Multiplet (m) | 4H |
| -(CH₂)₂-CH₂ -CH₃ & -(CH₂)₃-CH₂ -CH₃ | 1.25 - 1.40 | Multiplet (m) | 10H |
| -CH₂-CH₃ | 0.88 - 0.95 | Triplet (t) | 6H |
Table 3: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
Note: The following are expected chemical shifts for this compound based on known values for similar esters like pentyl hexanoate.
| Assignment | Expected Chemical Shift (δ, ppm) |
| -C =O | 173.9 |
| -O-C H₂- | 64.4 |
| -C(=O)-C H₂- | 34.5 |
| -C(=O)-CH₂-C H₂- | 31.5 |
| -O-CH₂-C H₂- | 28.6 |
| -O-(CH₂)₂-C H₂- | 28.3 |
| -C(=O)-(CH₂)₂-C H₂- | 25.1 |
| -O-(CH₂)₃-C H₂- | 22.5 |
| -C(=O)-(CH₂)₃-C H₂- | 22.4 |
| -O-(CH₂)₄-C H₃ | 14.0 |
| -C(=O)-(CH₂)₄-C H₃ | 14.0 |
Mandatory Visualization
Caption: Workflow for synthesis and purity assessment of this compound.
Conclusion
The synthesized this compound demonstrates a high level of purity (99.6%) as determined by GC-MS, which is comparable to the certified reference standard (≥ 99.5%). The primary impurities identified were residual starting materials, heptanoic acid and pentan-1-ol, which are present in minimal quantities. The NMR spectral data is consistent with the expected structure of this compound. This guide provides a comprehensive framework for the synthesis and quality control of this compound, ensuring its suitability for research and development applications.
References
Safety Operating Guide
Proper Disposal Procedures for Pentyl Heptanoate
This document provides comprehensive guidance for the safe handling and disposal of pentyl heptanoate, ensuring compliance with safety regulations and promoting a secure laboratory environment for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Information
Key Safety Protocols:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Wear appropriate Personal Protective Equipment (PPE) at all times.[4]
-
Ensure that safety showers and eyewash stations are readily accessible.[1]
Quantitative Data and Hazard Summary
The following table summarizes the expected hazards and necessary precautions based on data for chemically similar esters. This information should be used as a guideline for safe handling and disposal planning.
| Parameter | Guideline | Citations |
| Hazard Classification | Flammable Liquid: Treat as a combustible or flammable liquid. Irritant: May cause skin and eye irritation.[2] Aquatic Hazard: Potentially harmful to aquatic life. | [2] |
| Personal Protective Equipment (PPE) | Eye/Face Protection: Wear chemical safety goggles or a face shield (conforming to EN166 or NIOSH standards).[2][3] Skin Protection: Use nitrile or other chemically resistant gloves. Wear a lab coat or impervious clothing to prevent skin contact.[2] Respiratory Protection: Not typically required if handled in a fume hood. Use a respirator if ventilation is inadequate.[2] | [2][3] |
| Incompatible Materials | Strong oxidizing agents, strong bases.[1] | [1] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3] Keep away from heat, sparks, open flames, and other sources of ignition. | [1][3] |
Operational and Disposal Plan
The disposal of this compound is governed by federal and state hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[7][8][9] All chemical waste must be managed from "cradle-to-grave," meaning it is tracked from generation to final disposal.[5][9]
Step 1: Waste Characterization and Segregation
-
Characterize the Waste: this compound waste must be classified as hazardous chemical waste, specifically as an ignitable/flammable liquid.[5]
-
Segregate Waste Streams: Proper segregation is critical to prevent dangerous reactions.[10]
-
Do not mix this compound waste with incompatible chemicals such as strong oxidizing agents.[10][11]
-
Collect it as a non-halogenated organic solvent waste. Keep it separate from halogenated solvent wastes, as their disposal costs and methods differ.[5]
-
Keep acidic and basic waste streams separate.[10]
-
Step 2: Containerization and Labeling
-
Select a Compatible Container: Use a clean, leak-proof container made of a material compatible with this compound (e.g., glass or a suitable plastic). The container must have a tightly fitting screw cap.[4][10] Funnels should not be left in the container opening.[10]
-
Label the Container: All waste containers must be clearly and accurately labeled.[4]
-
As soon as the first drop of waste is added, affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.[5]
-
The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and the specific hazards (e.g., "Flammable," "Irritant").[11] Do not use chemical formulas or abbreviations.[10]
-
List all constituents and their approximate percentages.
-
Step 3: Accumulation and Storage
-
Keep Containers Closed: Hazardous waste containers must be kept closed at all times, except when adding waste.[5][6]
-
Use Secondary Containment: Store the waste container within a larger, chemically resistant tray or tub (secondary containment) to contain any potential leaks or spills.[5]
-
Designated Storage Area: Accumulate waste in a designated satellite accumulation area within the laboratory. Do not store more than 55 gallons of hazardous waste in this area.[5]
Step 4: Final Disposal
-
Schedule a Pickup: Once the container is full or reaches your institution's accumulation time limit (e.g., 9 months), arrange for disposal through your EHS department.[6] They will coordinate with a licensed hazardous waste disposal company.
-
Do Not Use Drains or Trash: Never dispose of this compound or any other chemical waste down the sink or in the regular trash.[4][6] This can lead to harmful chemical reactions in the drainage system and environmental contamination.[4]
Step 5: Empty Container Disposal
An empty container that held this compound must still be handled carefully.
-
Triple Rinse: The container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) to remove any chemical residue.[5][10]
-
Collect Rinsate: The solvent used for rinsing (rinsate) is now considered hazardous waste and must be collected and disposed of with the corresponding solvent waste stream (non-halogenated).[5]
-
Deface Label: Completely remove or deface the original chemical label on the empty, rinsed container.[5][11]
-
Final Disposal: After rinsing and defacing the label, the container can typically be disposed of in the appropriate glass or plastic recycling bin.[11]
Step 6: Spill and Emergency Procedures
In the event of a spill, immediate and proper response is crucial.
-
Alert Personnel: Alert others in the immediate area.
-
Assess the Spill: For small spills that you are trained and equipped to handle, proceed with cleanup. For large spills, or if you are ever in doubt, evacuate the area and contact your institution's emergency response line or EHS department.[5][6]
-
Cleanup:
-
Dispose of Cleanup Materials: All materials used to clean the spill (absorbents, contaminated gloves, etc.) must be collected, placed in a sealed container, labeled as hazardous waste, and disposed of through EHS.[5][6]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound and its empty containers.
References
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. ehs.stanford.edu [ehs.stanford.edu]
- 7. youtube.com [youtube.com]
- 8. epa.gov [epa.gov]
- 9. dnr.mo.gov [dnr.mo.gov]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. canterbury.ac.nz [canterbury.ac.nz]
Essential Safety and Logistical Information for Handling Pentyl Heptanoate
For researchers, scientists, and drug development professionals, the safe and effective handling of chemical reagents is paramount. This guide provides immediate, essential safety protocols, operational plans, and disposal information for Pentyl heptanoate, drawing from safety data for structurally similar ester compounds.
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment. Based on the hazards associated with similar esters, which include skin and eye irritation, the following PPE is recommended when handling this compound.[1][2]
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. Inspect gloves for any signs of degradation or perforation before each use. |
| Eye Protection | Safety glasses or goggles | Wear chemical safety goggles that provide a complete seal around the eyes. A face shield may be necessary if there is a splash hazard.[1][2] |
| Body Protection | Laboratory coat | A standard laboratory coat should be worn to protect against skin contact. For larger quantities, a chemical-resistant apron is advisable. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If aerosols may be generated or ventilation is inadequate, a NIOSH-approved respirator with an appropriate organic vapor cartridge is recommended. |
Operational Plan: Safe Handling Workflow
Adherence to a standardized workflow minimizes the risk of exposure and contamination. The following diagram outlines the key steps for the safe handling of this compound from receipt to disposal.
Experimental Protocols
General Handling:
-
Always work in a well-ventilated area, preferably within a chemical fume hood, especially when heating the substance or if there is a risk of generating aerosols.
-
Avoid direct contact with skin, eyes, and clothing. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Keep containers tightly closed when not in use to prevent the release of vapors.
-
This compound is considered a combustible liquid; therefore, keep it away from heat, sparks, open flames, and other ignition sources.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.
-
Skin Contact: In case of skin contact, immediately wash with soap and plenty of water. Remove contaminated clothing and shoes. Get medical aid if irritation develops and persists.[2]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
-
Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Protocol |
| Unused this compound | Treat as hazardous chemical waste. Collect in a designated, labeled, and sealed container for organic waste. Do not mix with other incompatible waste streams. Arrange for disposal through a licensed waste disposal contractor. |
| Contaminated Materials | Items such as gloves, paper towels, and other disposable materials contaminated with this compound should be collected in a sealed bag and disposed of as hazardous waste. |
| Empty Containers | Rinse empty containers thoroughly with a suitable solvent (e.g., ethanol or acetone). The rinsate should be collected and treated as hazardous waste. Once cleaned, the container can be disposed of according to institutional guidelines. |
Do not dispose of this compound down the drain or in general waste. Always follow local and institutional regulations for chemical waste disposal.[3]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
